molecular formula C9H7NO2 B15546599 2,4-Dihydroxyquinoline CAS No. 4510-76-3; 86-95-3

2,4-Dihydroxyquinoline

Cat. No.: B15546599
CAS No.: 4510-76-3; 86-95-3
M. Wt: 161.16 g/mol
InChI Key: HDHQZCHIXUUSMK-UHFFFAOYSA-N
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Description

4-hydroxy-2-quinolone is a heteroaryl hydroxy compound that is 2-quinolone substituted at position 4 by a hydroxy group. It is a quinolone and a heteroaryl hydroxy compound.
2,4-Quinolinediol has been reported in Penicillium citrinum and Haplophyllum bucharicum with data available.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-1H-quinolin-2-one
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InChI

InChI=1S/C9H7NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h1-5H,(H2,10,11,12)
Source PubChem
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InChI Key

HDHQZCHIXUUSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H7NO2
Source PubChem
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DSSTOX Substance ID

DTXSID8058950
Record name 2(1H)-Quinolinone, 4-hydroxy-
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Molecular Weight

161.16 g/mol
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CAS No.

86-95-3
Record name 2,4-Dihydroxyquinoline
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Record name 2,4-Quinolinediol
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Record name 2(1H)-Quinolinone, 4-hydroxy-
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Record name 2(1H)-Quinolinone, 4-hydroxy-
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Record name Quinoline-2,4-diol
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Record name 4-HYDROXYCARBOSTYRIL
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Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dihydroxyquinoline: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dihydroxyquinoline, a versatile heterocyclic compound, has garnered significant attention in medicinal chemistry and materials science. Exhibiting pronounced antioxidant and metal-chelating properties, it serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurodegenerative diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of this compound. It further delves into its biological activities, proposing a mechanism of action involving the Keap1-Nrf2 antioxidant response pathway. Detailed experimental protocols for its synthesis and characterization are provided to facilitate further research and application.

Chemical Structure and Tautomerism

This compound (IUPAC name: 4-hydroxy-1H-quinolin-2-one) is a quinoline (B57606) derivative characterized by the presence of two hydroxyl groups at positions 2 and 4. The compound exhibits keto-enol tautomerism, existing in equilibrium between the dihydroxy (enol) form, 2,4-quinolinediol, and two keto forms: 4-hydroxy-2-quinolone and 2-hydroxy-4-quinolone. The 4-hydroxy-2-quinolone tautomer is generally considered to be the most stable form.

Chemical Structure of this compound and its Tautomers

  • 2,4-Quinolinediol (Enol form)

  • 4-Hydroxy-2(1H)-quinolone (Keto form)

  • 2-Hydroxy-4(1H)-quinolone (Keto form)

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. These properties are essential for its identification, characterization, and application in various chemical and biological studies.

PropertyValueReference
Molecular Formula C₉H₇NO₂[1][2]
Molecular Weight 161.16 g/mol [1][2]
CAS Number 86-95-3[1][2]
Appearance White to light yellow or beige powder
Melting Point >300 °C
Solubility Insoluble in water; Soluble in DMSO (8 mg/mL with sonication)
pKa (predicted) 4.50 ± 1.00
¹H NMR (DMSO-d₆, ppm) δ 5.77 (s, 1H, H-3), 7.16 (t, 1H, H-7), 7.30 (d, 1H, H-8), 7.51 (t, 1H, H-6), 7.83 (d, 1H, H-5)[3]
¹³C NMR (DMSO-d₆, ppm) δ 90.7 (C-3), 115.1 (C-8), 116.1 (C-10), 121.5 (C-6), 122.2 (C-5), 130.9 (C-7), 138.8 (C-9), 163.5 (C-2), 177.3 (C-4)[3]
FT-IR (KBr, cm⁻¹) Major peaks around 3400-3200 (O-H, N-H stretching), 1660 (C=O stretching), 1600-1450 (aromatic C=C stretching)[4]
UV-Vis (Ethanol) λmax around 269 nm and 314 nm[3]

Synthesis of this compound

The most common and versatile method for the synthesis of 4-hydroxyquinolines is the Gould-Jacobs reaction.[1][5] This method involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by thermal cyclization.

General Synthesis Workflow

The synthesis of this compound via the Gould-Jacobs reaction can be conceptualized in the following workflow:

Synthesis Workflow Synthesis of this compound cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation Aniline Aniline Intermediate Diethyl 2-((phenylamino)methylene)malonate Aniline->Intermediate DEM Diethyl Malonate DEM->Intermediate Cyclization Thermal Cyclization Intermediate->Cyclization Product Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate Cyclization->Product Hydrolysis Saponification (e.g., NaOH) Product->Hydrolysis Decarboxylation Acidification & Heat Hydrolysis->Decarboxylation FinalProduct This compound Decarboxylation->FinalProduct

A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from Gould-Jacobs Reaction)

This protocol is a generalized procedure adapted from the well-established Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines.[1][5]

Step 1: Synthesis of Diethyl 2-((phenylamino)methylene)malonate

  • In a round-bottom flask, combine freshly distilled aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).

  • Heat the mixture with stirring at 100-110 °C for 1-2 hours. The reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product, diethyl 2-((phenylamino)methylene)malonate, will often solidify upon cooling and can be used in the next step without further purification.

Step 2: Thermal Cyclization

  • The crude diethyl 2-((phenylamino)methylene)malonate is added to a high-boiling point solvent such as diphenyl ether or Dowtherm A.

  • The mixture is heated to approximately 250 °C for 30-60 minutes.

  • Upon cooling, the cyclized product, ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, will precipitate from the solution.

  • The precipitate is collected by filtration and washed with a non-polar solvent like hexane (B92381) to remove the high-boiling point solvent.

Step 3: Hydrolysis and Decarboxylation

  • The crude ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is suspended in an aqueous solution of sodium hydroxide (B78521) (e.g., 10-20%).

  • The mixture is heated at reflux until the solid dissolves, indicating the completion of hydrolysis (saponification).

  • The solution is cooled and then acidified with a strong acid, such as hydrochloric acid, until the pH is acidic.

  • The resulting precipitate, 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, is collected by filtration.

  • The carboxylic acid intermediate is then heated at its melting point (or in a high-boiling solvent) to effect decarboxylation, yielding the final product, this compound.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or acetic acid.

Biological Activities and Mechanism of Action

This compound and its derivatives exhibit a range of biological activities, with their antioxidant and metal-chelating properties being of particular interest in the context of drug development, especially for neurodegenerative diseases.

Antioxidant Activity and the Keap1-Nrf2 Signaling Pathway

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key pathological feature of many neurodegenerative disorders. The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response.[6][7]

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression.

Hydroquinone-containing compounds, such as this compound, are thought to be oxidized to their corresponding electrophilic quinones, which can then react with the cysteine residues of Keap1, thereby activating the Nrf2 pathway.[6]

Keap1-Nrf2 Pathway Proposed Antioxidant Mechanism of this compound cluster_0 Cytoplasm cluster_1 Nucleus ROS Oxidative Stress (ROS) DHQ This compound ROS->DHQ Oxidation Quinone Electrophilic Quinone DHQ->Quinone Keap1_Nrf2 Keap1-Nrf2 Complex Quinone->Keap1_Nrf2 Reacts with Cys residues Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination Nrf2_free Nrf2 Keap1_mod->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GST) ARE->Antioxidant_Genes Upregulates Transcription Antioxidant_Genes->ROS Neutralizes

Activation of the Keap1-Nrf2 pathway by this compound.
Metal Chelation and Neuroprotection

The dysregulation of metal ion homeostasis, particularly of iron and copper, is implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's. These metal ions can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction, leading to oxidative damage to neurons.[8][9]

Hydroxyquinoline derivatives are known to be effective metal chelators.[8][9] The arrangement of the hydroxyl and keto groups in this compound provides potential binding sites for metal ions, forming stable complexes. By sequestering redox-active metal ions, this compound can prevent their participation in deleterious redox cycling, thereby mitigating oxidative stress and affording neuroprotection.

Metal Chelation Neuroprotective Mechanism via Metal Chelation cluster_0 Pathological Condition cluster_1 Therapeutic Intervention Metal Redox-active Metal Ions (e.g., Fe²⁺, Cu⁺) Fenton Fenton Reaction Metal->Fenton Chelate Chelation Metal->Chelate H2O2 H₂O₂ H2O2->Fenton ROS Reactive Oxygen Species (•OH) Fenton->ROS Damage Neuronal Damage ROS->Damage Protection Neuroprotection DHQ This compound DHQ->Chelate Complex Stable Metal Complex Chelate->Complex Chelate->Protection Inhibits Fenton Reaction

Role of metal chelation by this compound in neuroprotection.

Conclusion

This compound is a heterocyclic compound of significant interest due to its accessible synthesis and promising biological activities. Its antioxidant properties, likely mediated through the activation of the Keap1-Nrf2 signaling pathway, and its potential as a metal chelator make it a valuable scaffold for the development of therapeutic agents against diseases associated with oxidative stress, such as neurodegenerative disorders. The detailed information and protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, encouraging further exploration of this compelling molecule.

References

An In-depth Technical Guide to 2,4-Dihydroxyquinoline (CAS 86-95-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxyquinoline, also known as 4-hydroxy-2(1H)-quinolinone or 2,4-quinolinediol, is a heterocyclic organic compound that serves as a vital scaffold in medicinal chemistry and a key intermediate in the synthesis of various bioactive molecules.[1][2] Its structure is present in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities.[3] This guide provides a comprehensive overview of its physicochemical properties, synthesis, biological significance, analytical methods, and safety protocols.

Physicochemical Properties

This compound exists in tautomeric forms, predominantly as 4-hydroxy-1H-quinolin-2-one.[4] Its physical and chemical characteristics are crucial for designing experimental protocols, particularly concerning solubility and stability.[5]

PropertyValueReference(s)
CAS Number 86-95-3[1]
Molecular Formula C₉H₇NO₂[1][4]
Molecular Weight 161.16 g/mol [1][4]
Appearance White to light yellow or beige powder[1]
Melting Point >300 °C[1][5]
Boiling Point 408.70 °C (estimated)[6]
Solubility Insoluble in water (26 mg/L at 20 °C)[6][7]
logP (o/w) 1.020 (estimated)[6]
IUPAC Name 4-hydroxy-1H-quinolin-2-one[4]

Synthesis of this compound

Several synthetic routes to this compound and its derivatives have been established, including the Camps cyclization and methods involving the condensation of anilines with malonic acid derivatives.[5][8] A notable and efficient method involves the synthesis from isatin (B1672199).

Experimental Protocol: Synthesis from Isatin

This protocol is adapted from a reported novel synthesis method.[9] It involves a two-step process: N-acylation of isatin followed by intramolecular rearrangement and hydrolysis.

Step 1: Synthesis of N-(chloroacetyl)-isatin

  • In a suitable reaction vessel, suspend isatin in an appropriate solvent such as ethyl acetate.

  • Add chloroacetyl chloride to the suspension.

  • Heat the mixture to reflux for a specified period until the reaction is complete (monitored by TLC).

  • Allow the reaction mixture to cool, which will cause the product, N-(chloroacetyl)-isatin, to crystallize.

  • Filter the crystals, wash with a cold solvent, and dry under a vacuum.

Step 2: Synthesis of this compound

  • Dissolve the N-(chloroacetyl)-isatin obtained in the previous step in an aqueous solution of potassium hydroxide (B78521) (KOH).

  • Heat the mixture to reflux. The reaction involves a rearrangement and hydrolysis, often accompanied by the evolution of carbon dioxide.

  • After the reaction is complete, cool the solution to room temperature.

  • Acidify the reaction mixture with a suitable acid, such as hydrochloric acid (HCl), until the product precipitates out of the solution.

  • Filter the precipitate, wash thoroughly with water to remove any inorganic salts, and dry.

  • The crude this compound can be further purified by recrystallization from a solvent like methanol.

G Isatin Isatin Intermediate N-(chloroacetyl)-isatin Isatin->Intermediate + Chloroacetyl Chloride (Reflux) Product This compound Intermediate->Product 1. KOH (aq), Reflux 2. HCl (aq) G cluster_0 Molecular Targets cluster_1 Cellular Effects DNA Gyrase DNA Gyrase DNA Fragmentation DNA Fragmentation DNA Gyrase->DNA Fragmentation Topoisomerase IV Topoisomerase IV Topoisomerase IV->DNA Fragmentation Tyrosine Kinases Tyrosine Kinases Inhibition of Proliferation Inhibition of Proliferation Tyrosine Kinases->Inhibition of Proliferation Tubulin Tubulin Apoptosis Apoptosis Tubulin->Apoptosis DHQ 2,4-DHQ Derivatives DHQ->DNA Gyrase DHQ->Topoisomerase IV DHQ->Tyrosine Kinases DHQ->Tubulin G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep Sample Preparation (Dissolution & Filtration) HPLC Inject into RP-HPLC System Prep->HPLC Sep Chromatographic Separation (C18 Column) HPLC->Sep Det UV Detection Sep->Det Data Data Acquisition & Peak Integration Det->Data Quant Quantification via Calibration Curve Data->Quant

References

In-Depth Technical Guide to 2,4-Dihydroxyquinoline and Its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dihydroxyquinoline, a significant heterocyclic compound with diverse biological activities. This document details its synonyms, chemical properties, and explores its roles in bacterial communication and potential therapeutic applications. Included are summaries of quantitative data, detailed experimental protocols, and visualizations of key biological pathways to support advanced research and development.

Chemical Identity and Synonyms

This compound is a quinoline (B57606) derivative with the chemical formula C₉H₇NO₂. It is also known by a variety of synonyms, reflecting its chemical structure and historical contexts in research.

Systematic and Common Names:

  • 4-hydroxy-1H-quinolin-2-one

  • 2,4-Quinolinediol[1]

  • 4-Hydroxy-2(1H)-quinolinone[1]

  • 4-Hydroxycarbostyril[1]

  • DHQ quinolinol[2]

A comprehensive list of synonyms and identifiers is provided in Table 1 for precise identification and literature searches.

Identifier Type Identifier
IUPAC Name 4-hydroxy-1H-quinolin-2-one
CAS Number 86-95-3
PubChem CID 54680871
ChEBI ID 75926
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol

Table 1: Key Identifiers for this compound.

Biological Significance and Applications

This compound is a molecule of significant interest due to its involvement in bacterial quorum sensing and its potential as a therapeutic agent.

Role in Pseudomonas aeruginosa Quorum Sensing

In the opportunistic pathogen Pseudomonas aeruginosa, this compound (DHQ) is an integral component of the Pseudomonas quinolone signal (Pqs) quorum-sensing system. This system regulates the expression of virulence factors and biofilm formation. DHQ is the most abundant quinolone produced by this system and plays a crucial role in maintaining the pathogenicity of P. aeruginosa, particularly under oxygen-limiting conditions, such as those found in the lungs of cystic fibrosis patients.[1]

DHQ has been shown to bind to the transcriptional regulator PqsR, thereby activating the transcription of the pqs operon.[1] While not as potent as the primary signaling molecule, 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS), DHQ's high concentration suggests its importance in sustaining the quorum-sensing response.[1]

Potential Therapeutic Applications

The unique biological activities of this compound and its derivatives have prompted investigations into their therapeutic potential in several areas:

  • Antioxidant Properties: Quinoline derivatives have been studied for their ability to scavenge free radicals, suggesting a potential role in mitigating oxidative stress-related diseases.

  • Neuroprotective Effects: Research into related quinoline compounds indicates potential neuroprotective properties, opening avenues for the investigation of this compound in the context of neurodegenerative diseases.

  • Anticancer Activity: Various quinoline derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines, indicating the potential of the quinoline scaffold in oncology drug development.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its derivatives from various studies. This data provides a comparative look at its biological activities.

Derivative Cell Line IC₅₀ (µM) Reference
This compound--Data not available
Various Quinoline DerivativesMCF-7 (Breast Cancer)3.30 - 79.40[3]
Various Quinoline DerivativesZR-75-1 (Breast Cancer)8.75 - 9.40[3]
Various Quinoline DerivativesMDA-MB-231 (Breast Cancer)6.12 - 18.10[3]
Various Quinoline DerivativesJurkat (T-cell Leukemia)4 - 6.5[4]
Various Quinoline DerivativesTHP-1 (Monocytic Leukemia)4 - 6.5[4]

Table 2: Cytotoxicity of Quinoline Derivatives in Cancer Cell Lines. IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth.

Derivative Assay IC₅₀ (µg/mL) Reference
This compoundDPPHData not available
Various Quinoline DerivativesDPPH21.68 - 832[5]
Various Quinoline DerivativesFRAP662 - 1280.70[5]

Table 3: Antioxidant Activity of Quinoline Derivatives. IC₅₀ values represent the concentration of the compound that scavenges 50% of the DPPH radicals. FRAP values are also presented for comparison.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard procedure to determine the antioxidant capacity of a compound.

Materials:

  • This compound or its derivatives

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

  • Ascorbic acid (positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly made and protected from light.

  • Preparation of Test Samples: Dissolve this compound or its derivatives in methanol or ethanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test sample dilutions to each well. Add 100 µL of the DPPH solution to each well. For the blank, use 100 µL of the solvent instead of the test sample. For the positive control, use ascorbic acid at various concentrations.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

  • IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test sample.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound or its derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control.

  • IC₅₀ Determination: The IC₅₀ value is determined from the dose-response curve.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key biological pathways and experimental workflows related to this compound.

Pqs_Quorum_Sensing cluster_synthesis DHQ and PQS Biosynthesis cluster_regulation Transcriptional Regulation Anthranilic_Acid Anthranilic Acid PqsA PqsA Anthranilic_Acid->PqsA Anthraniloyl_CoA Anthraniloyl-CoA PqsA->Anthraniloyl_CoA PqsD PqsD Anthraniloyl_CoA->PqsD PqsBC PqsB, PqsC Anthraniloyl_CoA->PqsBC DHQ This compound (DHQ) PqsD->DHQ Malonyl_CoA Malonyl-CoA Malonyl_CoA->PqsD PqsR PqsR (Transcriptional Regulator) DHQ->PqsR Binds to HHQ 2-Heptyl-4-quinolone (HHQ) PqsBC->HHQ PqsH PqsH HHQ->PqsH HHQ->PqsR Binds to PQS Pseudomonas Quinolone Signal (PQS) PqsH->PQS PQS->PqsR Binds to pqs_operon pqs Operon (pqsA-E) PqsR->pqs_operon Activates Virulence_Factors Virulence Factors (e.g., Pyocyanin, Elastase) PqsR->Virulence_Factors Regulates

Caption: Pqs Quorum Sensing Pathway in P. aeruginosa.

DPPH_Assay_Workflow start Start prep_dpph Prepare 0.1 mM DPPH Solution start->prep_dpph prep_sample Prepare Serial Dilutions of this compound start->prep_sample plate_setup Add DPPH and Sample to 96-well plate prep_dpph->plate_setup prep_sample->plate_setup incubation Incubate in Dark (30 min, RT) plate_setup->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50

Caption: DPPH Antioxidant Assay Workflow.

Neuroprotection_Hypothesis DHQ This compound ROS Reactive Oxygen Species (ROS) DHQ->ROS Scavenges Antioxidant_Enzymes Activation of Antioxidant Enzymes (e.g., Nrf2/HO-1 pathway) DHQ->Antioxidant_Enzymes Activates Neuroprotection Neuroprotection DHQ->Neuroprotection Leads to Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Antioxidant_Enzymes->Oxidative_Stress Reduces Neuronal_Damage Neuronal Damage & Apoptosis Oxidative_Stress->Neuronal_Damage

Caption: Hypothesized Neuroprotective Mechanism.

References

The Natural Occurrence of 2,4-Quinolinediol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Quinolinediol, a heterocyclic organic compound, and its keto tautomer, 4-hydroxy-2-quinolone, are members of the quinoline (B57606) alkaloid family. These compounds have garnered interest within the scientific community due to the broad spectrum of biological activities exhibited by the quinoline scaffold. This technical guide provides a comprehensive overview of the natural occurrence of 2,4-Quinolinediol, detailing its sources, general biosynthetic origins, and foundational methodologies for its study. While the quinoline core is prevalent in numerous natural products and synthetic drugs, 2,4-Quinolinediol itself has a more limited, yet notable, natural distribution.[1][2][3][4][5]

Natural Sources of 2,4-Quinolinediol

The documented natural presence of 2,4-Quinolinediol is primarily in a fungus and a plant species. This restricted distribution suggests specific biosynthetic capabilities within these organisms.

Fungal Occurrence:

2,4-Quinolinediol has been identified as a metabolite of the fungus Penicillium citrinum.[6] Penicillium species are well-known producers of a diverse array of secondary metabolites, including various alkaloids.[2][3] The production of quinolone alkaloids is a characteristic feature of the Penicillium and Aspergillus genera.[2][3]

Plant Occurrence:

In the plant kingdom, 2,4-Quinolinediol has been reported in Haplophyllum bucharicum.[6] The genus Haplophyllum is known to produce a variety of alkaloids, including quinolones.[1][7]

Biosynthesis of 2,4-Quinolinediol

The biosynthesis of quinoline alkaloids, in general, originates from the amino acid tryptophan. A key intermediate in this pathway is anthranilic acid. For quinolone alkaloids found in fungi, the biosynthetic pathway also involves the condensation of anthranilic acid with amino acid precursors.[2][3]

A proposed general pathway for the formation of the quinoline ring system involves the condensation of 3-hydroxyanthranilic acid, a metabolite derived from tryptophan, with malonyl-CoA, followed by cyclization to form the quinoline scaffold.[5][8] The specific enzymatic steps leading to 2,4-Quinolinediol have not been fully elucidated.

Biosynthetic_Pathway Tryptophan Tryptophan Hydroxyanthranilic_acid 3-Hydroxyanthranilic Acid Tryptophan->Hydroxyanthranilic_acid Condensation_Cyclization Condensation & Cyclization Hydroxyanthranilic_acid->Condensation_Cyclization Malonyl_CoA Malonyl-CoA Malonyl_CoA->Condensation_Cyclization Quinolinediol 2,4-Quinolinediol Condensation_Cyclization->Quinolinediol

General proposed biosynthetic pathway for quinoline alkaloids.

Experimental Protocols

Detailed, step-by-step experimental protocols for the specific isolation and purification of 2,4-Quinolinediol from its natural sources are not extensively documented in readily available literature. However, a general workflow can be constructed based on standard natural product isolation techniques for fungal and plant metabolites.

General Workflow for Isolation and Characterization

The isolation of 2,4-Quinolinediol from its natural sources typically involves a multi-step process beginning with cultivation of the source organism, followed by extraction and chromatographic purification.

Experimental_Workflow cluster_cultivation 1. Cultivation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_characterization 4. Characterization Cultivation Cultivation of Penicillium citrinum or Haplophyllum bucharicum Harvesting Harvesting of Mycelia/ Plant Material Cultivation->Harvesting Extraction Solvent Extraction (e.g., Ethyl Acetate (B1210297), Methanol) Harvesting->Extraction Concentration Concentration of Crude Extract Extraction->Concentration Column_Chromatography Column Chromatography (Silica Gel or Sephadex) Concentration->Column_Chromatography Fraction_Collection Fraction Collection and TLC Analysis Column_Chromatography->Fraction_Collection Further_Purification Further Purification (e.g., Preparative HPLC, Recrystallization) Fraction_Collection->Further_Purification Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS, IR, UV-Vis) Further_Purification->Spectroscopic_Analysis

General experimental workflow for the isolation of 2,4-Quinolinediol.

1. Cultivation of Penicillium citrinum

  • Inoculation: Inoculate a suitable liquid or solid medium (e.g., Potato Dextrose Broth or Rice Medium) with a pure culture of Penicillium citrinum.

  • Incubation: Incubate the culture under appropriate conditions of temperature and aeration for a sufficient period to allow for the production of secondary metabolites.

2. Extraction

  • Mycelia/Broth Separation: Separate the fungal mycelia from the culture broth by filtration.

  • Solvent Extraction: Independently extract the mycelia and the broth with a suitable organic solvent such as ethyl acetate or methanol. For plant material, the dried and powdered plant parts would be subjected to solvent extraction.

  • Concentration: Concentrate the resulting organic extracts under reduced pressure to yield a crude extract.

3. Purification

  • Column Chromatography: Subject the crude extract to column chromatography over silica (B1680970) gel or Sephadex LH-20. Elute the column with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol).

  • Fraction Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the compound of interest.

  • Further Purification: Pool the fractions containing 2,4-Quinolinediol and subject them to further purification steps such as preparative high-performance liquid chromatography (HPLC) or recrystallization to obtain the pure compound.

4. Characterization

  • Structure Elucidation: Elucidate the structure of the isolated compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The data should be compared with published values for 2,4-Quinolinediol.

Quantitative Data

Specific quantitative data on the yield of 2,4-Quinolinediol from Penicillium citrinum or Haplophyllum bucharicum and its concentration in these organisms are not well-documented in the reviewed literature. Such data would be highly dependent on the specific strain, culture or growing conditions, and extraction methodology used.

Signaling Pathways

Currently, there is no specific information available in the scientific literature to suggest the direct involvement of 2,4-Quinolinediol in any cellular signaling pathways. The biological activities of quinoline alkaloids are broad, and they can act through various mechanisms, but a specific signaling role for 2,4-Quinolinediol has not been identified.

Conclusion

References

Tautomerism of 2,4-Dihydroxyquinoline to 4-Hydroxy-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Tautomerism of 2,4-Dihydroxyquinoline

Abstract

The tautomeric equilibrium between this compound and its corresponding quinolinone forms, particularly 4-hydroxy-2(1H)-quinolinone, is a subject of significant interest in medicinal chemistry and drug development. The position of this equilibrium dictates the molecule's structural, electronic, and hydrogen-bonding properties, which in turn influence its biological activity and pharmacological profile. This guide provides a comprehensive technical overview of this tautomerism, detailing the relative stability of the tautomers, the experimental and computational methods used for their characterization, and the factors governing the equilibrium.

The Tautomeric Equilibrium

This compound can theoretically exist in several tautomeric forms through proton transfer. The primary equilibrium involves the dihydroxy form and two keto-enol forms. However, extensive experimental and theoretical studies have shown that the equilibrium heavily favors the 4-hydroxy-2(1H)-quinolinone tautomer.[1][2] This form benefits from the stability of the amide group within the heterocyclic ring.[3] The coexistence of 4-quinolinone and 4-hydroxyquinoline (B1666331) isomers has been confirmed in the gas phase through mass spectrometry, but in solution and the solid state, the 4-oxo (keto) form predominates.[4]

Figure 1. The principal tautomeric forms of the this compound system.

Quantitative Analysis of Tautomer Stability

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in quantifying the stability of the tautomers. Spectroscopic and crystallographic data provide experimental validation.

Table 1: Theoretical Relative Energies of Tautomers

DFT calculations consistently show the 4-hydroxy-2(1H)-quinolinone form to be the most stable. The energy difference between the hydroxyquinoline (enol) and quinolone (keto) forms can be significant.[5]

Tautomer SystemComputational MethodEnergy Difference (kJ/mol) (Keto Favored)Reference
Ethyl 4-hydroxy-5-methylquinoline-3-carboxylate (5Me-HQE)B3LYP/6-311++G(d,p)27[5][6]
Ethyl 4-oxo-7-methylquinoline-3-carboxylate (7Me-OQE)B3LYP/6-311++G(d,p)38[5][6]
Table 2: Key Experimental Data for Tautomer Identification

Spectroscopic and structural data provide clear signatures for each tautomeric form. The chemical shift of the C4 carbon in ¹³C NMR is a particularly reliable indicator for distinguishing the forms in solution.[7]

MethodTautomer FormCharacteristic SignatureReference
¹³C NMR 4-Hydroxy-2(1H)-quinolinone (Keto)C4 Signal: ~176.8 ppm (in DMSO)[2]
This compound (Enol)C4 Signal: Significantly upfield[7]
IR Spectroscopy 4-Hydroxy-2(1H)-quinolinone (Keto)Strong C=O stretch (~1650-1680 cm⁻¹)[4][8]
This compound (Enol)Absence of C=O, strong O-H stretch[8]
X-ray Crystallography 4-Hydroxy-2(1H)-quinolinone (Keto)C4=O bond length: ~1.25-1.27 Å[2][4]
This compound (Enol)C4-O bond length: ~1.36 Å[4]

Experimental and Computational Protocols

A multi-faceted approach combining solid-state analysis, solution-state studies, and computational modeling is required for a complete understanding of the tautomeric system.

Figure 2. A generalized workflow for the analysis of quinolone tautomerism.
X-ray Crystallography

This technique provides unambiguous evidence of the molecular structure in the solid state.[9]

  • Protocol:

    • Crystallization: Single crystals of the compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., dichloromethane, DMF).[2][9]

    • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

    • Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles. The structure is refined to achieve the best fit with the experimental data.[9]

    • Analysis: The key parameters for tautomer identification are the C-O and C-N bond lengths within the quinolone ring and the positions of hydrogen atoms, which differentiate between keto (=O) and enol (-OH) forms.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomeric equilibria in solution.

  • Protocol:

    • Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence the tautomeric equilibrium.[10]

    • Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For complex structures, 2D NMR experiments like COSY and NOESY can be used to aid in signal assignment.[10]

    • Analysis: The presence of the 4-hydroxy-2(1H)-quinolinone tautomer is confirmed by:

      • In ¹H NMR: A signal for the N-H proton (often broad) and an O-H proton.

      • In ¹³C NMR: A characteristic downfield signal for the C4 carbonyl carbon, typically above 170 ppm.[2][7] The absence of this signal and the appearance of a C4 signal more typical of an aromatic carbon bearing an -OH group would indicate the enol form.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups, primarily the carbonyl (C=O) group, which is characteristic of the keto tautomer.

  • Protocol:

    • Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory or as a KBr pellet) or in solution.

    • Spectrum Acquisition: The IR spectrum is recorded, typically in the 4000-400 cm⁻¹ range.

    • Analysis: A strong absorption band in the region of 1650-1680 cm⁻¹ is indicative of the C=O stretching vibration of the quinolinone ring, confirming the presence of the keto tautomer.[4] Conversely, the absence of this band and the presence of a broad O-H stretching band would suggest the dihydroxy form.

Computational Chemistry

Theoretical calculations are used to predict the relative stabilities of tautomers and to help interpret experimental spectra.[11]

  • Protocol:

    • Structure Building: The 3D structures of all possible tautomers are built using molecular modeling software.

    • Geometry Optimization and Energy Calculation: The geometry of each tautomer is optimized to find its lowest energy conformation. This is typically done using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).[5][6][11] The total electronic energies are then compared to determine the relative stability (ΔE).

    • Frequency and NMR Calculations: Vibrational frequencies can be calculated to predict the IR spectrum and confirm that the optimized structure is a true minimum (no imaginary frequencies). NMR chemical shifts can also be calculated (e.g., using the GIAO method) to compare with experimental data.[7][12]

Factors Influencing Tautomeric Equilibrium

  • Solvent Effects: The polarity of the solvent can influence the position of the equilibrium. Polar solvents tend to stabilize the more polar keto tautomer (4-hydroxy-2(1H)-quinolinone).[10]

  • Substitution and Hydrogen Bonding: The nature and position of substituents on the quinoline (B57606) ring play a crucial role. Substituents that can form strong intramolecular hydrogen bonds can favor one tautomer over another. For example, a hydrogen-bond acceptor at the 3-position can stabilize the enol form through the formation of a six-membered hydrogen-bonded ring.[3] In contrast, in the unsubstituted 4-hydroxy-2(1H)-quinolinone, the keto form is favored due to its inherent amide stability and favorable intermolecular hydrogen bonding in the solid state.[2][4]

Conclusion

The tautomerism of this compound is definitively shifted towards the 4-hydroxy-2(1H)-quinolinone form in both solid and solution phases. This preference is driven by the thermodynamic stability of the cyclic amide structure and is supported by a wealth of data from X-ray crystallography, NMR and IR spectroscopy, and quantum chemical calculations. Understanding this equilibrium is paramount for professionals in drug development, as the predominant tautomer presents a specific three-dimensional structure and set of hydrogen bond donors and acceptors for interaction with biological targets.

References

Spectroscopic Profile of 2,4-Dihydroxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,4-dihydroxyquinoline, a versatile biochemical reagent and key intermediate in pharmaceutical development. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these characterization techniques.

Introduction to this compound

This compound, also known as 4-hydroxy-2(1H)-quinolone, is a heterocyclic compound with the molecular formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol . It exists in tautomeric forms, predominantly as 4-hydroxy-2(1H)-quinolone. This compound serves as a crucial building block in the synthesis of various pharmaceuticals and is noted for its potential biological activities. Accurate spectroscopic characterization is paramount for its application in research and drug development.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The data presented here was obtained in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.2 (broad s)Singlet (broad)1HOH
10.9 (broad s)Singlet (broad)1HNH
7.88 (d, J=8.0 Hz)Doublet1HAr-H
7.55 (t, J=7.6 Hz)Triplet1HAr-H
7.23 (d, J=8.2 Hz)Doublet1HAr-H
7.18 (t, J=7.5 Hz)Triplet1HAr-H
5.85 (s)Singlet1HC³-H

Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmAssignment
176.0C=O
162.5C-OH
140.1Ar-C
131.9Ar-CH
123.8Ar-C
122.0Ar-CH
116.3Ar-CH
115.8Ar-CH
98.7
Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound, typically recorded using a KBr pellet, reveals characteristic absorption bands corresponding to its functional groups.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-2800Strong, BroadO-H and N-H stretching
1660StrongC=O stretching (amide)
1620MediumC=C stretching (aromatic)
1590MediumC=C stretching (aromatic)
1520MediumN-H bending
1260MediumC-O stretching
750StrongC-H bending (ortho-disubstituted benzene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
161High[M]⁺ (Molecular Ion)
133Medium[M-CO]⁺
119High[M-C₂H₂O]⁺
92Medium[C₆H₄N]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: Appropriate for the proton chemical shift range.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024-4096

    • Relaxation Delay: 2-5 seconds

    • Spectral Width: Appropriate for the carbon chemical shift range.

  • Referencing: Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of this compound was ground with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder was obtained.

    • A portion of the mixture was transferred to a pellet-forming die.

    • The die was placed in a hydraulic press and pressure was applied (typically 8-10 tons) to form a thin, transparent pellet.

  • Instrumentation: The FT-IR spectrum was recorded using a Fourier Transform Infrared Spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

    • Background: A spectrum of a pure KBr pellet was recorded as the background and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization Method: Electron Ionization (EI) at 70 eV is a common method for this type of molecule. Electrospray ionization (ESI) can also be used, particularly for LC-MS analysis.[1]

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer was used to separate the ions based on their m/z ratio.

  • Data Acquisition: The mass spectrum was recorded over a mass range of m/z 50-500.

Workflow and Methodologies

The synthesis and subsequent spectroscopic characterization of this compound is a fundamental workflow in organic and medicinal chemistry.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization aniline (B41778) Aniline reaction Cyclocondensation (e.g., Gould-Jacobs Reaction) aniline->reaction malonic_acid Malonic Acid Derivative malonic_acid->reaction product Crude this compound reaction->product purification Recrystallization / Column Chromatography product->purification pure_product Pure this compound purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ir FT-IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

This workflow illustrates the common synthetic route involving the cyclocondensation of an aniline with a malonic acid derivative, followed by purification and comprehensive spectroscopic analysis to confirm the structure and purity of the final product.

Conclusion

The spectroscopic data and protocols presented in this guide provide a foundational resource for researchers working with this compound. The detailed NMR, IR, and MS data are essential for quality control, reaction monitoring, and further derivatization in drug discovery and development programs. The standardized protocols offer a reliable framework for obtaining consistent and high-quality analytical results.

References

The Biological Versatility of 2,4-Dihydroxyquinoline: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxyquinoline, a core heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively investigated and have shown significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the biological activities of this compound and its analogs, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the exploration of quinoline-based compounds.

Anticancer Activity

Derivatives of this compound have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

Quantitative Anticancer Activity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of various this compound derivatives against several human cancer cell lines.

Compound/DerivativeCell LineIC50 (µM)Reference
4-Hydroxy-1-(2-methoxyphenyl)-7,8-dihydroquinoline-2,5(1H,6H)-dioneHCT116 (Colon Carcinoma)Not explicitly stated, but compound 3g showed promising results.[1]
4-Hydroxy-1-(2-methoxyphenyl)-7,8-dihydroquinoline-2,5(1H,6H)-dioneA549 (Lung Carcinoma)Not explicitly stated, but compound 3g showed promising results.[1]
4-Hydroxy-1-(2-methoxyphenyl)-7,8-dihydroquinoline-2,5(1H,6H)-dionePC3 (Prostate Carcinoma)Not explicitly stated, but compound 3g showed promising results.[1]
4-Hydroxy-1-(2-methoxyphenyl)-7,8-dihydroquinoline-2,5(1H,6H)-dioneMCF-7 (Breast Carcinoma)Not explicitly stated, but compound 3g showed promising results.[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • Human cancer cell line (e.g., HCT116, A549, PC3, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compounds Add compound dilutions to cells prep_compounds Prepare serial dilutions of test compound prep_compounds->add_compounds incubate_treatment Incubate for 24-72 hours add_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

This compound and its derivatives have shown promising activity against a range of pathogenic bacteria and fungi. Their mode of action can involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with bacterial communication systems like quorum sensing.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives against various microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Brominated analog 3j with nonyl side chainAspergillus flavus1.05[2]
Quinolinequinone QQ1Staphylococcus aureus1.22[3]
Quinolinequinone QQ2Staphylococcus spp. (clinically resistant)1.22 - 9.76[3]
Quinolinequinone QQ3Staphylococcus aureus2.44[3]
Quinolinequinone QQ5Staphylococcus aureus1.22[3]
Quinolinequinone QQ6Staphylococcus aureus1.22[3]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • This compound derivative (dissolved in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Inoculum standardized to a 0.5 McFarland standard

  • Microplate reader (optional)

Procedure:

  • Plate Preparation: Add 50 µL of sterile broth to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: Prepare a stock solution of the test compound at twice the highest desired concentration. Add 100 µL of this stock to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculation: Dilute the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 50 µL of the diluted inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density with a microplate reader.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start prep_plate Prepare 96-well plate with broth start->prep_plate prep_compound Prepare serial dilutions of test compound start->prep_compound prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum inoculate Inoculate wells with microbial suspension prep_plate->inoculate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate plate for 18-24 hours inoculate->incubate read_results Observe for visible growth or measure OD incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for the broth microdilution MIC assay.

Anti-inflammatory Activity

Certain this compound derivatives have exhibited significant anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the NF-κB pathway, leading to a reduction in the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Activity Data

The following table provides IC50 values for the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages by a this compound derivative.

Compound/DerivativeAssayCell LineIC50Reference
N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochlorideNO productionRAW 264.7Data indicates a significant decrease in NO levels with treatment.[4]
Experimental Protocol: LPS-Stimulated Macrophage Assay

This assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • This compound derivative

  • Griess Reagent for nitric oxide (NO) measurement

  • ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence of the test compound. Include control wells (cells only, cells + LPS, cells + compound only).

  • Incubation: Incubate the plate for 24 hours.

  • Measurement of NO Production: Collect the cell culture supernatant. Mix an aliquot of the supernatant with Griess Reagent and measure the absorbance at 540 nm. A standard curve of sodium nitrite (B80452) is used to quantify NO levels.

  • Measurement of Cytokine Production: Use commercial ELISA kits to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant according to the manufacturer's instructions.

Enzyme Inhibition

The this compound scaffold has been identified as a potent inhibitor of several key enzymes implicated in disease. This includes enzymes involved in pyrimidine (B1678525) biosynthesis, such as dihydroorotate (B8406146) dehydrogenase (DHODH), and epigenetic modifiers like DNA methyltransferases (DNMTs).

Quantitative Enzyme Inhibition Data
Compound/DerivativeTarget EnzymeIC50Reference
Brequinar (a quinoline (B57606) derivative)Human DHODH5.2 nM
Quinoline derivative 14Human DNMT10.044 µM
Experimental Protocol: DHODH Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of dihydroorotate dehydrogenase (DHODH).

Materials:

  • Recombinant human DHODH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (CoQ10) or another suitable electron acceptor (e.g., DCIP)

  • This compound derivative

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, DHODH enzyme, and various concentrations of the test compound.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding DHO and the electron acceptor.

  • Measurement: Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at the appropriate wavelength (e.g., 600 nm for DCIP).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a control with no inhibitor. The IC50 value is determined from a dose-response curve.

Modulation of Signaling Pathways

The diverse biological activities of this compound derivatives can be attributed to their ability to modulate key cellular signaling pathways. Understanding these interactions is crucial for rational drug design and development.

PqsR Signaling in Pseudomonas aeruginosa

In the opportunistic pathogen Pseudomonas aeruginosa, this compound (DHQ) is a signaling molecule involved in the Pseudomonas quinolone signal (PQS) quorum-sensing system. DHQ can bind to the transcriptional regulator PqsR, activating the transcription of the pqs operon and promoting the production of virulence factors.

PqsR_Signaling DHQ This compound (DHQ) PqsR PqsR (Transcriptional Regulator) DHQ->PqsR binds & activates pqs_operon pqs Operon DNA PqsR->pqs_operon binds & promotes transcription virulence_factors Virulence Factors (e.g., Pyocyanin, Biofilm) PqsR->virulence_factors upregulates pqs_proteins PqsA, B, C, D, E (Biosynthesis Enzymes) pqs_operon->pqs_proteins translates to pqs_proteins->DHQ synthesize

PqsR signaling pathway in P. aeruginosa.
NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Some quinoline derivatives can inhibit this pathway, thereby reducing the expression of pro-inflammatory genes. This inhibition can occur at various points in the pathway, such as preventing the degradation of IκBα or blocking the nuclear translocation of NF-κB.

NFkB_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates for degradation NFkB NF-κB (p50/p65) IkBa->NFkB inhibits nucleus Nucleus NFkB->nucleus translocates to inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->inflammatory_genes activates transcription of quinoline This compound Derivative quinoline->IKK inhibits quinoline->NFkB inhibits nuclear translocation

Inhibition of the NF-κB signaling pathway.
p53 Signaling Pathway

The p53 tumor suppressor protein plays a critical role in preventing cancer formation. In response to cellular stress, such as DNA damage, p53 is activated and can induce cell cycle arrest or apoptosis. Some quinoline derivatives have been shown to activate the p53 pathway, contributing to their anticancer effects.

Experimental Protocol: Western Blot for p53 Activation

Western blotting is a technique used to detect specific proteins in a sample.

Materials:

  • Cancer cells treated with a this compound derivative

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p53, anti-phospho-p53, anti-p21, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse the treated and control cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for p53 and its downstream targets, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the levels of p53 and its target proteins (e.g., p21) indicates activation of the p53 pathway.

p53_Signaling DNA_damage DNA Damage ATM_ATR ATM/ATR Kinases DNA_damage->ATM_ATR activates p53 p53 ATM_ATR->p53 phosphorylates & activates MDM2 MDM2 ATM_ATR->MDM2 inhibits p21 p21 p53->p21 induces expression of apoptosis Apoptosis p53->apoptosis can induce MDM2->p53 promotes degradation cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest leads to quinoline This compound Derivative quinoline->DNA_damage can induce

Activation of the p53 signaling pathway.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The ability of these compounds to modulate key cellular enzymes and signaling pathways underscores their potential for targeted drug design. This technical guide provides a foundational resource for researchers in the field, offering a compilation of quantitative data, detailed experimental protocols, and insights into the mechanisms of action of this important class of compounds. Further investigation into the structure-activity relationships and optimization of the this compound core will undoubtedly lead to the discovery of new and effective therapies for a range of human diseases.

References

The Role of 2,4-Dihydroxyquinoline in Pseudomonas aeruginosa Quorum Sensing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the role of 2,4-dihydroxyquinoline (DHQ) in the quorum sensing (QS) network of Pseudomonas aeruginosa. As the most abundant quinolone produced by the pqs system, DHQ has emerged as a significant, though historically overlooked, signaling molecule. This document details its biosynthesis, its function as a ligand for the transcriptional regulator PqsR, and its subsequent impact on gene expression and virulence. We present available quantitative data on DHQ production and activity, provide detailed experimental protocols for its study, and use pathway and workflow diagrams to visually represent its complex role. This guide is intended to serve as a comprehensive resource for researchers investigating anti-virulence strategies targeting the pqs quorum sensing system.

Introduction to the Pseudomonas Quinolone Signal (PQS) System

Pseudomonas aeruginosa is a formidable opportunistic pathogen, largely due to its sophisticated cell-to-cell communication systems, known as quorum sensing (QS). These systems allow the bacteria to coordinate gene expression in a population-density-dependent manner, leading to the collective production of virulence factors and the formation of biofilms. P. aeruginosa possesses at least four interconnected QS systems: las, rhl, iqs, and the Pseudomonas quinolone signal (pqs) system.[1]

The pqs system is unique to P. aeruginosa and closely related species and utilizes a family of 2-alkyl-4-quinolones (AQs) as signaling molecules.[2] The most studied of these are 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS) and its precursor, 2-heptyl-4-quinolone (HHQ).[3] These molecules act as co-inducers for the LysR-type transcriptional regulator PqsR (also known as MvfR), which in turn activates the transcription of the pqsABCDE operon, creating a positive feedback loop.[4][5] This system is a critical regulator of virulence, controlling the production of factors like pyocyanin, elastase, and rhamnolipids, and is also implicated in iron acquisition and biofilm formation.[6][7]

This compound (DHQ): A Key Player in the Pqs System

For many years, research on the pqs system focused primarily on PQS and HHQ. However, this compound (DHQ), a non-alkylated quinolone, is now recognized as the most abundant quinolone produced by this pathway.[8] Unlike PQS, DHQ synthesis is not dependent on oxygen, suggesting it may have a crucial role in the anaerobic environments characteristic of chronic infections, such as in the lungs of cystic fibrosis (CF) patients.[6][8]

Biosynthesis of DHQ

The biosynthesis of DHQ is an integral part of the PQS production pathway and is encoded by genes within the pqsABCDE operon. The process begins with anthranilic acid, which is converted to anthraniloyl-CoA by the enzyme PqsA.[9] Subsequently, the condensing enzyme PqsD catalyzes the reaction of anthraniloyl-CoA with malonyl-CoA. This reaction leads to the formation of a short-lived intermediate, 3-(2-aminophenyl)-3-oxopropanoyl-CoA, which then undergoes a spontaneous intramolecular cyclization to form DHQ.[1][10] The enzymes PqsB and PqsC are not required for DHQ synthesis but are essential for the production of the alkylated quinolones HHQ and PQS.[6][9]

DHQ_Biosynthesis cluster_pqs_operon pqs Operon Products PqsA PqsA PqsD PqsD Anthranilate Anthranilate Anthraniloyl_CoA Anthraniloyl_CoA Anthranilate->Anthraniloyl_CoA PqsA + CoA Malonyl_CoA Malonyl_CoA Intermediate 3-(2-aminophenyl)-3- oxopropanoyl-CoA Malonyl_CoA->Intermediate Anthraniloyl_CoA->Intermediate PqsD + Malonyl-CoA DHQ This compound (DHQ) Intermediate->DHQ Spontaneous Cyclization

Biosynthesis pathway of this compound (DHQ).
DHQ as a PqsR Ligand

DHQ functions as a signaling molecule by directly binding to the transcriptional regulator PqsR.[8] This interaction, although less potent than that of PQS, is sufficient to activate PqsR and induce the transcription of the pqsA promoter.[11] This establishes a positive feedback loop where DHQ can stimulate its own production. The ability of DHQ to activate PqsR is significant, as it demonstrates that the pqs system can remain active even under anaerobic conditions where PQS cannot be synthesized.[6] This sustained signaling can contribute to the maintenance of virulence during chronic infections.[8]

DHQ_Signaling_Pathway DHQ_ext Extracellular DHQ DHQ_int Intracellular DHQ DHQ_ext->DHQ_int Transport PqsR_active PqsR-DHQ Complex (active) DHQ_int->PqsR_active PqsR_inactive PqsR (inactive) PqsR_inactive->PqsR_active pqsA_promoter pqsA promoter PqsR_active->pqsA_promoter Binds to Virulence_genes Virulence Gene Expression (e.g., pyocyanin) PqsR_active->Virulence_genes Regulates pqs_operon pqsABCDE expression pqsA_promoter->pqs_operon Activates Transcription pqs_operon->DHQ_int Biosynthesis (Positive Feedback) Reporter_Assay_Workflow Start Start Prep_Culture 1. Prepare E. coli reporter strain culture Start->Prep_Culture Dispense 2. Dispense culture and add test compounds (DHQ, PQS, DMSO) Prep_Culture->Dispense Incubate 3. Incubate at 37°C Dispense->Incubate Measure_OD 4. Measure OD600 Incubate->Measure_OD Lyse_Cells 5. Lyse cells Measure_OD->Lyse_Cells Add_ONPG 6. Add ONPG and incubate Lyse_Cells->Add_ONPG Stop_Reaction 7. Stop reaction with Na2CO3 Add_ONPG->Stop_Reaction Measure_A420 8. Measure A420 Stop_Reaction->Measure_A420 Calculate 9. Calculate Miller Units Measure_A420->Calculate End End Calculate->End

References

The Multifaceted Mechanism of Action of 2,4-Dihydroxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dihydroxyquinoline (DHQ), a quinoline (B57606) derivative, exhibits a diverse and complex mechanism of action with significant implications for microbiology, neurobiology, and oncology. This technical guide provides an in-depth exploration of the core mechanisms through which DHQ exerts its biological effects. It is a crucial signaling molecule in bacterial quorum sensing, an inhibitor of key metabolic enzymes, and a modulator of critical signaling pathways in human cells. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.

Core Mechanisms of Action

This compound's biological activities stem from its ability to interact with multiple molecular targets, primarily through enzyme inhibition and receptor modulation. Its actions can be broadly categorized into three main areas:

  • Bacterial Quorum Sensing Modulation: In the opportunistic pathogen Pseudomonas aeruginosa, DHQ is an abundant quinolone signal that plays a crucial role in quorum sensing, a cell-to-cell communication system that regulates virulence factor production and biofilm formation. DHQ binds to the transcriptional regulator PqsR, activating the transcription of the pqs operon and sustaining the pathogenicity of the bacterium, particularly under oxygen-limiting conditions found in chronic infections.[1]

  • Enzyme Inhibition: DHQ and its derivatives have been identified as inhibitors of several key enzymes. Notably, it acts as an inhibitor of α-ketoglutarate-dependent dioxygenases, including Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs). By inhibiting PHDs, DHQ stabilizes the HIF-1α transcription factor, a master regulator of the cellular response to hypoxia, which has significant implications for cancer and ischemia.

  • Neuromodulation via Kynurenic Acid Analogy: Structurally similar to kynurenic acid, an endogenous antagonist of the N-methyl-D-aspartate (NMDA) receptor, DHQ is investigated for its potential neuroprotective effects.[2][3] Kynurenic acid and its analogs are known to dampen glutamate (B1630785) excitotoxicity, a key factor in several neurodegenerative diseases.[2][4]

Quantitative Data on Biological Activity

The inhibitory potency of this compound and its derivatives has been quantified against several key enzymes. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

Compound ClassTarget EnzymeSpecific Derivative(s)IC50 (µM)Reference(s)
HydroxyquinolineHIF Prolyl Hydroxylase (PHD)Not specified2
Quinazolinone-4-hydroxy-2-quinolone-3-carboxamidesDNA Gyrase (S. aureus GyrB)f11.21[5]
f40.31[5]
f140.28[5]
Quinolinone–carboxamidesLipoxygenase (Soybean)3h10[5]
3s10[5]
3g27.5[5]
Quinolinone hybrid with acetylated ferulic acidLipoxygenase (Soybean)11e52[5]
N-arylalkyl-3-hydroxy-4-oxo-3,4-dihydroquinazolin-2-carboxamideHCV NS5B Polymerase9k8.8[5]
Quinolone DerivativesHCV NS5B PolymeraseNot specifiedBinds to allosteric site-II[5]

Key Signaling Pathways

HIF-1α Signaling Pathway

Under normoxic conditions, the α-subunit of Hypoxia-Inducible Factor 1 (HIF-1α) is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation.[6][7] this compound, by inhibiting PHDs, prevents this hydroxylation, causing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoters of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[6][8]

HIF1a_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHQ This compound PHD Prolyl Hydroxylase (PHD) DHQ->PHD Inhibits HIF1a_OH HIF-1α-OH HIF1a HIF-1α HIF1a->HIF1a_OH Hydroxylation (Normoxia) HIF1a_n HIF-1α HIF1a->HIF1a_n Stabilization & Translocation (Hypoxia or PHD Inhibition) VHL VHL Complex Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF1a_OH->VHL Binding HIF1_complex HIF-1α/β Complex HIF1a_n->HIF1_complex Dimerization HIF1b HIF-1β HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binding Target_Genes Target Gene Transcription HRE->Target_Genes Activation

HIF-1α Signaling Pathway Modulation by this compound.
Pseudomonas aeruginosa Quorum Sensing

In P. aeruginosa, the pqs quorum sensing system is regulated by the transcriptional activator PqsR. The biosynthesis of quinolone signals begins with anthranilate. The enzymes PqsA, B, C, and D are responsible for producing 2-heptyl-4-quinolone (HHQ), which can be converted to the more potent signal, 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS), by the monooxygenase PqsH. Both HHQ and PQS, along with DHQ, can bind to PqsR. This binding event activates PqsR, which in turn upregulates the expression of the pqsABCDE operon, creating a positive feedback loop. The PqsE protein, also encoded by this operon, then positively regulates a suite of virulence factors.[9][10][11]

Pqs_Quorum_Sensing Anthranilate Anthranilate PqsABCD_enzymes PqsA, B, C, D Enzymes Anthranilate->PqsABCD_enzymes Precursor pqsABCD pqsABCD operon pqsABCD->PqsABCD_enzymes Encodes PqsE PqsE pqsABCD->PqsE Encodes HHQ HHQ PqsABCD_enzymes->HHQ Synthesizes PqsH PqsH (Monooxygenase) HHQ->PqsH Substrate PqsR PqsR (Transcriptional Regulator) HHQ->PqsR Binds & Activates PQS PQS PqsH->PQS Converts PQS->PqsR Binds & Activates DHQ This compound (DHQ) DHQ->PqsR Binds & Activates PqsR->pqsABCD Upregulates (Positive Feedback) Virulence Virulence Factors & Biofilm Formation PqsE->Virulence Upregulates

Role of this compound in P. aeruginosa Quorum Sensing.

Experimental Protocols

The following sections detail the methodologies for key enzyme inhibition assays relevant to the study of this compound and its derivatives.[5]

HIF Prolyl Hydroxylase (PHD) Inhibition Assay (Cell-Based)

This protocol describes a cell-based reporter gene assay to determine the IC50 of compounds that inhibit HIF prolyl hydroxylases.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Reporter plasmid: HIF-1α oxygen degradable domain (ODD) fused to luciferase

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • This compound or test compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfect SH-SY5Y cells with the ODD-luciferase reporter plasmid and plate in a 96-well plate.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound.

  • Incubate the cells for a specified period (e.g., 6 hours) under normoxic conditions (21% O2).

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

HIF_Assay_Workflow A Transfect SH-SY5Y cells with ODD-Luciferase reporter plasmid B Plate cells in 96-well plate and incubate for 24h A->B C Prepare serial dilutions of This compound B->C D Treat cells with compound and incubate for 6h (normoxia) C->D E Lyse cells and add luciferase assay reagent D->E F Measure luminescence E->F G Calculate % inhibition and determine IC50 value F->G

Workflow for HIF Prolyl Hydroxylase Inhibition Assay.
DNA Gyrase Inhibition Assay

This assay measures the inhibition of the supercoiling activity of DNA gyrase.

Materials:

  • Staphylococcus aureus DNA gyrase

  • Relaxed pBR322 DNA

  • 5x Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 375 mM KCl, 30 mM MgCl2, 10 mM DTT, 9 mM ATP, 3.4 mg/mL yeast tRNA)

  • Test compounds (4-hydroxy-2-oxo-quinoline derivatives)

  • Stop solution/loading dye (e.g., containing SDS, EDTA, and bromophenol blue)

  • Agarose (B213101)

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium (B1194527) bromide or other DNA stain

  • Gel electrophoresis system and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Prepare a reaction mixture containing 5x assay buffer, relaxed pBR322 DNA, and water.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding DNA gyrase.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding the stop solution/loading dye.

  • Load the samples onto a 1% agarose gel in TAE buffer.

  • Perform electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Quantify the intensity of the supercoiled DNA band to determine the percentage of inhibition and calculate the IC50 value.[5]

DNA_Gyrase_Assay_Workflow A Prepare reaction mix: Assay buffer, relaxed pBR322 DNA B Add test compound (various concentrations) A->B C Initiate reaction with DNA Gyrase B->C D Incubate at 37°C for 30-60 min C->D E Stop reaction with stop solution/loading dye D->E F Run samples on 1% agarose gel E->F G Stain gel and visualize DNA bands under UV F->G H Quantify supercoiled DNA and determine IC50 G->H

Workflow for DNA Gyrase Inhibition Assay.
Lipoxygenase Inhibition Assay

This spectrophotometric assay measures the inhibition of lipoxygenase activity by monitoring the formation of conjugated dienes from linoleic acid.

Materials:

  • Soybean lipoxygenase

  • Linoleic acid solution (in borate (B1201080) buffer, pH 9.0)

  • Test compounds (quinolinone derivatives)

  • Spectrophotometer

Procedure:

  • In a quartz cuvette, mix the linoleic acid solution with the test compound solution at various concentrations.

  • Equilibrate the mixture at room temperature for 5 minutes.

  • Initiate the reaction by adding the lipoxygenase enzyme solution.

  • Immediately monitor the increase in absorbance at 234 nm for 5 minutes at 30-second intervals.

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[5]

Lipoxygenase_Assay_Workflow A Mix linoleic acid solution with test compound in a cuvette B Equilibrate at room temperature for 5 min A->B C Initiate reaction with lipoxygenase enzyme B->C D Monitor absorbance increase at 234 nm for 5 min C->D E Calculate reaction rate D->E F Determine % inhibition and IC50 value E->F

Workflow for Lipoxygenase Inhibition Assay.

Conclusion and Future Directions

This compound is a molecule with a rich and varied pharmacology. Its ability to modulate bacterial quorum sensing, inhibit critical human enzymes like HIF prolyl hydroxylases, and potentially interact with neurotransmitter receptors highlights its potential as a lead compound for the development of novel therapeutics in infectious diseases, oncology, and neurology. Future research should focus on elucidating the precise binding kinetics of DHQ with its various targets, conducting comprehensive structure-activity relationship studies to optimize its potency and selectivity, and further exploring its in vivo efficacy and safety in relevant disease models. The detailed protocols and pathway analyses provided in this guide offer a solid foundation for these future investigations.

References

2,4-Dihydroxyquinoline and its Derivatives: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,4-dihydroxyquinoline core, a prominent heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. These compounds, existing in tautomeric equilibrium with 4-hydroxy-2(1H)-quinolones, have shown promise in a range of therapeutic areas, including oncology, neuroprotection, and infectious and inflammatory diseases. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, with a focus on quantitative data, experimental protocols, and the elucidation of key signaling pathways.

Synthesis of the this compound Scaffold

The synthesis of the this compound core can be achieved through several established and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Routes

1. Conrad-Limpach Synthesis: This method involves the condensation of anilines with β-ketoesters. The reaction proceeds through the formation of a Schiff base, followed by thermal cyclization to yield the 4-hydroxyquinoline (B1666331) product.[1][2][3]

2. Camps Cyclization: This reaction involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to form 2- and 4-hydroxyquinolines.[4][5] The regioselectivity of the cyclization is influenced by the reaction conditions.

Modern Synthetic Approaches

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the synthesis of this compound derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods.[6][7][8] This approach is also considered a greener alternative due to its energy efficiency.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities. The following tables summarize the quantitative data for some of the most promising activities.

Anticancer Activity
Derivative ClassCell LineIC50 (µM)Reference
Pyrazolo[4,3-c]quinolinesRAW 264.7 (LPS-induced)0.19 - 0.92[9]
Quinazoline DerivativesHCT-1533.45[10]
Quinazoline DerivativesHCC193734.29[10]
Anti-inflammatory Activity
Derivative ClassAssayIC50 (µM)Reference
Pyrazolo[4,3-c]quinolinesNO production in RAW 264.7 cells0.19 - 0.92[9]
(4-Phenylamino)quinazoline AlkylthioureaIL-6 production in THP-1 cells0.84[11]
(4-Phenylamino)quinazoline AlkylthioureaTNF-α production in THP-1 cells4.0[11]
Neuroprotective Activity
Derivative ClassAssayIC50 (µM)Reference
Fiscalin DerivativesP-gp transport activity5.0 - 25.0[12]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often mediated through the modulation of key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Several quinoline (B57606) derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and other target genes.[11][13][14] This inhibition can occur at various points in the pathway, including the prevention of IκBα degradation and the nuclear translocation of NF-κB.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK IKK TNFR->IKK activates IkB IkB IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NFkB DNA DNA NFkB->DNA translocates to nucleus & binds IkB-NFkB IkB NF-kB IkB-NFkB->NFkB releases This compound Derivative This compound Derivative This compound Derivative->IKK inhibits This compound Derivative->NFkB inhibits translocation Inflammatory Genes Inflammatory Genes DNA->Inflammatory Genes transcription

NF-κB Signaling Pathway Inhibition
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including the ERK, JNK, and p38 pathways, plays a crucial role in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Certain quinoline derivatives have been found to modulate MAPK signaling, often leading to cell cycle arrest and apoptosis in cancer cells.[15][16]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors translocates to nucleus & activates This compound Derivative This compound Derivative This compound Derivative->Raf inhibits This compound Derivative->MEK inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression regulates

MAPK Signaling Pathway Modulation
PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival, growth, and metabolism. Its aberrant activation is frequently observed in cancer, promoting tumor progression and resistance to therapy. Some quinoline derivatives have been reported to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.[17][18][19]

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR activates Cell Survival & Growth Cell Survival & Growth mTOR->Cell Survival & Growth promotes This compound Derivative This compound Derivative This compound Derivative->PI3K inhibits This compound Derivative->Akt inhibits phosphorylation

PI3K/Akt Signaling Pathway Inhibition

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis Protocols

1. General Procedure for Conrad-Limpach Synthesis of 4-Hydroxy-2-quinolones

  • Step 1: Condensation: Aniline (B41778) (1 equivalent) is reacted with a β-ketoester (1 equivalent) at room temperature. The reaction is typically carried out without a solvent or in a non-polar solvent.

  • Step 2: Cyclization: The resulting enamine intermediate is heated to high temperatures (around 250 °C) in a high-boiling inert solvent such as mineral oil or diphenyl ether to induce cyclization.

  • Step 3: Work-up and Purification: After cooling, the reaction mixture is treated with a suitable solvent (e.g., petroleum ether) to precipitate the product. The crude product is then collected by filtration and purified by recrystallization.[1][2][3]

2. General Procedure for Camps Cyclization

  • Step 1: Preparation of o-acylaminoacetophenone: An o-aminoacetophenone is acylated using an appropriate acylating agent (e.g., acid chloride or anhydride) in the presence of a base.

  • Step 2: Cyclization: The o-acylaminoacetophenone is treated with a base (e.g., sodium hydroxide (B78521) or potassium hydroxide) in a suitable solvent (e.g., ethanol (B145695) or water) and heated to reflux.

  • Step 3: Work-up and Purification: The reaction mixture is cooled and acidified to precipitate the product. The crude product is collected by filtration, washed, and purified by recrystallization.[4][5]

3. General Procedure for Microwave-Assisted Synthesis

  • A mixture of the aniline (1 equivalent), a β-ketoester (1 equivalent), and a catalytic amount of acid (e.g., p-toluenesulfonic acid) is placed in a microwave-safe vessel.

  • The reaction mixture is irradiated in a microwave reactor at a specified temperature and time.

  • After completion of the reaction (monitored by TLC), the mixture is cooled, and the product is isolated by precipitation and filtration, followed by purification.[6][7][8]

Biological Assay Protocols

1. NF-κB Luciferase Reporter Assay

  • Cell Culture and Transfection: Cells (e.g., HEK293T) are cultured in appropriate media and transiently transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

  • Treatment: After 24 hours, cells are pre-treated with various concentrations of the this compound derivative for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Luciferase Assay: After the desired incubation time, cell lysates are prepared, and luciferase activity is measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.[14][20][21]

Luciferase_Assay_Workflow cluster_workflow NF-κB Luciferase Assay Workflow A Seed cells in a 96-well plate B Transfect with NF-κB reporter plasmids A->B C Pre-treat with This compound derivative B->C D Stimulate with TNF-α C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence E->F

NF-κB Luciferase Assay Workflow

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their diverse biological activities, coupled with accessible synthetic routes, make them attractive candidates for further drug development. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in this field. Future studies should focus on optimizing the lead compounds for improved potency and selectivity, as well as conducting in-depth in vivo studies to validate their therapeutic potential. The elucidation of their precise mechanisms of action and the identification of their molecular targets will be crucial for the rational design of next-generation therapeutics based on the this compound scaffold.

References

An In-depth Technical Guide to 2,4-Dihydroxyquinoline: From Discovery to Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction: 2,4-Dihydroxyquinoline, a heterocyclic aromatic organic compound, holds a significant place in the history of organic chemistry and continues to be a molecule of interest in contemporary research, particularly in the fields of microbiology and drug development. First synthesized in the late 19th century, its unique chemical properties and biological activities have paved the way for a deeper understanding of bacterial communication and the development of novel therapeutic agents. This technical guide provides a thorough exploration of the discovery, history, physicochemical properties, synthesis, and biological role of this compound, with a focus on its involvement in the Pseudomonas aeruginosa quorum sensing system.

Discovery and History

The discovery of this compound is credited to Max Conrad and Leonhard Limpach, who first reported its synthesis in 1887.[1][2] Their work, now known as the Conrad-Limpach synthesis , involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines.[2][3][4] This reaction was a significant advancement in quinoline (B57606) chemistry and remains a fundamental method for the synthesis of this class of compounds.[5]

Historically, the structure of this compound has been a subject of interest due to its tautomerism. It exists in equilibrium between the enol form (this compound) and the more predominant keto form (4-hydroxy-2(1H)-quinolone).[2] This tautomeric nature influences its chemical reactivity and biological interactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The key quantitative data are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₉H₇NO₂[6]
Molecular Weight 161.16 g/mol [6]
Melting Point >300 °C
pKa Predicted: 4.50 ± 1.00
Solubility Sparingly soluble in water; Soluble in ethanol (B145695), methanol, and DMSO.[6]
Appearance Light brown to yellow crystalline powder[6]
Spectral Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

¹H NMR (DMSO-d₆): The proton NMR spectrum of the monosodium salt of this compound in DMSO-d₆ shows characteristic peaks for the aromatic protons. The spectrum of the neutral compound is expected to show signals for the protons on the benzene (B151609) ring and the C3 proton, as well as exchangeable protons from the hydroxyl and amine groups.[3]

¹³C NMR (DMSO-d₆): The carbon NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for 4-hydroxy-2(1H)-quinolone shows distinct signals for the nine carbon atoms.[7]

Carbon AtomChemical Shift (ppm)
C-2164.5
C-399.0
C-4176.0
C-5122.0
C-6122.0
C-7131.0
C-8115.5
C-9140.0
C-10118.0

FTIR Spectroscopy: The infrared spectrum of this compound reveals the presence of key functional groups.

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretching (hydroxyl)
~3100N-H stretching (amide)
~1660C=O stretching (keto group)
~1600C=C stretching (aromatic)

UV-Vis Spectroscopy: The ultraviolet-visible spectrum of this compound in ethanol typically exhibits absorption maxima (λmax) in the range of 225-330 nm, corresponding to π-π* transitions within the aromatic system.

Experimental Protocols

Synthesis of this compound (Conrad-Limpach Synthesis)

This protocol describes a general procedure for the synthesis of 4-hydroxy-2-quinolone, the predominant tautomer of this compound.

Materials:

  • Aniline (B41778)

  • Diethyl malonate

  • High-boiling point inert solvent (e.g., diphenyl ether or mineral oil)

  • Ethanol

  • Hydrochloric acid (optional, as catalyst)

Procedure:

  • Step 1: Formation of the Anilidomalonate Intermediate. In a round-bottom flask, equimolar amounts of aniline and diethyl malonate are mixed. The mixture is heated at a moderate temperature (around 140-150 °C) for a specified time. This step can be catalyzed by a small amount of acid.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 2: Cyclization. The intermediate from Step 1 is added to a high-boiling point solvent, such as diphenyl ether, that has been preheated to approximately 250 °C.[2] The reaction mixture is heated at this temperature for a short period (e.g., 15-30 minutes) to induce cyclization. The formation of ethanol as a byproduct can be observed.

  • Step 3: Isolation and Purification. The reaction mixture is allowed to cool to room temperature, during which the product, 4-hydroxy-2-quinolone, precipitates. The solid is collected by filtration and washed with a suitable solvent, such as petroleum ether, to remove the high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the final product as a crystalline solid.

Experimental Workflow: Synthesis and Purification

G Workflow for Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification reactants Aniline + Diethyl Malonate heating1 Heat (140-150 °C) reactants->heating1 Condensation intermediate Anilidomalonate Intermediate heating1->intermediate cyclization Add to hot Diphenyl Ether (~250 °C) intermediate->cyclization Cyclization crude_product Crude this compound cyclization->crude_product cooling Cool to Room Temperature crude_product->cooling filtration Filter and Wash with Petroleum Ether cooling->filtration recrystallization Recrystallize from Ethanol filtration->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Workflow for the synthesis and purification of this compound.

Biological Significance and Signaling Pathways

While derivatives of this compound have been explored for various medicinal applications, the parent compound itself has a well-defined role in the quorum-sensing (QS) system of the opportunistic pathogen Pseudomonas aeruginosa. In this context, it is often referred to as DHQ .

The Pseudomonas Quinolone Signal (Pqs) System

P. aeruginosa utilizes a complex network of signaling molecules to coordinate its virulence and biofilm formation. The Pqs system is a key component of this network and relies on alkyl-quinolones (AQs) as signaling molecules.[1]

DHQ has been identified as a signaling molecule within the Pqs system. It functions by binding to the transcriptional regulator PqsR (also known as MvfR).[1][8] This interaction activates PqsR, leading to the upregulation of the pqsA-E operon, which is responsible for the biosynthesis of other AQ signaling molecules, including 2-heptyl-4(1H)-quinolone (HHQ) and 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS).[8][9] This creates a positive feedback loop, amplifying the QS signal.

The activation of the Pqs system by DHQ and other AQs ultimately leads to the expression of a wide range of virulence factors, including pyocyanin, elastase, and rhamnolipids, as well as promoting biofilm formation.[1]

Signaling Pathway of DHQ in P. aeruginosa Quorum Sensing

G DHQ in Pseudomonas aeruginosa Quorum Sensing cluster_cell Pseudomonas aeruginosa Cell DHQ_in DHQ PqsR PqsR (inactive) DHQ_in->PqsR Binds to PqsR_active PqsR (active) PqsR->PqsR_active Activates pqsA_promoter pqsA promoter PqsR_active->pqsA_promoter Binds to virulence_genes Virulence Factor Genes PqsR_active->virulence_genes Upregulates pqs_operon pqsA-E operon pqsA_promoter->pqs_operon Induces Transcription pqs_enzymes PqsA-E Enzymes pqs_operon->pqs_enzymes Translation pqs_enzymes->DHQ_in Biosynthesis (Positive Feedback) virulence_factors Virulence Factors (Pyocyanin, Elastase, etc.) virulence_genes->virulence_factors Expression biofilm Biofilm Formation virulence_factors->biofilm Promotes DHQ_out Extracellular DHQ DHQ_out->DHQ_in Uptake

References

2,4-Dihydroxyquinoline: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxyquinoline, also known as 4-hydroxyquinolin-2(1H)-one, is a quinoline (B57606) derivative with a range of applications in scientific research and as an intermediate in the synthesis of pharmaceuticals.[1][2] Its utility is linked to its chemical properties, including its potential as an antioxidant and a metal chelating agent.[1][3] As with any chemical compound used in a laboratory setting, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of researchers and the integrity of experimental work. This guide provides an in-depth overview of the safety and handling precautions for this compound, supported by available data and relevant experimental protocols.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance. The primary hazards are related to skin and eye irritation.[4]

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautionary Statements:

A comprehensive set of precautionary statements is associated with the handling of this compound, covering prevention, response, storage, and disposal.[4]

CategoryPrecautionary Statement CodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.[4]
P280Wear protective gloves/eye protection/face protection.
Response P302 + P352IF ON SKIN: Wash with plenty of water.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362 + P364Take off contaminated clothing and wash it before reuse.
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.[4]
P405Store locked up.[4]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[4]

Toxicological Data

Due to the lack of specific data for this compound, a precautionary approach is warranted, and it should be handled as a substance with potential for toxicity. The following table provides an example of the type of quantitative data that is determined in toxicological studies, using a related quinoline derivative as a proxy to illustrate the concepts.

Table 1: Illustrative Toxicological Data for a Quinoline Derivative (Diiodohydroxyquinoline)

ParameterSpeciesRouteValueReference
Subacute Dose (Young)RatOral176.7 mg/kg/day[5]
Subacute Dose (Adult)RatOral247.4 mg/kg/day[5]

Experimental Protocols for Safety and Handling Assessment

To ensure the safe handling and to assess the potential toxicity of this compound, a variety of in vivo and in vitro experimental protocols can be employed. The following sections detail the methodologies for key assays.

In Vivo Acute Oral Toxicity Study (Adapted from OECD Guideline 420)

This protocol is a general guideline for determining the acute oral toxicity of a substance.

Objective: To determine the acute toxic effects of a single oral dose of this compound.

Materials:

  • This compound

  • Vehicle (e.g., corn oil, 0.5% methylcellulose)

  • Healthy, young adult laboratory rodents (e.g., rats or mice), typically females are used as they are often more sensitive.

  • Oral gavage needles

  • Standard laboratory animal caging and husbandry supplies

Methodology:

  • Animal Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days prior to the study.

  • Dose Preparation: Prepare a stable formulation of this compound in the chosen vehicle at the desired concentration.

  • Dosing: Administer a single oral dose of the test substance to the animals using a gavage needle. A limit test at 2000 mg/kg is often performed first. If toxicity is observed, a dose-ranging study with multiple dose groups (at least 3) is conducted.

  • Observation: Observe animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Observations should include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Body Weight: Record the body weight of each animal shortly before the test substance is administered and at least weekly thereafter.

  • Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[6]

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Objective: To determine if this compound can induce mutations in the DNA of a test organism.

Materials:

  • Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100)

  • Minimal glucose agar (B569324) plates

  • Top agar

  • This compound

  • Positive and negative controls

  • S9 metabolic activation system (optional, to assess the mutagenicity of metabolites)

Methodology:

  • Preparation: Prepare various concentrations of this compound.

  • Incubation: In a test tube, mix the bacterial strain, the test compound, and (if used) the S9 mix.

  • Plating: Pour the mixture onto a minimal glucose agar plate and spread evenly.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

  • Data Analysis: Compare the number of revertant colonies on the test plates to the negative control plates. A significant, dose-dependent increase in the number of revertants suggests a mutagenic potential.

Antioxidant Activity Assay: DPPH Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of a compound.

Objective: To evaluate the antioxidant potential of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer

Methodology:

  • Reaction Mixture: Mix various concentrations of this compound with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

  • Data Analysis: The scavenging activity is calculated as the percentage of DPPH radical inhibition. A decrease in absorbance indicates a higher radical scavenging activity.[7]

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound are not extensively characterized in the scientific literature. However, based on the known properties of quinoline and hydroxyquinoline derivatives, several potential mechanisms and pathways can be postulated.

Antioxidant Activity and Oxidative Stress Pathways

Many quinoline derivatives exhibit antioxidant properties.[5] This activity is often attributed to their ability to scavenge free radicals and chelate metal ions that can catalyze oxidative reactions.[3][8] By reducing oxidative stress, this compound could potentially influence signaling pathways sensitive to the cellular redox state, such as the MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways.[9][10]

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage DHQ This compound DHQ->ROS Scavenges Oxidative_Stress Oxidative Stress Cellular_Damage->Oxidative_Stress MAPK_Pathway MAPK Pathway (e.g., JNK, p38) Oxidative_Stress->MAPK_Pathway Activates NFkB_Pathway NF-κB Pathway Oxidative_Stress->NFkB_Pathway Activates Apoptosis Apoptosis MAPK_Pathway->Apoptosis Inflammation Inflammation NFkB_Pathway->Inflammation

Caption: Postulated antioxidant mechanism of this compound.

Metal Chelation and Metalloenzyme Inhibition

8-Hydroxyquinoline and its derivatives are well-known metal chelators.[3][11] This property is the basis for some of their biological activities, including antimicrobial and anticancer effects. By chelating essential metal ions (e.g., iron, copper, zinc) in the active sites of metalloenzymes, these compounds can inhibit their function. This mechanism is crucial for enzymes involved in DNA replication, transcription, and other vital cellular processes.

Metal_Chelation_Mechanism cluster_Enzyme Metalloenzyme Active Site Metalloenzyme Enzyme Metal_Ion Metal Ion (e.g., Fe²⁺, Zn²⁺) Inactive_Complex Inactive Enzyme-Chelator-Metal Complex Metalloenzyme->Inactive_Complex Product Product Metalloenzyme->Product Catalyzes Metal_Ion->Inactive_Complex DHQ This compound DHQ->Metal_Ion Chelates Inhibition Inhibition of Catalytic Activity Inactive_Complex->Inhibition Substrate Substrate Substrate->Metalloenzyme Binds to

Caption: Mechanism of metalloenzyme inhibition by chelation.

Potential for Apoptosis Induction

Some quinoline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[12][13] The mechanisms can be complex and may involve the activation of intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can be triggered by various cellular stresses, including oxidative stress and DNA damage.

Apoptosis_Pathway DHQ This compound Cellular_Stress Cellular Stress (e.g., Oxidative Stress, DNA Damage) DHQ->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Intrinsic Pathway Death_Receptors Death Receptors (e.g., Fas, TNFR) Cellular_Stress->Death_Receptors Extrinsic Pathway Caspase_Activation Caspase Activation (Caspase-9, Caspase-8) Mitochondria->Caspase_Activation Death_Receptors->Caspase_Activation Executioner_Caspases Executioner Caspases (Caspase-3) Caspase_Activation->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Caption: Potential apoptosis induction pathways by this compound.

Safe Handling and Storage Procedures

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Eyewash stations and safety showers must be readily accessible in the work area.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[4]

  • Respiratory Protection: If working with the powder outside of a fume hood or if dust is generated, a NIOSH-approved respirator may be necessary.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.

Accidental Release and Emergency Procedures

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE.

  • For solid spills, carefully sweep up the material to avoid generating dust.

  • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.

  • Collect all contaminated materials in a sealed, labeled hazardous waste container for proper disposal.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Disposal Considerations

This compound and any contaminated materials should be disposed of as hazardous waste. Follow all federal, state, and local regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

Conclusion

This compound is a valuable compound for research and development with a manageable hazard profile when handled with appropriate precautions. This guide provides a comprehensive overview of its safety and handling, emphasizing the importance of engineering controls, personal protective equipment, and proper emergency procedures. While specific toxicological data for this compound is limited, the provided experimental protocols offer a framework for its safety assessment. Further research into its specific mechanisms of action and signaling pathway interactions will provide a more complete understanding of its biological effects. Researchers and drug development professionals should always consult the most up-to-date Safety Data Sheet and institutional safety guidelines before working with this or any other chemical.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4-Dihydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 2,4-dihydroxyquinoline derivatives, compounds of significant interest in medicinal chemistry due to their diverse biological activities. The protocols outlined below are based on established synthetic routes, offering a reproducible guide for laboratory applications.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of many pharmacologically active agents. Among these, 2,4-dihydroxyquinolines, which exist in tautomeric equilibrium with 4-hydroxy-2-quinolones, have attracted considerable attention. These scaffolds are key intermediates in the synthesis of compounds with potential therapeutic applications, including antibacterial, anticancer, and anti-inflammatory activities. This application note details reliable protocols for their synthesis, presents quantitative data for specific derivatives, and illustrates a relevant biological signaling pathway.

Data Presentation: Synthesis of this compound Derivatives

The following table summarizes the synthesis of 4-hydroxy-7,8-dimethyl-2-quinolone, a representative this compound derivative, via the cyclization of an aryl malonic acid amide ester using polyphosphoric acid (PPA). The data is adapted from patent literature, showcasing the effect of varying reaction parameters on the yield.

Starting Material (Aryl Malonic Acid Amide Ester)PPA Composition (molar ratio of P₂O₅/H₃PO₄)Reaction Temperature (°C)Reaction Time (hours)Conversion (%)Yield (%)By-products (%)
Methyl ester of (2,3-dimethylphenyl) malonic acid amide0.4813021007912 (2,3-xylidine), 0.1 (monoamide)
Ethyl ester of (2,3-dimethylphenyl) malonic acid amide0.48130295796 (2,3-xylidine), 4 (monoamide)
Dimethyl ester of (2,3-dimethylphenyl) malonic acid amide0.4813021006712 (2,3-xylidine), 7 (monoamide)
Methyl ester of (2,3-dimethylphenyl) malonic acid amide1.0 (Commercial PPA)13021007514 (2,3-xylidine), 1 (monoamide)
Dimethyl ester of (2,3-dimethylphenyl) malonic acid amide1.0 (Commercial PPA)1302100548 (2,3-xylidine), 19 (monoamide)

Experimental Protocols

Two primary methods for the synthesis of this compound derivatives are presented below: the Conrad-Limpach synthesis and a polyphosphoric acid-mediated cyclization.

Protocol 1: Conrad-Limpach Synthesis of 4-Hydroxyquinolines

This protocol describes a general two-step procedure for the synthesis of 4-hydroxyquinolines from anilines and β-ketoesters.[1]

Step 1: Formation of the Enamine Intermediate

  • In a round-bottom flask, combine the substituted aniline (B41778) (1.0 eq) and the β-ketoester (1.0 eq).

  • The reaction can be performed neat or in a suitable solvent such as ethanol (B145695).

  • A catalytic amount of a strong acid (e.g., HCl or H₂SO₄) can be added to facilitate the reaction.[2]

  • Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the formation of the enamine is complete, the solvent (if used) can be removed under reduced pressure. The intermediate is often a viscous oil and may be used in the next step without further purification.

Step 2: Thermal Cyclization to the 4-Hydroxyquinoline (B1666331)

  • Transfer the crude enamine intermediate to a high-boiling point, inert solvent such as mineral oil or diphenyl ether. The use of a solvent can significantly improve the yield compared to solvent-free conditions.[2]

  • Heat the reaction mixture to approximately 250 °C with vigorous stirring.[1]

  • Maintain this temperature for the time required for the cyclization to complete, as monitored by TLC.

  • Cool the reaction mixture to room temperature, which should cause the 4-hydroxyquinoline product to precipitate.

  • Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Protocol 2: Polyphosphoric Acid (PPA) Mediated Synthesis of 4-Hydroxy-7,8-dimethyl-2-quinolone[3]

This one-step protocol provides a method for the synthesis of a specific this compound derivative.

Materials:

  • Methyl ester of (2,3-dimethylphenyl) malonic acid amide

  • Polyphosphoric acid (PPA) with a P₂O₅/H₃PO₄ molar ratio of approximately 0.48 (This can be prepared by mixing appropriate amounts of phosphorus pentoxide and phosphoric acid).

  • Ice water

  • Sodium bicarbonate solution (aqueous)

  • Water

Procedure:

  • In a reaction vessel, add 1 part by weight of the methyl ester of (2,3-dimethylphenyl) malonic acid amide to 10 parts by volume of polyphosphoric acid.

  • Heat the mixture with stirring to 130 °C.

  • Maintain the reaction at this temperature for 2 hours.

  • After cooling to room temperature, carefully pour the reaction mixture into ice water with vigorous stirring to precipitate the product.

  • Neutralize the slurry with an aqueous solution of sodium bicarbonate.

  • Collect the precipitated crystals by filtration.

  • Wash the crystals thoroughly with water.

  • Dry the product under reduced pressure.

Characterization:

The synthesized this compound derivatives can be characterized by standard analytical techniques:

  • Melting Point: Determination of the melting point range.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound derivatives.

G General Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Starting Materials (Aniline Derivative + Dicarbonyl Compound) reaction Reaction (e.g., Conrad-Limpach or PPA Cyclization) start->reaction Mixing & Heating quench Quenching (e.g., addition to ice water) reaction->quench Cooling filtration Filtration quench->filtration recrystallization Recrystallization filtration->recrystallization Crude Product characterization Characterization (NMR, MS, IR, MP) recrystallization->characterization end Final Product characterization->end Pure Product G Canonical NF-κB Signaling Pathway and Potential Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfr TNF Receptor ikk IKK Complex tnfr->ikk Activation ikb IκB ikk->ikb Phosphorylation ikb_nfkb IκB-NF-κB Complex ikb->ikb_nfkb nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Nuclear Translocation ikb_nfkb->nfkb IκB Degradation dna DNA nfkb_nuc->dna Binds to DNA gene_exp Pro-inflammatory Gene Expression dna->gene_exp Transcription tnf TNF-α tnf->tnfr inhibitor Quinoline Derivative inhibitor->nfkb_nuc Inhibition of DNA Binding

References

Application Notes: Using 2,4-Dihydroxyquinoline as a Biochemical Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxyquinoline, also known as 4-hydroxy-2(1H)-quinolinone, is a versatile heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and biochemical research.[1][2] Its core structure is found in numerous synthetic and natural products exhibiting a wide range of biological activities. In recent years, this compound and its derivatives have gained significant attention as potent inhibitors of Prolyl Hydroxylase Domain (PHD) enzymes, which are key regulators of the hypoxia-inducible factor (HIF) signaling pathway.[3] This makes this compound a valuable biochemical reagent for studying cellular responses to hypoxia, with therapeutic potential in conditions such as anemia and ischemia.[4]

Mechanism of Action: Inhibition of HIF Prolyl Hydroxylase (PHD)

Under normal oxygen conditions (normoxia), the HIF-1α transcription factor is kept at low levels. Prolyl Hydroxylase Domain (PHD) enzymes, primarily PHD2, utilize oxygen and α-ketoglutarate to hydroxylate specific proline residues on the HIF-1α subunit.[5] This hydroxylation event is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind, leading to the ubiquitination and subsequent rapid proteasomal degradation of HIF-1α.[6]

This compound acts as a competitive inhibitor of PHD enzymes, likely by chelating the active site Fe(II) ion and mimicking the co-substrate, 2-oxoglutarate. By inhibiting PHD activity, this compound prevents HIF-1α hydroxylation and degradation. This leads to the stabilization and accumulation of HIF-1α, even under normoxic conditions. The stabilized HIF-1α then translocates to the nucleus, dimerizes with the constitutive HIF-1β subunit, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription.[7] Key target genes include those involved in erythropoiesis (e.g., erythropoietin, EPO), angiogenesis (e.g., VEGF), and glucose metabolism.[4]

HIF_Pathway cluster_cytoplasm Cytoplasm (Normoxia) cluster_nucleus Nucleus HIF1a HIF-1α VHL VHL Complex HIF1a->VHL Hydroxylation HIF1a_nuc HIF1a->HIF1a_nuc Accumulates & Translocates PHD2 PHD Enzyme PHD2->HIF1a O2 O₂ O2->PHD2 aKG α-KG aKG->PHD2 Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a Degradation DHQ This compound DHQ->PHD2 Inhibition HIF1b HIF-1β HIF_dimer HIF-1α/β Dimer HIF1b->HIF_dimer HRE HRE HIF_dimer->HRE Binds TargetGenes Target Gene Transcription (EPO, VEGF, etc.) HRE->TargetGenes Activates HIF1a_nuc->HIF_dimer

Caption: The HIF-1α signaling pathway under normoxia and its inhibition by this compound.

Quantitative Data: In Vitro Inhibitory Activity

While specific inhibitory concentration (IC₅₀) values for the parent this compound compound against PHD isoforms are not extensively documented in publicly available literature, the quinolinone scaffold is a cornerstone of many highly potent, next-generation PHD inhibitors. The data presented below are for representative this compound derivatives, demonstrating the scaffold's effectiveness.

Compound ClassTargetIC₅₀ (nM)Assay Type
Tetrahydropyridinyl-picolinoylglycine DerivativePHD26.55 ± 0.41Biochemical Assay
Piperidinyl-based DerivativePHD222.53Biochemical Assay
Pyrimidine-5-carboxamide Derivative (MK-8617)PHD129Biochemical Assay
Pyrimidine-5-carboxamide Derivative (MK-8617)PHD213Biochemical Assay
Pyrimidine-5-carboxamide Derivative (MK-8617)PHD314Biochemical Assay
Note: The data in this table are for derivatives of the core this compound scaffold and are provided to illustrate the potential potency. Researchers should determine the IC₅₀ for their specific compound of interest.

Experimental Protocols

Protocol 1: In Vitro PHD2 Inhibition Assay (Colorimetric)

This protocol is adapted from a method that measures the consumption of the PHD co-substrate α-ketoglutarate (α-KG).[8][9] The remaining α-KG is derivatized with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) to produce a colored product that can be quantified spectrophotometrically.

Materials:

  • Recombinant human PHD2 enzyme

  • HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)

  • This compound (or derivative) stock solution in DMSO

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 µM FeCl₂, 1 mM Ascorbate

  • α-Ketoglutarate (α-KG)

  • 2,4-Dinitrophenylhydrazine (2,4-DNPH) solution

  • NaOH solution (e.g., 2.5 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, prepare the reaction mixture. For a 50 µL final reaction volume:

    • 25 µL of 2x Assay Buffer.

    • 5 µL of HIF-1α peptide substrate (to a final concentration of ~50 µM).

    • 1 µL of this compound diluted in DMSO (prepare a serial dilution to determine IC₅₀). Use DMSO as a vehicle control.

    • Add purified PHD2 enzyme to a final concentration of 1-5 µM.

  • Initiate Reaction: Add α-KG to a final concentration of ~50 µM to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Stop Reaction & Derivatization: Add 25 µL of 2,4-DNPH solution to each well to stop the reaction and begin derivatization of the remaining α-KG. Incubate at room temperature for 15 minutes.

  • Color Development: Add 50 µL of 2.5 M NaOH to each well to develop the color. The α-ketoglutarate 2,4-DNP-hydrazone absorbs at ~425 nm in the presence of a strong base.[8]

  • Measurement: Read the absorbance at 425 nm using a microplate reader.

  • Data Analysis: A lower absorbance value indicates less remaining α-KG, and therefore higher PHD2 activity. Calculate the percent inhibition for each concentration of the inhibitor compared to the DMSO control. Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based HIF-1α Stabilization Assay (Western Blot)

This protocol describes how to detect the accumulation of HIF-1α protein in cultured cells treated with this compound.[6][10]

Materials:

  • Cell line (e.g., HEK293, HeLa, or a relevant cancer cell line)

  • Cell culture medium and supplements

  • This compound stock solution in DMSO

  • Positive control (e.g., CoCl₂ or Desferrioxamine (DFO))

  • Ice-cold PBS

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary Antibodies: Rabbit anti-HIF-1α, Mouse anti-β-actin (loading control)

  • HRP-conjugated Secondary Antibodies: Anti-rabbit IgG, Anti-mouse IgG

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound for 4-6 hours. Include a vehicle control (DMSO) and a positive control (e.g., 100 µM CoCl₂).

  • Cell Lysis (Critical Step): HIF-1α degrades within minutes in the presence of oxygen.[11][12] Perform all subsequent steps on ice and as quickly as possible.

    • Place the culture plate on ice.

    • Aspirate the medium and wash cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold Lysis Buffer with inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Protein Extraction: Incubate the lysate on ice for 20 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Load 30-50 µg of protein per lane on an 8% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in Blocking Buffer.

    • Incubate the membrane with primary anti-HIF-1α antibody (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

    • Apply ECL reagent and capture the signal using an imaging system.

    • Probe for a loading control (e.g., β-actin) to ensure equal protein loading.

Protocol 3: Hypoxia Response Element (HRE) Reporter Gene Assay

This assay quantifies the transcriptional activity of the HIF complex by using a reporter construct (e.g., luciferase) under the control of a promoter containing multiple HREs.[13][14]

Materials:

  • Cell line (e.g., HEK293T)

  • HRE-luciferase reporter plasmid and a control plasmid (e.g., pRL-TK Renilla)

  • Transfection reagent

  • This compound stock solution in DMSO

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Transfection: Seed cells in a 24-well plate. Co-transfect the cells with the HRE-Firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).

  • Incubation: Incubate the cells for an additional 16-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

  • Luciferase Assay:

    • Transfer 20 µL of cell lysate to a luminometer plate.

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to measure the Firefly luciferase activity.

    • Add 100 µL of Stop & Glo® Reagent to quench the Firefly reaction and simultaneously measure the Renilla luciferase activity.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency. Calculate the fold induction of HRE-reporter activity relative to the vehicle-treated control cells.

Experimental Workflow for Inhibitor Validation

The validation of a potential PHD inhibitor like this compound typically follows a multi-step process, moving from biochemical assays to cellular and functional readouts.

Workflow cluster_workflow PHD Inhibitor Validation Workflow node_biochem 1. In Vitro Biochemical Assay (Protocol 1) node_cell_stabilize 2. Cell-Based HIF-1α Stabilization (Protocol 2 - Western Blot) node_biochem->node_cell_stabilize Confirm Potency (IC₅₀) node_cell_activity 3. HRE Transcriptional Activity (Protocol 3 - Reporter Assay) node_cell_stabilize->node_cell_activity Confirm Cellular Target Engagement node_functional 4. Downstream Functional Assays (e.g., EPO ELISA, VEGF qRT-PCR) node_cell_activity->node_functional Confirm Pathway Activation validated Validated Inhibitor node_functional->validated start Start compound Test Compound (this compound) start->compound compound->node_biochem

Caption: A typical experimental workflow for the validation of a PHD inhibitor.

References

Application Notes and Protocols for 2,4-Dihydroxyquinoline in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of compounds based on the 2,4-dihydroxyquinoline (also known as 4-hydroxy-2-quinolone) scaffold in enzyme inhibition assays. The focus is on the inhibition of Monoamine Oxidase (MAO) enzymes, key targets in the treatment of neurodegenerative diseases and depression. While direct inhibitory data for the parent this compound is not extensively available in the public domain, numerous derivatives have shown significant activity, highlighting the importance of this chemical scaffold in drug discovery.

Introduction

This compound and its tautomer, 4-hydroxy-2(1H)-quinolone, represent a privileged scaffold in medicinal chemistry. This core structure is of particular interest due to its relationship with the enzymatic activity of Monoamine Oxidases (MAO-A and MAO-B). In standard MAO activity assays, the substrate kynuramine (B1673886) is converted to 4-hydroxyquinoline (B1666331), establishing a direct link between this compound and the MAO enzyme system.[1][2][3] Derivatives of this scaffold have been synthesized and evaluated as potent and selective inhibitors of MAO, particularly MAO-B, which is a key enzyme in the degradation of dopamine (B1211576) and is implicated in the pathophysiology of Parkinson's disease.[4][5]

Target Enzymes and Signaling Pathways

The primary enzyme targets for this compound derivatives discussed herein are Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B) . These enzymes are flavin-containing proteins located on the outer mitochondrial membrane and are responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine.

Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain. The signaling pathway affected by MAO-B inhibition is central to dopaminergic neurotransmission.

MAO_B_Inhibition_Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolized by Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Activates DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Produces DHQ_Derivative This compound Derivative DHQ_Derivative->MAOB Inhibits Neuronal_Signal Enhanced Neuronal Signaling Dopamine_Receptor->Neuronal_Signal Leads to

Dopaminergic signaling pathway and MAO-B inhibition.

Data Presentation: Efficacy of this compound Derivatives as MAO Inhibitors

The inhibitory potential of various derivatives of the this compound scaffold against MAO-A and MAO-B is summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of inhibitor potency.

CompoundTarget EnzymeIC50 ValueSelectivity for MAO-BReference
1-Methyl-2-undecyl-4(1H)-quinoloneMAO-B15.3 µMSelective[6]
7-(3-Bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinoneMAO-B2.9 nM~2750-fold vs MAO-A[5]
N-Amino-3,4-dihydroquinoline-(1H)-2-oneMAO-B-Competitive Inhibitor[4]
1-(Benzlyden-amino)-3,4-dihydroquinoline-(1H)-2-oneMAO-B-Non-competitive[4]

Experimental Protocols

A detailed methodology for a key enzyme inhibition assay is provided below. This protocol is a standard method for determining the inhibitory activity of compounds against MAO-A and MAO-B.

In Vitro MAO-A and MAO-B Inhibition Assay

This protocol is designed to assess the inhibitory activity of this compound derivatives against recombinant human MAO-A and MAO-B.

Principle:

The assay measures the activity of MAO by monitoring the conversion of the non-fluorescent substrate, kynuramine, to the fluorescent product, 4-hydroxyquinoline.[1][3][7] The rate of formation of 4-hydroxyquinoline is proportional to the enzyme's activity. The inhibition of this reaction by a test compound is quantified by measuring the decrease in fluorescence.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Kynuramine dihydrobromide (substrate)

  • This compound or its derivative (test compound)

  • DMSO (for dissolving the test compound)

  • Clorgyline (for MAO-A selective inhibition control)

  • Pargyline (for MAO-B selective inhibition control)

  • 96-well black microplates (for fluorescence reading)

  • Fluorescence microplate reader (Excitation: ~310-320 nm, Emission: ~380-400 nm)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the this compound derivative in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • MAO Assay Buffer

      • Test compound solution at various concentrations (final DMSO concentration should be kept low, typically ≤1%). Include a positive control (no inhibitor) and a negative control (no enzyme).

      • Add the MAO-A or MAO-B enzyme solution to all wells except the negative control.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the kynuramine substrate solution to all wells. The final concentration of kynuramine should be close to its Km value for the respective enzyme.

    • Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes), protected from light.

  • Measurement:

    • Stop the reaction by adding a stop solution (e.g., 2N NaOH).

    • Measure the fluorescence of the 4-hydroxyquinoline product using a microplate reader with excitation at ~315 nm and emission at ~380 nm.

  • Data Analysis:

    • Subtract the fluorescence of the negative control from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

MAO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Test Compound (2,4-DHQ Derivative) Serial Dilutions Assay_Setup Assay Plate Setup: Buffer, Test Compound, Enzyme Compound_Prep->Assay_Setup Enzyme_Prep Prepare MAO-A/MAO-B Enzyme Solution Enzyme_Prep->Assay_Setup Substrate_Prep Prepare Kynuramine Substrate Solution Reaction_Start Initiate Reaction with Kynuramine Substrate_Prep->Reaction_Start Pre_incubation Pre-incubate at 37°C (15 min) Assay_Setup->Pre_incubation Pre_incubation->Reaction_Start Incubation Incubate at 37°C (20-30 min) Reaction_Start->Incubation Reaction_Stop Stop Reaction (e.g., NaOH) Incubation->Reaction_Stop Fluorescence_Read Measure Fluorescence (Ex: ~315nm, Em: ~380nm) Reaction_Stop->Fluorescence_Read Calc_Inhibition Calculate % Inhibition Fluorescence_Read->Calc_Inhibition IC50_Determination Determine IC50 Value (Dose-Response Curve) Calc_Inhibition->IC50_Determination

Experimental workflow for the MAO inhibition assay.

Conclusion

The this compound scaffold is a promising starting point for the development of novel MAO inhibitors. The presented data on its derivatives demonstrate the potential for high potency and selectivity, particularly for MAO-B. The provided protocol for the in vitro MAO inhibition assay offers a robust method for screening and characterizing new compounds based on this scaffold. Further research into the synthesis and biological evaluation of a wider range of this compound derivatives is warranted to explore their full therapeutic potential in the context of neurodegenerative and psychiatric disorders.

References

Application of 2,4-Dihydroxyquinoline in Antioxidant Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxyquinoline, also known as 4-hydroxy-2-quinolone or 2,4-quinolinediol, is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry and antioxidant research.[1] Its structural features, particularly the presence of hydroxyl groups on the quinoline (B57606) ring, are believed to contribute significantly to its antioxidant capacity by enabling the donation of hydrogen atoms to neutralize free radicals.[2] This compound and its derivatives are explored for their potential in mitigating oxidative stress, a key pathological factor in numerous chronic and degenerative diseases.[1] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in antioxidant studies.

Data Presentation: Antioxidant Activity of this compound Derivatives

CompoundAssay TypeResultReference Compound
4-Hydroxy-2-quinolinone Carboxamide 3gABTS Radical Scavenging72.4% inhibitionNot specified
Lipid Peroxidation100% inhibitionNot specified
Hydroxyl Radical Scavenging67.7% inhibitionNot specified

Table 1: Antioxidant activity of a 4-hydroxy-2-quinolinone derivative.[3]

Mechanism of Action: The Nrf2/ARE Signaling Pathway

A key mechanism through which quinoline derivatives and other phenolic compounds are thought to exert their antioxidant effects is via the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[4][5] This pathway is a primary cellular defense mechanism against oxidative stress.[5]

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[6] When exposed to antioxidants or electrophiles, Keap1 undergoes a conformational change, releasing Nrf2.[6] The freed Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant genes, initiating their transcription.[7] This leads to the increased synthesis of a suite of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).[5][8]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation DHQ This compound DHQ->Keap1_Nrf2 Stabilizes Nrf2 (Potential Mechanism) Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Ub_Proteasome Ubiquitin-Proteasome Degradation Keap1_Nrf2->Ub_Proteasome Basal Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription Cellular_Protection Cellular Protection & Redox Homeostasis Antioxidant_Genes->Cellular_Protection Leads to

Nrf2/ARE signaling pathway activation.

Experimental Protocols

The following are detailed protocols for two common in vitro antioxidant assays, adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[9]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (analytical grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

  • Preparation of Test Compound and Control:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare similar dilutions for the positive control (ascorbic acid or Trolox).

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compound, positive control, or methanol (as a blank) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the test compound or control.

  • Determination of IC50: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decolorization that is measured spectrophotometrically.[10]

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol or ethanol (B145695) (analytical grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Before use, dilute the ABTS•+ solution with methanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound and Control:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a range of concentrations.

    • Prepare similar dilutions for the positive control.

  • Assay Protocol:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.

    • Add 10 µL of the different concentrations of the test compound, positive control, or methanol (as a blank) to the respective wells.

    • Incubate the plate at room temperature for a defined period (e.g., 6-10 minutes).

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:

    Where Abs_control is the absorbance of the ABTS•+ solution with methanol, and Abs_sample is the absorbance of the ABTS•+ solution with the test compound or control.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the antioxidant properties of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_interpretation Interpretation & Reporting Compound_Prep Compound Preparation (this compound & Controls) Incubation Incubation (Compound + Reagent) Compound_Prep->Incubation Reagent_Prep Assay Reagent Preparation (DPPH, ABTS•+) Reagent_Prep->Incubation Measurement Spectrophotometric Measurement (Absorbance Reading) Incubation->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Calc_IC50 Determine IC50 Value Plot_Curve->Calc_IC50 Comparison Compare with Standards Calc_IC50->Comparison Conclusion Draw Conclusions on Antioxidant Potency Comparison->Conclusion Reporting Report Findings Conclusion->Reporting

Antioxidant activity assessment workflow.

Conclusion

This compound and its derivatives represent a promising class of compounds for antioxidant research and development. Their potential to scavenge free radicals and modulate cellular antioxidant defense pathways, such as the Nrf2/ARE system, makes them attractive candidates for further investigation as therapeutic agents against oxidative stress-related diseases. The standardized protocols provided herein offer a robust framework for the in vitro evaluation of their antioxidant efficacy. Future research should focus on obtaining more quantitative data for the parent compound and exploring its activity in cellular and in vivo models to validate its therapeutic potential.

References

2,4-Dihydroxyquinoline: A Versatile Platform for Fluorescent Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, proposed sensing mechanisms, and experimental protocols for utilizing 2,4-dihydroxyquinoline as a fluorescent probe for the detection of various metal ions. While extensive experimental data for this compound as a specific metal ion sensor is emerging, its structural similarity to the well-characterized 8-hydroxyquinoline (B1678124) scaffold suggests significant potential. The principles and protocols outlined below serve as a foundational guide for researchers interested in exploring and developing novel sensors based on the this compound core.

Introduction

Fluorescent chemosensors are indispensable tools for the detection and quantification of metal ions in a multitude of scientific disciplines, including environmental monitoring, cellular imaging, and pharmaceutical research. The quinoline (B57606) scaffold has been a cornerstone in the design of these sensors due to its inherent fluorescence and the chelating ability of hydroxyl and nitrogen functional groups. This compound, also known as quinoline-2,4-diol, presents a compelling platform for the development of novel fluorescent probes. Its unique keto-enol tautomerism offers a potential switching mechanism upon metal ion coordination, leading to discernible changes in its photophysical properties.

The core principle behind the sensing capability of hydroxyquinoline derivatives lies in the chelation of a metal ion by the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of a hydroxyl group. This binding event can modulate the electronic properties of the fluorophore through mechanisms such as Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF), resulting in a "turn-on" or "turn-off" fluorescent response.

Proposed Signaling Pathway

The fluorescence of this compound is influenced by its keto-enol tautomerism. In its ground state, it can exist in equilibrium between the diketo, keto-enol, and dienol forms. The less fluorescent keto tautomers are often predominant. Upon binding to a metal ion, the equilibrium can be shifted towards a more rigid and fluorescent enol-metal complex. This inhibition of non-radiative decay pathways upon chelation is a common mechanism for fluorescence enhancement.

G cluster_0 Unbound State cluster_1 Bound State Probe This compound (Keto-Enol Equilibrium) Quenched Low Fluorescence Probe->Quenched Non-radiative decay (e.g., vibrational relaxation) Metal Metal Ion (Mn+) Complex [M(Probe)n] Complex (Rigidified Structure) Fluorescence Enhanced Fluorescence ('Turn-on' Signal) Complex->Fluorescence Inhibition of non-radiative decay ProbeMetal ProbeMetal ProbeMetal->Complex Chelation G start Start acylation Acylation of o-Aminoacetophenone start->acylation cyclization Base-catalyzed Intramolecular Cyclization acylation->cyclization workup Acidic Work-up & Extraction cyclization->workup purification Purification (Chromatography/ Recrystallization) workup->purification end Pure this compound purification->end G start Prepare Probe Solution titration Fluorescence Titration (Add Target Metal Ion) start->titration selectivity Selectivity Test (Add Various Metal Ions) start->selectivity competition Competition Test (Add Interfering Ions to Probe-Target Complex) titration->competition data_analysis Data Analysis (Binding Constant, LOD, Selectivity Profile) selectivity->data_analysis competition->data_analysis end Characterized Probe data_analysis->end

HPLC analysis method for 2,4-Dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An is crucial for researchers, scientists, and drug development professionals for purity assessment, quantification, and stability studies. This document provides a detailed application note and protocol for the determination of 2,4-Dihydroxyquinoline using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The following protocols are based on established methods for similar quinoline (B57606) derivatives and provide a strong foundation for method development and validation.

Application Note

Introduction

This compound, also known as 4-hydroxy-2(1H)-quinolone, is a quinoline derivative with various potential biological activities. Accurate and reliable analytical methods are essential for its characterization and use in research and development. This application note describes a robust RP-HPLC method for the quantitative analysis of this compound.

Chromatographic Conditions

The proposed method utilizes a C18 stationary phase with a mobile phase consisting of a mixture of methanol (B129727) and a pH-adjusted aqueous buffer. This combination ensures good retention and peak shape for the analyte. UV detection is employed for its sensitivity and specificity towards the chromophore of this compound.

Method Validation Parameters

For routine application, the method should be validated according to ICH guidelines to ensure linearity, precision, accuracy, and robustness. The validation parameters to be assessed are summarized in the table below.

Experimental Protocols

1. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark with the same solvent. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. Sample Preparation

The sample preparation procedure will depend on the matrix. For bulk drug substance, a simple dissolution in the mobile phase followed by filtration is generally sufficient.

  • Accurately weigh a quantity of the sample powder equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Add approximately 7 mL of mobile phase and sonicate for 10 minutes to dissolve the sample.

  • Make up the volume to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

3. HPLC Analysis Protocol

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 20 µL of the filtered standard and sample solutions into the chromatograph.

  • Data Acquisition: Record the chromatograms and integrate the peak area for this compound.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions. Determine the concentration of this compound in the sample by interpolation from the calibration curve.

Data Presentation

Table 1: Proposed HPLC Chromatographic Conditions

ParameterRecommended Condition
HPLC System Agilent 1200 series or equivalent
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol:Water (60:40, v/v), pH adjusted to 3.6 with phosphoric acid[1]
Flow Rate 1.0 mL/min
Injection Volume 20 µL[1]
Column Temperature Ambient
Detection UV at 230 nm[2]
Run Time 10 minutes

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Precision (%RSD) ≤ 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Robustness No significant change in results with small variations in method parameters

Visualizations

Experimental Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) Injection Inject Sample/Standard Standard_Prep->Injection Inject Standards Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Prep->Injection Inject Sample System_Equilibration System Equilibration System_Equilibration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (230 nm) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for Studying 2,4-Dihydroxyquinoline in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxyquinoline (DHQ), a quinoline (B57606) derivative, has garnered interest for its diverse biological activities. Quinoline compounds are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. These activities often stem from their ability to interact with various cellular targets and modulate key signaling pathways. In the context of cancer research, quinoline derivatives have been investigated for their potential to induce cytotoxicity, trigger apoptosis, and cause cell cycle arrest in various cancer cell lines.

This document provides a comprehensive guide for studying the effects of this compound in a cell culture setting. It includes detailed experimental protocols for assessing its cytotoxic and potential anticancer activities, along with methods for investigating its mechanism of action through apoptosis and cell cycle analysis.

Data Presentation

The following tables summarize representative quantitative data for the effects of this compound on a hypothetical human cancer cell line. This data is provided as an example to guide researchers in their experimental design and data presentation.

Table 1: Cytotoxicity of this compound

Cell LineTreatment Duration (hours)IC50 (µM)
Human Breast Cancer (MCF-7)2475.3
4848.1
7225.9
Human Colon Cancer (HCT116)2482.1
4855.6
7231.4

Table 2: Effect of this compound on Apoptosis in MCF-7 Cells (48-hour treatment)

Concentration (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
2570.3 ± 3.515.8 ± 2.213.9 ± 1.9
5045.1 ± 4.230.2 ± 3.124.7 ± 2.8
10015.6 ± 2.845.9 ± 4.538.5 ± 3.7

Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound (48-hour treatment)

Concentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Control)60.5 ± 3.325.1 ± 2.514.4 ± 1.8
2568.2 ± 2.920.3 ± 2.111.5 ± 1.5
5075.9 ± 4.115.4 ± 1.98.7 ± 1.2
10082.3 ± 5.010.1 ± 1.47.6 ± 1.0

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (DHQ)

  • DMSO (for dissolving DHQ)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced cytotoxicity.[1]

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.[1]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Analysis by Annexin V/Propidium (B1200493) Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Materials:

  • Human cancer cell line

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 48 hours).

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.

    • Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Human cancer cell line

  • 6-well cell culture plates

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired duration.

  • Cell Harvesting and Fixation:

    • Harvest cells as described in the apoptosis protocol.

    • Wash the cell pellet with PBS.

    • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Prepare this compound stock solution Prepare this compound stock solution Cell Viability Assay (MTT) Cell Viability Assay (MTT) Prepare this compound stock solution->Cell Viability Assay (MTT) Culture and maintain cancer cell lines Culture and maintain cancer cell lines Culture and maintain cancer cell lines->Cell Viability Assay (MTT) Calculate IC50 values Calculate IC50 values Cell Viability Assay (MTT)->Calculate IC50 values Determine cytotoxicity Apoptosis Analysis (Annexin V/PI) Apoptosis Analysis (Annexin V/PI) Quantify apoptotic cell populations Quantify apoptotic cell populations Apoptosis Analysis (Annexin V/PI)->Quantify apoptotic cell populations Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Determine cell cycle distribution Determine cell cycle distribution Cell Cycle Analysis (PI Staining)->Determine cell cycle distribution Calculate IC50 values->Apoptosis Analysis (Annexin V/PI) Select concentrations for mechanistic studies Calculate IC50 values->Cell Cycle Analysis (PI Staining) Select concentrations for mechanistic studies Interpret Mechanism of Action Interpret Mechanism of Action Quantify apoptotic cell populations->Interpret Mechanism of Action Determine cell cycle distribution->Interpret Mechanism of Action

Caption: General experimental workflow for studying this compound.

Postulated Signaling Pathway for Quinoline-Induced Apoptosis

G cluster_cell Cancer Cell DHQ This compound ROS ↑ Reactive Oxygen Species (ROS) DHQ->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax Mito->Bax Bcl2 Bcl-2 Mito->Bcl2 CytC Cytochrome c release Bax->CytC Bcl2->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential signaling pathway for apoptosis induction.

References

Application Notes and Protocols: Derivatization of 2,4-Dihydroxyquinoline for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,4-dihydroxyquinoline scaffold, a privileged structure in medicinal chemistry, serves as a versatile template for the development of novel therapeutic agents. Its inherent biological activities can be significantly enhanced and diversified through targeted derivatization. This document provides a comprehensive overview of synthetic strategies for modifying the this compound core and detailed protocols for evaluating the biological efficacy of the resulting derivatives. Key areas of focus include antimicrobial, anticancer, and anti-inflammatory applications. Quantitative data from various studies are summarized for comparative analysis, and relevant cellular signaling pathways are illustrated to provide mechanistic insights.

Introduction

Quinoline (B57606) and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1] The this compound moiety, in particular, has garnered significant interest due to its potential for diverse chemical modifications that can lead to compounds with enhanced biological profiles. Derivatization strategies often focus on substitutions at the C3-position, as well as modifications of the hydroxyl groups, to modulate the compound's physicochemical properties and target interactions. These modifications have led to the discovery of potent antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3] This guide aims to provide researchers with the necessary information and methodologies to synthesize, characterize, and evaluate this compound derivatives for various therapeutic applications.

Synthetic Derivatization Strategies

The synthesis of this compound derivatives can be achieved through several established methods. A common approach involves the cyclization of N-substituted anilines with malonic acid derivatives.[4] Once the core structure is obtained, further derivatization can be performed.

General Synthesis of 3-Substituted-4-hydroxy-2-quinolones

A versatile method for introducing a variety of substituents at the C3-position involves a three-step protocol starting from isatoic anhydrides.[5]

  • Step 1: N-Alkylation of Isatoic Anhydride (B1165640): The isatoic anhydride is N-alkylated using an alkyl halide in the presence of a base like N,N-diisopropylethylamine (DIPEA).[4]

  • Step 2: Synthesis of β-ketoesters: Long-chain β-ketoesters are synthesized by reacting ethyl potassium malonate with appropriate acid chlorides.[5]

  • Step 3: Condensation: The N-alkylated isatoic anhydride and the β-ketoester are condensed in the presence of a strong base such as sodium hydride (NaH) to yield the 3-substituted-4-hydroxy-2-quinolone.[5]

A general workflow for the synthesis and evaluation of this compound derivatives is depicted below.

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_analysis Data Analysis & Mechanism of Action start This compound Core deriv Derivatization (e.g., C3-substitution) start->deriv purify Purification & Characterization deriv->purify antimicrobial Antimicrobial Assays purify->antimicrobial anticancer Anticancer Assays purify->anticancer antiinflammatory Anti-inflammatory Assays purify->antiinflammatory data Quantitative Data Analysis (IC50, MIC) antimicrobial->data anticancer->data antiinflammatory->data moa Mechanism of Action Studies data->moa

General Experimental Workflow

Biological Activity and Data Presentation

Antimicrobial Activity

Derivatives of this compound have shown significant activity against a range of microbial pathogens, including bacteria and fungi.[5][6] The introduction of long alkyl chains and halogen substituents at various positions on the quinoline ring has been shown to dramatically impact antimicrobial potency.[5]

Derivative TypeTest OrganismActivity Metric (µg/mL)Reference
3-Nonyl-6-bromo-4-hydroxy-2-quinolone Aspergillus flavusIC50 = 1.05[5]
3-Nonyl-7-bromo-4-hydroxy-2-quinolone Aspergillus flavusIC50 = 1.05[5]
3-Aryl-4-methyl-2-quinolones Staphylococcus aureusMIC = 1.22 - 9.76[6]
Quinoline-based Hydroxyimidazolium Hybrids Cryptococcus neoformansMIC = 15.6 - 250[7]
Anticancer Activity

The anticancer potential of this compound derivatives has been demonstrated against various cancer cell lines.[1][8] These compounds can induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways.

Derivative TypeCancer Cell LineActivity Metric (µM)Reference
3-Heteroaryl-quinolin-2(1H)-ones PC-3 (Prostate)GI50 = 28 - 48[1]
3-Hydroxy-2-phenyl-4(1H)-quinolinones VariousNot specified[8]
3,4-Diaryl-1,2,3,4-tetrahydroquinolines H460 (Lung), DU145 (Prostate), A-431 (Skin), HT-29 (Colon), MCF7 (Breast)Low micromolar inhibition[9][10]
Anti-inflammatory Activity

Certain 4-hydroxy-2-quinolone derivatives have exhibited potent anti-inflammatory properties.[3][11] Their mechanism of action can involve the inhibition of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[12]

Derivative TypeAssayActivityReference
4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-ylacetic acid derivatives Not specifiedActive[3][11]
Pyrazolo[4,3-c]quinolines Nitric Oxide Production InhibitionActive[12]

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives using the broth microdilution method.[13][14]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

  • This compound derivative stock solution (in DMSO)

  • Positive control (standard antibiotic)

  • Negative control (broth only)

Procedure:

  • Prepare serial two-fold dilutions of the quinoline derivative in the appropriate broth in a 96-well plate.

  • Dilute the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the diluted microbial suspension to each well containing the compound dilutions.

  • Include a positive control (microbes in broth without the compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[13]

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the quinoline derivative. Include a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]

Materials:

  • Treated cancer cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with the quinoline derivative at the desired concentration and time.

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.[17]

  • Add 1X Binding Buffer and analyze the samples by flow cytometry.[15]

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.[18][19]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS

  • 96-well plates

  • Lipopolysaccharide (LPS)

  • This compound derivatives (dissolved in DMSO)

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • Sodium nitrite (B80452) (for standard curve)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the quinoline derivative for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent and incubate for 10 minutes at room temperature.[18]

  • Measure the absorbance at 550 nm.

  • Calculate the concentration of nitrite from a sodium nitrite standard curve and determine the percentage of NO inhibition.

Signaling Pathways

The biological activities of this compound derivatives are often mediated through their interaction with key cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth.[20][21] Many anticancer agents, including quinoline derivatives, exert their effects by inhibiting this pathway, leading to apoptosis.[22]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Quinoline This compound Derivative Quinoline->Akt inhibits

PI3K/Akt Signaling Pathway
MAPK/ERK Signaling Pathway

The MAPK/ERK pathway plays a crucial role in cell proliferation, differentiation, and survival.[23] Dysregulation of this pathway is common in cancer, and its components are attractive targets for therapeutic intervention.[24]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Quinoline This compound Derivative Quinoline->Raf inhibits Proliferation Cell Proliferation Transcription->Proliferation

MAPK/ERK Signaling Pathway

Conclusion

The derivatization of the this compound scaffold presents a promising avenue for the discovery of novel therapeutic agents with enhanced biological activities. The synthetic protocols and biological evaluation methods detailed in these application notes provide a robust framework for researchers in the field of drug discovery and development. Further exploration of structure-activity relationships and mechanistic studies will continue to unlock the full therapeutic potential of this versatile chemical scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of 2,4-dihydroxyquinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound and its derivatives include the Conrad-Limpach synthesis, Camps cyclization, and variations involving malonic acid derivatives.[1][2][3][4] The choice of method often depends on the available starting materials and the desired substitution pattern on the quinoline (B57606) ring.

Q2: My Conrad-Limpach synthesis is resulting in a low yield. What are the likely causes?

A2: Low yields in the Conrad-Limpach synthesis are often attributed to suboptimal reaction temperatures and inappropriate solvent selection.[1][5] The cyclization step requires high temperatures, typically around 250°C, to proceed efficiently.[2] Using a high-boiling, inert solvent such as mineral oil or Dowtherm A can significantly improve yields compared to running the reaction neat.[1][5]

Q3: I am observing the formation of an isomeric byproduct in my synthesis. How can I control the regioselectivity?

A3: The formation of isomeric quinolones, such as 2-hydroxyquinolines instead of the desired 4-hydroxyquinolines, can occur in reactions like the Conrad-Limpach and Camps syntheses. In the Conrad-Limpach synthesis, lower reaction temperatures generally favor the formation of the 4-hydroxyquinoline (B1666331) product, while higher temperatures can lead to the Knorr quinoline synthesis product, a 2-hydroxyquinoline (B72897).[1] In the Camps cyclization, the choice of base and reaction conditions determines the ratio of the resulting 2- and 4-quinolone products.[3][6]

Q4: Are there alternative, higher-yielding procedures for this compound synthesis?

A4: Yes, an improved procedure involving the condensation of methyl anthranilate with an acetoacetic ester, followed by cyclization and deacetylation, has been reported to achieve yields of 75-80%.[7] Another high-yield method involves the cyclization of an aryl malonic acid amide ester using polyphosphoric acid, which can produce yields up to 79%.[4][8]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction: The reaction may not have gone to completion.- Increase reaction time: Monitor the reaction by TLC to ensure all starting material is consumed. - Optimize temperature: For thermal cyclizations like the Conrad-Limpach, ensure the temperature is sufficiently high (around 250°C).[2] For other methods, follow the recommended temperature protocols.
Side reactions: Formation of byproducts, such as isomeric quinolones or polymeric material.- Control temperature: As mentioned, temperature control is crucial for selectivity.[1] - Use an appropriate solvent: High-boiling, inert solvents can improve yields in the Conrad-Limpach synthesis.[5] - Purification: Optimize purification methods (e.g., recrystallization, column chromatography) to effectively remove byproducts.
Poor Product Purity Inadequate purification: The crude product may contain unreacted starting materials or byproducts.- Recrystallization: Choose an appropriate solvent system for recrystallization to isolate the pure this compound. - Column Chromatography: If recrystallization is ineffective, utilize column chromatography with a suitable eluent system.
Presence of tautomers: this compound exists in tautomeric forms (diol vs. keto-enol).[4]- This is an inherent property of the molecule and not an impurity. Characterization data (NMR, IR) should reflect the presence of the major tautomer.
Reaction Fails to Proceed Incorrect reagents or catalyst: The reagents or catalyst may be of poor quality or incorrect.- Verify reagents: Ensure the identity and purity of all starting materials and reagents. - Catalyst activity: If a catalyst is used (e.g., acid or base), ensure it is active and used in the correct amount.
Sub-optimal reaction conditions: The reaction conditions may not be suitable for the chosen synthetic route.- Review literature: Carefully re-examine the experimental protocol from a reliable source. - Small-scale optimization: Conduct small-scale experiments to optimize parameters like temperature, reaction time, and solvent.

Experimental Protocols

Improved Synthesis via Methyl Anthranilate[7]

This procedure consists of three main stages: condensation, cyclization, and deacetylation.

  • Condensation: Methyl anthranilate is condensed with an acetoacetic ester in the presence of a base catalyst.

  • Cyclization: The resulting intermediate, an O-carbomethoxy N-acetoacetanilide, is cyclized.

  • Deacetylation: The cyclized 3-acetyl quinoline is deacetylated to yield this compound.

Reported Yield: 75-80% based on methyl anthranilate.[7]

Conrad-Limpach Synthesis[1][2]
  • Schiff Base Formation: Aniline is reacted with a β-ketoester to form a Schiff base. This step is typically performed at a moderate temperature.

  • Thermal Cyclization: The Schiff base is heated to a high temperature (approx. 250°C) in a high-boiling inert solvent (e.g., mineral oil) to induce electrocyclic ring closure.[1][2]

  • Tautomerization: A series of proton transfers and keto-enol tautomerizations, often acid-catalyzed, lead to the final 4-hydroxyquinoline product.[1]

Camps Cyclization[3]
  • Starting Material: An o-acylaminoacetophenone is used as the starting material.

  • Base-Catalyzed Cyclization: The starting material is treated with a hydroxide (B78521) ion solution. The choice of a strong or weak base can influence the product ratio.

  • Product Formation: The reaction yields a mixture of 2-hydroxyquinoline and 4-hydroxyquinoline derivatives. The relative proportions depend on the reaction conditions and the structure of the starting material.[3]

Data Presentation

Table 1: Effect of Solvent on Yield in Conrad-Limpach Synthesis

SolventBoiling Point (°C)Yield (%)
No Solvent-< 30
Mineral Oil> 300Up to 95
Dowtherm A257~65
1,2,4-Trichlorobenzene214~65
2-Nitrotoluene222~60
2,6-di-tert-butylphenol265~65

(Data compiled from multiple sources indicating general trends)[1][5]

Table 2: Yields from Polyphosphoric Acid-Mediated Cyclization [8]

Starting MaterialYield of 4-hydroxy-7,8-dimethyl-2-quinolone (%)
Methyl ester of (2,3-dimethylphenyl) malonic acid amide79
Ethyl ester of (2,3-dimethylphenyl) malonic acid amide79
Dimethyl ester of (2,3-dimethylphenyl) malonic acid amide67

Visualizations

experimental_workflow cluster_conrad_limpach Conrad-Limpach Synthesis cluster_camps Camps Cyclization aniline Aniline schiff_base Schiff Base Intermediate aniline->schiff_base Condensation beta_ketoester β-Ketoester beta_ketoester->schiff_base Condensation product_4h 4-Hydroxyquinoline schiff_base->product_4h Thermal Cyclization (~250°C) start_camps o-Acylamino- acetophenone product_2h 2-Hydroxyquinoline start_camps->product_2h Base-catalyzed cyclization product_4h_camps 4-Hydroxyquinoline start_camps->product_4h_camps Base-catalyzed cyclization

Caption: Comparative workflow of Conrad-Limpach and Camps syntheses.

troubleshooting_workflow start Low Yield Observed check_temp Is reaction temperature optimal? start->check_temp check_solvent Is an appropriate high-boiling inert solvent being used? check_temp->check_solvent Yes adjust_temp Adjust temperature based on the specific reaction (e.g., ~250°C for Conrad-Limpach) check_temp->adjust_temp No check_time Is the reaction time sufficient? check_solvent->check_time Yes change_solvent Use a high-boiling inert solvent like mineral oil or Dowtherm A check_solvent->change_solvent No increase_time Increase reaction time and monitor by TLC check_time->increase_time No purify Optimize purification to remove byproducts check_time->purify Yes adjust_temp->check_solvent change_solvent->check_time increase_time->purify end Improved Yield purify->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 2,4-Dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dihydroxyquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

The two most prevalent methods for synthesizing this compound are the Conrad-Limpach synthesis and the Camps cyclization. The Conrad-Limpach synthesis involves the condensation of an aniline (B41778) with a β-ketoester, followed by a thermal cyclization.[1][2] The Camps cyclization utilizes the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base.[3]

Q2: What are the typical byproducts observed in the Conrad-Limpach synthesis of this compound?

The primary byproduct in the Conrad-Limpach synthesis is the isomeric 2-hydroxy-4-methylquinoline . The formation of this isomer is highly dependent on the reaction temperature. At lower temperatures (around 140-160°C), the reaction is under kinetic control and favors the formation of the desired 4-hydroxyquinoline (B1666331) derivative. At higher temperatures (above 200°C), the reaction is under thermodynamic control and preferentially yields the 2-hydroxyquinoline (B72897) isomer.

Other potential byproducts include:

  • Unreacted starting materials: Aniline and the β-ketoester.

  • Schiff base intermediate: Incomplete cyclization can leave the intermediate alkyl β-arylaminocrotonate in the final product mixture.[1]

Q3: My Camps cyclization of o-acetylaminoacetophenone is yielding a mixture of products. What is the likely byproduct?

The Camps cyclization of an o-acylaminoacetophenone can proceed via two different intramolecular condensation pathways, leading to the formation of two isomeric hydroxyquinolines. Therefore, if your target is this compound, the primary byproduct will be the isomeric 2-methyl-4-hydroxyquinoline . The ratio of these products is influenced by the reaction conditions and the structure of the starting material.[3][4]

Q4: How can I minimize the formation of the 2-hydroxyquinoline isomer in the Conrad-Limpach synthesis?

To favor the formation of this compound (the 4-hydroxy tautomer), it is crucial to maintain strict temperature control. The reaction should be carried out at a lower temperature, typically around 140-160°C, to ensure the reaction proceeds under kinetic control. Using a high-boiling, inert solvent can aid in precise temperature management.[1]

Q5: In the synthesis of a this compound derivative using polyphosphoric acid, what byproducts might I expect?

In the synthesis of a substituted this compound derivative via the cyclization of an aryl malonic acid amide ester in polyphosphoric acid, byproducts such as the corresponding mono-amide intermediate and the aniline starting material (e.g., 2,3-xylidine) can be formed.[5][6] The formation of these byproducts can be influenced by the reaction temperature and the composition of the polyphosphoric acid.

Troubleshooting Guides

Conrad-Limpach Synthesis: Low Yield and Isomeric Impurity
Issue Potential Cause Troubleshooting Steps
Low yield of this compound Incomplete reaction of starting materials.- Ensure equimolar amounts of aniline and β-ketoester. - Extend the initial condensation reaction time before cyclization.
Inefficient cyclization of the Schiff base intermediate.- Ensure the cyclization temperature is reached and maintained (around 250°C in an inert solvent like mineral oil for the final step).[1] - Consider using a higher-boiling solvent to achieve the required temperature.
High percentage of 2-hydroxy-4-methylquinoline byproduct Reaction temperature is too high during cyclization, favoring the thermodynamic product.- Carefully control the cyclization temperature to be within the kinetically favored range (around 140-160°C for the initial condensation). - Use a temperature-controlled heating mantle and a calibrated thermometer.
Presence of starting materials in the final product Insufficient reaction time or temperature for the initial condensation.- Increase the reaction time for the formation of the Schiff base. - Ensure the reaction mixture is homogenous.
Camps Cyclization: Poor Selectivity for this compound
Issue Potential Cause Troubleshooting Steps
Significant amount of 2-methyl-4-hydroxyquinoline isomer The reaction conditions favor the formation of the isomeric product.- Modify the base used for cyclization (e.g., switch from sodium hydroxide (B78521) to sodium ethoxide). - Adjust the reaction temperature and time. The relative proportions of the isomers are dependent on these conditions.[3]
Low overall yield Incomplete cyclization.- Increase the reaction time or temperature. - Ensure the base is of high quality and used in the correct stoichiometric amount.
Degradation of starting material or product.- Use purified o-acylaminoacetophenone. - Work up the reaction promptly once complete to avoid potential degradation.

Data Presentation

The following table presents example data on byproduct formation during the synthesis of a substituted this compound derivative (4-hydroxy-7,8-dimethyl-2-quinolone) via the cyclization of a methyl ester of (2,3-dimethylphenyl) malonic acid amide in polyphosphoric acid at 130°C for two hours.[5]

Starting MaterialProduct Yield (%)Mono-amide Intermediate Yield (%)2,3-Xylidine Byproduct Yield (%)
Methyl ester of (2,3-dimethylphenyl) malonic acid amide67712
Methyl ester of (2,3-dimethylphenyl) malonic acid amide54198
Ethyl ester of (2,3-dimethylphenyl) malonic acid amide7946

Note: The different yields for the same starting material may be due to variations in the polyphosphoric acid composition as described in the source patent.

Experimental Protocols

Protocol 1: Conrad-Limpach Synthesis of this compound (4-Hydroxy-2-quinolone)

Materials:

  • Aniline

  • Ethyl acetoacetate (B1235776) (or diethyl malonate for the parent this compound)

  • High-boiling inert solvent (e.g., mineral oil or Dowtherm)

  • Petroleum ether

  • Activated carbon (e.g., Darco or Norit)

Procedure:

  • Formation of the anilinocrotonate intermediate: In a flask equipped with a stirrer, gently heat a mixture of equimolar amounts of aniline and ethyl acetoacetate. The reaction is typically exothermic. Maintain the temperature at approximately 100-110°C for one hour. Water and ethanol (B145695) will be evolved.

  • Cyclization: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, heat the inert solvent (e.g., Dowtherm) to reflux (approximately 250°C).[7]

  • Slowly add the crude ethyl β-anilinocrotonate from the dropping funnel into the refluxing solvent. Continue stirring and refluxing for 15-30 minutes after the addition is complete.[7]

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature. A solid product should precipitate.

    • Add petroleum ether to the cooled mixture to further precipitate the product and to help in washing away the high-boiling solvent.

    • Collect the solid by filtration on a Büchner funnel and wash thoroughly with petroleum ether.

    • For further purification, dissolve the crude product in boiling water, treat with activated carbon to remove colored impurities, and filter the hot solution.

    • Allow the filtrate to cool, whereupon pure this compound will crystallize as white, needle-like crystals.[7]

    • Collect the purified product by filtration and dry.

Protocol 2: Camps Cyclization of o-Acylaminoacetophenone

Materials:

  • o-Aminoacetophenone

  • Acetyl chloride (or acetic anhydride)

  • Sodium hydroxide solution (e.g., 10%)

  • Hydrochloric acid (for neutralization)

Procedure:

  • Synthesis of o-acetylaminoacetophenone:

    • Dissolve o-aminoacetophenone in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).

    • Cool the solution in an ice bath.

    • Slowly add an equimolar amount of acetyl chloride or acetic anhydride.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the crude o-acetylaminoacetophenone. Purify by recrystallization if necessary.

  • Camps Cyclization:

    • Dissolve the o-acetylaminoacetophenone in an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for a specified period (e.g., 1-2 hours). The progress of the cyclization can be monitored by TLC.

    • Cool the reaction mixture to room temperature.

    • Acidify the solution with hydrochloric acid to precipitate the this compound.

    • Collect the precipitate by filtration, wash with cold water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Visualizations

Conrad_Limpach_Byproducts Conrad-Limpach Synthesis: Byproduct Formation aniline Aniline schiff_base Schiff Base Intermediate aniline->schiff_base + β-Ketoester (Low Temp, ~140-160°C) beta_ketoester β-Ketoester beta_ketoester->schiff_base product This compound (Kinetic Product) schiff_base->product Cyclization (Kinetic Control) byproduct 2-Hydroxyquinoline Isomer (Thermodynamic Product) schiff_base->byproduct Cyclization (High Temp, >200°C) (Thermodynamic Control)

Caption: Byproduct formation pathway in the Conrad-Limpach synthesis.

Camps_Cyclization_Byproducts Camps Cyclization: Isomeric Byproduct Formation start o-Acylaminoacetophenone intermediate Enolate Intermediate start->intermediate Base (e.g., NaOH) product This compound intermediate->product Intramolecular Condensation (Pathway A) byproduct Isomeric Hydroxyquinoline intermediate->byproduct Intramolecular Condensation (Pathway B)

Caption: Formation of isomeric byproducts in the Camps cyclization.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Experiment Start issue Low Yield or Impure Product start->issue check_byproducts Identify Byproducts (TLC, NMR, LC-MS) issue->check_byproducts conrad_limpach Conrad-Limpach Byproducts? check_byproducts->conrad_limpach camps Camps Cyclization Byproducts? check_byproducts->camps adjust_temp Adjust Temperature (Lower for Kinetic Control) conrad_limpach->adjust_temp Isomeric 2-Hydroxyquinoline check_reagents Check Reagent Purity and Stoichiometry conrad_limpach->check_reagents Unreacted Starting Materials modify_base Modify Base or Reaction Time camps->modify_base Isomeric Quinolone purify Purification (Recrystallization, Chromatography) adjust_temp->purify check_reagents->purify modify_base->purify end Pure Product purify->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Troubleshooting low yield in Conrad-Limpach synthesis of 4-hydroxyquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the Conrad-Limpach synthesis of 4-hydroxyquinolines.

Troubleshooting Guide: Low Yields

Low yields in the Conrad-Limpach synthesis can be frustrating. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve problems in your experimental workflow.

Question 1: My reaction is yielding a significant amount of a 2-hydroxyquinoline (B72897) isomer instead of the desired 4-hydroxyquinoline (B1666331). What is causing this and how can I fix it?

Answer: The formation of the 2-hydroxyquinoline isomer is a known issue related to the temperature control in the initial condensation step. This side reaction is often referred to as the Knorr quinoline (B57606) synthesis.

  • Cause: The regioselectivity of the initial reaction between the aniline (B41778) and the β-ketoester is highly temperature-dependent.[1][2]

    • Low Temperatures (e.g., room temperature): Favor the kinetic product, the β-aminoacrylate, which is the necessary intermediate for the formation of 4-hydroxyquinolines.[3]

    • High Temperatures (e.g., ~140°C or higher): Favor the thermodynamic product, the β-keto acid anilide, which upon cyclization yields the 2-hydroxyquinoline isomer.[3]

  • Solution:

    • Strict Temperature Control: Ensure the initial condensation reaction is carried out at a lower temperature, typically room temperature, to selectively form the β-aminoacrylate intermediate.[3]

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the formation of the intermediate and ensure the reaction does not proceed at an excessively high temperature.

Question 2: The cyclization step of my synthesis is resulting in a low yield and a significant amount of dark, tarry byproducts. What can I do to improve this?

Answer: The high temperatures required for the thermal cyclization step can often lead to product decomposition and the formation of polymeric tars, significantly reducing your yield.[1][4]

  • Cause: The cyclization of the Schiff base intermediate requires heating to approximately 250°C.[3][5] Heating the intermediate without a suitable solvent can lead to charring and decomposition.[3]

  • Solution:

    • Use a High-Boiling Inert Solvent: The use of an inert, high-boiling solvent is crucial for improving yields in the cyclization step.[3][4] Solvents like mineral oil, diphenyl ether, or Dowtherm A can raise the yield to as high as 95% in some cases by ensuring even heat distribution and preventing localized overheating.[3][4]

    • Optimize Reaction Time: Prolonged heating, even in a suitable solvent, can still lead to degradation. Monitor the reaction's progress and stop the heating once the cyclization is complete.

    • Inert Atmosphere: Conducting the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions that contribute to tar formation.

Question 3: My overall yield is low, and I suspect incomplete reaction at one or both steps. How can I ensure the reactions go to completion?

Answer: Incomplete reactions can be a major contributor to low overall yields. Both the initial condensation and the final cyclization need to be driven to completion.

  • Cause:

    • Condensation Step: Insufficient reaction time or the presence of moisture can hinder the formation of the Schiff base intermediate. The use of an acid catalyst is often necessary.[3][6]

    • Cyclization Step: Insufficient temperature or reaction time will result in unreacted intermediate.

  • Solution:

    • Catalyst for Condensation: The use of a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), can facilitate the keto-enol tautomerizations and the formation of the Schiff base.[3]

    • Azeotropic Removal of Water: For the initial condensation, using a Dean-Stark apparatus to remove the water formed during the reaction can help drive the equilibrium towards the product.

    • Sufficiently High Temperature for Cyclization: Ensure your heating apparatus can consistently maintain the required temperature of ~250°C for the cyclization step.[5]

    • Monitor Reaction Completion: Use TLC or another appropriate analytical technique to monitor the disappearance of the starting materials and intermediates at each stage.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield I can expect from a Conrad-Limpach synthesis?

A1: The yields of the Conrad-Limpach synthesis can vary widely depending on the substrates and reaction conditions. Early work without an inert solvent for cyclization reported yields below 30%.[3] However, with optimization, particularly the use of a high-boiling inert solvent for the cyclization step, yields can be significantly improved, in some cases up to 95%.[3][4]

Q2: How do I purify the final 4-hydroxyquinoline product?

A2: Purification can be challenging due to the potential for tarry byproducts. A common method involves washing the crude product with a solvent like diethyl ether to remove unreacted starting materials and nonpolar impurities.[1] Recrystallization from a suitable solvent, such as ethanol (B145695), is often employed to obtain the pure 4-hydroxyquinoline.[1] Column chromatography may also be necessary in some cases.[7]

Q3: Is it necessary to isolate the intermediate Schiff base?

A3: In many cases, the intermediate Schiff base is a viscous oil that is difficult to isolate and characterize.[6] Therefore, it is common practice to proceed directly to the thermal cyclization step after the initial condensation without isolating the intermediate.

Q4: What is the difference between the Conrad-Limpach and the Knorr quinoline synthesis?

A4: The key difference lies in the initial reaction conditions and the resulting product. The Conrad-Limpach synthesis, conducted at lower temperatures, yields 4-hydroxyquinolines.[3] The Knorr synthesis, which occurs at higher temperatures, results in the formation of 2-hydroxyquinolines.[3][8]

Data Summary

The choice of solvent in the high-temperature cyclization step has a significant impact on the yield of the 4-hydroxyquinoline. The following table summarizes the effect of different solvents on the reaction yield.

SolventBoiling Point (°C)Yield (%)
No Solvent-< 30
Mineral Oil> 300Up to 95
Diphenyl Ether259~65
Dowtherm A257High
1,2,4-Trichlorobenzene214Moderate
2-Nitrotoluene222Moderate

Note: Yields are approximate and can vary based on specific substrates and reaction conditions.

Experimental Protocols

1. General Procedure for the Synthesis of the β-aminoacrylate Intermediate (Step 1)

  • In a round-bottom flask, dissolve the aniline derivative in a suitable solvent (e.g., ethanol or toluene).

  • Add an equimolar amount of the β-ketoester to the solution.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or H₂SO₄).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC until the starting aniline is consumed.

  • If proceeding directly to the next step, remove the solvent under reduced pressure.

2. General Procedure for the Thermal Cyclization to form the 4-Hydroxyquinoline (Step 2)

  • To the crude β-aminoacrylate intermediate, add a high-boiling inert solvent (e.g., mineral oil or diphenyl ether).

  • Equip the reaction vessel with a condenser.

  • Heat the mixture to approximately 250°C in an oil bath or heating mantle.

  • Maintain this temperature and monitor the reaction by TLC for the disappearance of the intermediate.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled mixture into a beaker of cold petroleum ether or a similar non-polar solvent to precipitate the crude 4-hydroxyquinoline.[1]

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting low yields in the Conrad-Limpach synthesis.

Troubleshooting_Conrad_Limpach start Low Yield in Conrad-Limpach Synthesis check_isomer Check for 2-Hydroxyquinoline Isomer Formation (TLC, NMR) start->check_isomer isomer_present Isomer Present? check_isomer->isomer_present lower_temp ACTION: Lower Condensation Temperature (e.g., RT) isomer_present->lower_temp Yes check_tar Check for Tar/Decomposition in Cyclization Step isomer_present->check_tar No end Improved Yield lower_temp->end tar_present Significant Tar Formation? check_tar->tar_present use_solvent ACTION: Use High-Boiling Inert Solvent (e.g., Mineral Oil) tar_present->use_solvent Yes check_completion Check for Incomplete Reaction (TLC) tar_present->check_completion No use_solvent->end incomplete_rxn Incomplete Reaction? check_completion->incomplete_rxn optimize_conditions ACTION: Add Catalyst (Acid), Increase Temp/Time, Remove Water incomplete_rxn->optimize_conditions Yes purification_issue Review Purification Protocol incomplete_rxn->purification_issue No optimize_conditions->end purification_issue->end

Caption: Troubleshooting workflow for low yield in Conrad-Limpach synthesis.

References

Technical Support Center: Purification of Crude 2,4-Dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,4-Dihydroxyquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for the purification of crude this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the compound.

Q2: What are the likely impurities in crude this compound?

A2: Common impurities can include unreacted starting materials from the synthesis, such as aniline (B41778) and diethyl malonate or their derivatives. Side-products from the cyclization reaction may also be present. One specific potential impurity, if the synthesis involves a deacetylation step, is 3-acetyl-2,4-dihydroxyquinoline.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques. The most common are melting point determination (pure this compound has a high melting point, typically above 300°C), Thin Layer Chromatography (TLC) to visualize the number of components, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for detailed structural confirmation and impurity identification.

Q4: Is this compound stable during purification?

A4: this compound is a relatively stable compound. However, prolonged exposure to high temperatures or very strong acidic or basic conditions should be avoided to prevent potential degradation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Oiling out during recrystallization.

  • Question: My compound separates as an oil instead of crystals during recrystallization. What should I do?

  • Answer: "Oiling out" is a common issue that can occur for several reasons. Here are some troubleshooting steps:

    • Increase the solvent volume: The solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture and reheat until the oil dissolves. Then, allow it to cool slowly.

    • Slow down the cooling rate: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.

    • Change the solvent system: The chosen solvent may not be ideal. Try a different solvent or a solvent mixture. For instance, if you are using ethanol (B145695), adding a small amount of a less polar co-solvent might induce crystallization.

    • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed the solution: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.

Issue 2: Low recovery after recrystallization.

  • Question: I am getting a very low yield after recrystallizing my this compound. How can I improve it?

  • Answer: Low recovery can be due to several factors. Consider the following:

    • Excessive solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.

    • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath or refrigerating overnight can improve the yield.

    • Solubility in cold solvent: this compound may still have some solubility in the chosen solvent even at low temperatures. To minimize this, ensure the washing step is done with a minimal amount of ice-cold solvent.

Issue 3: Colored impurities persist after purification.

  • Question: My this compound crystals are still colored after recrystallization. How can I remove the color?

  • Answer: Colored impurities can often be removed by treating the hot solution with activated charcoal.

    • Procedure: After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal (typically 1-2% of the solute weight) to the solution. Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to a loss of the desired product.

Issue 4: Poor separation during column chromatography.

  • Question: I am not getting good separation of this compound from its impurities on my silica (B1680970) gel column. What can I do?

  • Answer: Poor separation can be addressed by optimizing your chromatographic conditions:

    • Solvent system polarity: The polarity of the mobile phase is crucial. If your compound is eluting too quickly with the impurities, decrease the polarity of the eluent (e.g., increase the proportion of hexane (B92381) in a hexane/ethyl acetate (B1210297) mixture). If it is not moving from the baseline, increase the polarity (e.g., increase the ethyl acetate content).

    • Gradient elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, often provides better resolution than an isocratic (constant polarity) elution.

    • Column packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation.

    • Sample loading: Load the sample in a minimal volume of solvent and as a concentrated band at the top of the column. Dry loading the sample onto a small amount of silica gel can also improve resolution.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
Dimethyl sulfoxide (B87167) (DMSO)8 mg/mL (with sonication)[1][2]
EthanolSlightly soluble[3]
WaterInsoluble[4][5][6]
MethanolData not available
AcetoneData not available
Ethyl AcetateData not available

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol provides a general procedure for the purification of crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is advisable to pre-heat the filtration apparatus to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can then be placed in an ice bath for 30-60 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography

This protocol describes the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing without any air bubbles.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of dichloromethane (B109758) and methanol). Alternatively, for better resolution, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Loading the Column: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent system, such as 9:1 hexane:ethyl acetate. Gradually increase the polarity of the mobile phase (e.g., to 7:3, 1:1, and then pure ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect the eluent in small fractions using test tubes.

  • Analysis: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Purification by Acid-Base Extraction

This method is useful for separating this compound from neutral or basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or another suitable organic solvent)

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude this compound in diethyl ether.

  • Extraction: Transfer the ethereal solution to a separatory funnel and extract it with 1 M NaOH solution. The acidic this compound will react with the base and move into the aqueous layer as its sodium salt.

  • Separation: Separate the aqueous layer from the organic layer. The organic layer will contain any neutral or basic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify it with 1 M HCl until the solution is acidic (test with pH paper). The pure this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and dry it thoroughly.

Mandatory Visualizations

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization High-yielding, for crystalline solids column_chromatography Column Chromatography crude->column_chromatography For complex mixtures or similar polarity impurities acid_base_extraction Acid-Base Extraction crude->acid_base_extraction To remove neutral/basic impurities pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product acid_base_extraction->pure_product

Caption: A workflow diagram illustrating the primary methods for the purification of crude this compound.

Troubleshooting_Tree start Purification Issue oiling_out Oiling Out During Recrystallization start->oiling_out low_yield Low Yield start->low_yield colored_product Colored Product start->colored_product solution1 - Increase solvent volume - Slow cooling rate - Change solvent oiling_out->solution1 Yes solution2 - Use minimal hot solvent - Pre-heat filtration apparatus - Ensure complete cooling low_yield->solution2 Yes solution3 - Treat with activated charcoal colored_product->solution3 Yes

Caption: A decision tree for troubleshooting common issues in this compound purification.

References

Technical Support Center: Optimizing 2,4-Dihydroxyquinoline Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-Dihydroxyquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the solubility of this compound for reliable and reproducible results in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for biological assays?

A1: this compound is a heterocyclic organic compound used as a biochemical reagent and an intermediate in pharmaceutical development.[1] Its limited aqueous solubility can pose a significant challenge in biological assays, potentially leading to compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.[2]

Q2: What are the general solubility properties of this compound?

A2: this compound is sparingly soluble in water but shows good solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[3] The monosodium salt of this compound exhibits excellent water solubility.

Q3: I am seeing precipitation when I add my this compound stock solution to my aqueous assay buffer. What could be the cause and how can I fix it?

A3: This is a common issue known as "crashing out," which occurs when a compound dissolved in a high-concentration organic stock (like DMSO) is rapidly diluted into an aqueous buffer where it is less soluble. To address this, you can try the following:

  • Slower addition and mixing: Add the stock solution dropwise to the pre-warmed (37°C) aqueous buffer while vortexing or stirring.[4]

  • Serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[5]

  • Lower the final concentration: Your target concentration may be above the compound's solubility limit in the final assay buffer.[6]

  • Control the final DMSO concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%, to minimize its toxic effects on cells and reduce the chances of precipitation.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Immediate precipitation upon dilution in aqueous buffer (e.g., PBS) The concentration of this compound exceeds its aqueous solubility limit. Rapid solvent exchange from DMSO to the aqueous buffer.Decrease the final concentration. Perform a serial dilution. Add the DMSO stock solution slowly to the buffer while vortexing.[4]
Cloudiness or precipitate observed in cell culture media after adding the compound Interaction with media components (salts, proteins). Exceeding the solubility limit in the complex media environment. Temperature fluctuations causing the compound to fall out of solution.[7]Visually inspect the media under a microscope after adding the compound. Determine the kinetic solubility in the specific cell culture medium being used. Ensure the medium is pre-warmed to 37°C before adding the compound.[4]
Inconsistent results in bioassays Inaccurate final concentration due to partial precipitation. Compound not fully dissolved in the initial stock solution.Ensure the stock solution is fully dissolved; use of sonication can be beneficial.[3] Before starting a large-scale experiment, perform a small-scale solubility test in the final assay buffer.[8]
Delayed precipitation after incubation Changes in pH of the media over time. Evaporation of media in long-term experiments, leading to increased compound concentration.[4]Ensure proper buffering of the media. Use plates with low-evaporation lids or seal plates for long-term experiments.[4]

Quantitative Solubility Data

The solubility of this compound can vary significantly depending on the solvent and conditions. The following table summarizes available quantitative data.

Solvent System Solubility Conditions Citation
Dimethyl Sulfoxide (DMSO)8 mg/mL (49.64 mM)Requires ultrasonication.[3]
Phosphate-Buffered Saline (PBS), pH 7.4A study on a similar quinoline (B57606) derivative showed a solubility of 299.70 µM.25°C, 2 hours incubation with shaking.[9]
EthanolSolubleQualitative data.
MethanolSolubleQualitative data.
WaterSparingly soluble/InsolubleQualitative data.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh out the desired amount of this compound. For example, to make 1 mL of a 10 mM stock solution, you will need 1.6116 mg of this compound (Molecular Weight: 161.16 g/mol ).

  • Add the appropriate volume of DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a sonicator water bath for several minutes until the solution is clear.[3]

  • Visually inspect the solution to ensure no solid particles remain.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into cell culture medium to prepare a working solution.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile tubes

Procedure:

  • Intermediate Dilution (Recommended): To minimize precipitation, first create an intermediate dilution of your stock in DMSO. For example, dilute the 10 mM stock to 1 mM in DMSO.

  • Final Dilution: Add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed cell culture medium while gently vortexing. For instance, to achieve a final concentration of 10 µM with 0.1% DMSO, add 1 µL of a 10 mM stock solution to 999 µL of medium.[10]

  • Visual Inspection: After preparing the working solution, visually inspect it for any signs of precipitation. If the solution is not clear, you may need to lower the final concentration or use a solubility enhancement technique.

Protocol 3: Improving Aqueous Solubility using Co-solvents

This protocol provides a general approach to screen for an effective co-solvent to enhance the solubility of this compound in aqueous buffers.

Materials:

  • This compound

  • Co-solvents (e.g., Ethanol, Polyethylene glycol 400 (PEG 400), Propylene glycol)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare a series of co-solvent/buffer mixtures with varying ratios (e.g., 10:90, 20:80, 50:50 v/v).

  • Add an excess amount of this compound to a fixed volume of each co-solvent mixture.

  • Vortex the samples for at least 30 minutes to facilitate dissolution.

  • Equilibrate the samples at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation.

  • Centrifuge the samples at high speed to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved this compound using a suitable analytical method (e.g., HPLC-UV). The co-solvent system that provides the highest solubility can then be used for your biological assays.

Visualizations

Experimental Workflow for Preparing a Working Solution

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex_sonicate Vortex and Sonicate until dissolved add_dmso->vortex_sonicate intermediate Optional: Intermediate Dilution in DMSO vortex_sonicate->intermediate 10 mM Stock add_stock Add Stock Solution dropwise to buffer while vortexing intermediate->add_stock prewarm Pre-warm Aqueous Buffer (e.g., Cell Culture Medium) to 37°C prewarm->add_stock final_solution Ready for Assay add_stock->final_solution Final Working Solution

Caption: A typical workflow for preparing a this compound working solution for biological assays.

Signaling Pathway: PqsR Activation in Pseudomonas aeruginosa

G cluster_synthesis Quinolone Biosynthesis cluster_regulation Gene Regulation pqsA_D PqsA-D Enzymes DHQ This compound (DHQ) pqsA_D->DHQ Synthesis HHQ HHQ pqsA_D->HHQ Synthesis anthranilate Anthranilate anthranilate->pqsA_D PqsR_inactive PqsR (Inactive) DHQ->PqsR_inactive Binds and Activates PQS PQS HHQ->PQS PqsH enzyme HHQ->PqsR_inactive Binds and Activates PQS->PqsR_inactive PqsR_active PqsR (Active) pqsA_promoter pqsA promoter PqsR_active->pqsA_promoter Binds to virulence_genes Virulence Genes (e.g., pyocyanin (B1662382) production) PqsR_active->virulence_genes Regulates pqsA_E_operon pqsA-E operon pqsA_promoter->pqsA_E_operon Activates transcription pqsA_E_operon->pqsA_D Positive Feedback

References

Technical Support Center: Stability and Degradation of 2,4-Dihydroxyquinoline in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2,4-Dihydroxyquinoline in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal stability, stock solutions of this compound should be stored at low temperatures. It is recommended to store aliquots at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Q2: In which solvents is this compound soluble and what is the impact on stability?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). When preparing stock solutions, ensure the use of high-purity, anhydrous solvents. The presence of water or impurities in the solvent can initiate hydrolytic or other degradation pathways. For aqueous-based experiments, it is advisable to prepare a concentrated stock in DMSO and then dilute it into the aqueous buffer immediately before use. The stability in aqueous solutions is highly dependent on the pH.

Q3: What are the main factors that can cause the degradation of this compound in solution?

A3: The primary factors that can lead to the degradation of this compound are:

  • pH: The compound is susceptible to both acid and base-catalyzed hydrolysis.

  • Oxidation: The dihydroxy-substituted quinoline (B57606) ring is prone to oxidation, which can be accelerated by the presence of oxidizing agents, dissolved oxygen, or metal ions.

  • Light: Exposure to UV or visible light can induce photodegradation.

  • Temperature: Elevated temperatures can increase the rate of all degradation reactions.

Q4: Does this compound exist in different forms in solution?

A4: Yes, this compound can exist in tautomeric forms, primarily as 2,4-quinolinediol (B147529) and its more stable keto-enol tautomer, 4-hydroxy-2(1H)-quinolinone. The equilibrium between these tautomers can be influenced by the solvent and pH of the solution, which may also affect the compound's stability and reactivity.

Troubleshooting Guide

Issue 1: I am observing a rapid loss of my this compound in solution, even during short-term storage.

Possible Cause Troubleshooting Action
Inappropriate Solvent or pH Ensure you are using a suitable, high-purity solvent. If using aqueous buffers, verify the pH is within a stable range (ideally near neutral, but this should be experimentally determined for your specific application). Avoid highly acidic or alkaline conditions unless required for the experiment.
Presence of Oxidizing Agents Use degassed solvents to minimize dissolved oxygen. Avoid sources of metal ion contamination, which can catalyze oxidation. If compatible with your experimental system, consider the addition of an antioxidant.
Exposure to Light Prepare and store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Minimize exposure to ambient light during experimental procedures.
Elevated Temperature Store stock solutions at or below -20°C. During experiments, if elevated temperatures are not required, try to maintain a controlled, lower temperature.

Issue 2: I see a color change in my this compound solution over time.

Possible Cause Troubleshooting Action
Oxidation A color change, often to a yellowish or brownish hue, is a common indicator of oxidation. This is consistent with the degradation of similar quinoline compounds.[1] Prepare fresh solutions and store them under an inert atmosphere (e.g., nitrogen or argon) if possible.
Formation of Degradation Products The color change is likely due to the formation of chromophoric degradation products. It is advisable to characterize these products using analytical techniques like HPLC-UV/Vis or LC-MS to understand the degradation pathway.

Issue 3: My experimental results are inconsistent when using this compound.

Possible Cause Troubleshooting Action
Solution Instability Prepare fresh solutions of this compound for each experiment to ensure consistent concentration and purity.
Precipitation Visually inspect your solutions for any precipitates, especially when diluting a concentrated stock into a different solvent system. A degradation product might be less soluble than the parent compound. If precipitation is observed, try using a more dilute solution or a different solvent system.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for a forced degradation study to investigate the stability of this compound under various stress conditions. The goal is typically to achieve 5-20% degradation.[2]

1. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like methanol (B129727) or acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the stock solution at 60°C for 48 hours in the dark.

  • Photodegradation: Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration with the mobile phase for analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • A common starting point for method development is a gradient elution using:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile or methanol.

  • A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

3. Detection:

  • Monitor the eluent using the PDA detector over a range of wavelengths (e.g., 200-400 nm) to identify the optimal wavelength for detecting this compound and its degradation products.

4. Method Validation:

  • Inject the stressed samples from the forced degradation study. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak of this compound and from each other. Peak purity analysis using the PDA detector should be performed to confirm that the parent peak is free from co-eluting impurities.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Potential Observations
Stress ConditionReagents and ConditionsExpected Degradation LevelPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°CModerate to HighHydrolysis of the quinoline ring structure.
Base Hydrolysis 0.1 M NaOH, 60°CModerate to HighHydrolysis, potentially leading to ring-opening.
Oxidation 3% H₂O₂, Room TempHighFormation of hydroxylated derivatives, N-oxides, or ring-opened products.
Thermal 60°CLow to ModerateAcceleration of hydrolysis and oxidation.
Photolytic UV/Vis lightModeratePhotochemical reactions, possibly leading to dimerization or rearrangement.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxid Oxidation (3% H2O2, RT) prep->oxid therm Thermal (60°C, dark) prep->therm photo Photolytic (UV/Vis light) prep->photo sampling Sample at Time Points (0, 4, 8, 24h) acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize dilute Dilute to Final Concentration neutralize->dilute hplc Analyze by Stability-Indicating HPLC-PDA/MS dilute->hplc

Caption: Experimental workflow for the forced degradation study of this compound.

degradation_pathway cluster_pathways Potential Degradation Pathways cluster_products Hypothetical Degradation Products parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis H+ or OH- oxidation Oxidation parent->oxidation [O] photodegradation Photodegradation parent->photodegradation ring_opened Ring-Opened Products hydrolysis->ring_opened hydroxylated Hydroxylated Derivatives / N-Oxides oxidation->hydroxylated dimers Photodimers / Isomers photodegradation->dimers

Caption: Plausible degradation pathways for this compound.

troubleshooting_logic start Inconsistent Results or Observed Degradation q1 Is the solution freshly prepared? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the solution protected from light? a1_yes->q2 sol1 Prepare fresh solution before each experiment. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are solvents high-purity and/or degassed? a2_yes->q3 sol2 Store and handle in amber vials or foil-wrapped containers. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the pH of the aqueous solution controlled? a3_yes->q4 sol3 Use high-purity solvents. Degas aqueous solutions. a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end If issues persist, perform a forced degradation study to identify the primary instability factor. a4_yes->end sol4 Use a suitable buffer system to maintain a stable pH. a4_no->sol4

References

Preventing side product formation in quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline (B57606) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of their quinoline synthesis experiments. The following guides and FAQs address specific challenges, focusing on the identification and mitigation of common side products in the Skraup, Doebner-von Miller, Combes, and Friedländer quinoline syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in classical quinoline synthesis reactions?

A1: Common side products vary depending on the specific synthesis method. In the Skraup and Doebner-von Miller reactions, tar and polymer formation are frequent issues due to the polymerization of acrolein or other α,β-unsaturated carbonyl compounds under strongly acidic and high-temperature conditions.[1] For the Friedländer synthesis, self-condensation (aldol condensation) of the ketone reactant is a common side reaction, especially under basic conditions.[1] In the Combes synthesis, a primary challenge is the formation of undesired regioisomers when using unsymmetrical β-diketones.

Q2: How can I improve the overall yield and purity of my quinoline synthesis?

A2: Optimizing reaction conditions is key. This includes careful control of temperature, reaction time, and the choice of catalyst and solvent. Using milder catalysts can often prevent the harsh conditions that lead to byproducts. Ensuring the purity of starting materials is also a crucial step to prevent impurities from participating in side reactions. Purification techniques such as vacuum distillation, recrystallization, and column chromatography are essential for isolating the desired product.

Q3: Are there general strategies to minimize side product formation across different quinoline synthesis methods?

A3: Yes, several general strategies are effective. Careful temperature control is critical, as higher temperatures often promote undesired side reactions. The choice of catalyst is also vital; for instance, milder catalysts can prevent the harsh conditions that lead to byproducts. The purity of starting materials should be ensured to avoid introducing contaminants that can lead to side reactions.

Q4: What are some common purification techniques for quinoline derivatives?

A4: Standard organic chemistry techniques are typically employed for the purification of quinoline derivatives. These include vacuum distillation, recrystallization from a suitable solvent, and column chromatography. In some cases, forming a salt of the quinoline, such as a hydrochloride or picrate, can facilitate purification through crystallization. The free base can then be regenerated.[1] Steam distillation is particularly effective for separating volatile quinoline from non-volatile tar in the Skraup synthesis.[1]

Troubleshooting Guides for Specific Syntheses

Skraup Synthesis

Problem: The reaction is extremely vigorous and difficult to control, resulting in low yields and significant tar formation.

Cause: The Skraup synthesis is notoriously exothermic, which can lead to the polymerization of acrolein, generated in situ from the dehydration of glycerol.[1]

Solution:

  • Use a Moderating Agent: The addition of ferrous sulfate (B86663) (FeSO₄) or boric acid can help to control the reaction's vigor by extending it over a longer period.[1]

  • Controlled Reagent Addition: Ensure that reagents are mixed in the correct order. Sulfuric acid should be added after the moderating agent to prevent a premature start to the reaction.[1]

  • Gradual Heating: Apply heat gently and remove the heat source once the reaction begins to boil on its own. Reapply heat only after the initial vigorous phase has subsided.[1]

Doebner-von Miller Synthesis

Problem: The reaction produces a complex mixture of byproducts and resinous materials, leading to low yields.

Cause: Polymerization of the α,β-unsaturated carbonyl substrate is a common side reaction, especially under strong acid catalysis.[1] Another potential side reaction is the reduction of intermediates, leading to partially or fully saturated quinoline-like structures.

Solution:

  • Two-Phase Solvent System: Performing the reaction in a two-phase solvent system can sequester the α,β-unsaturated carbonyl compound in the organic phase, reducing its tendency to polymerize in the aqueous acid phase.[1]

  • Choice of Catalyst: The use of a Lewis acid like tin tetrachloride or scandium(III) triflate can influence the reaction outcome and improve selectivity.[1]

  • Control of Oxidation State: Careful control of reaction stoichiometry and the use of a suitable external oxidizing agent can help drive the reaction towards the desired aromatic quinoline product.

Combes Quinoline Synthesis

Problem: A mixture of regioisomers is formed when using an unsymmetrical β-diketone.

Cause: The initial condensation of the aniline (B41778) with the unsymmetrical β-diketone can occur at either of the two carbonyl groups, and the subsequent cyclization can lead to different isomers.

Solution:

  • Steric Hindrance: The regioselectivity is influenced by the steric and electronic effects of the substituents on both the aniline and the β-diketone. Increasing the bulk of the substituents on the β-diketone can direct the cyclization to favor the formation of one regioisomer.[2]

  • Substituent Effects on Aniline: The use of methoxy-substituted anilines tends to favor the formation of 2-CF₃-quinolines, while chloro- or fluoroanilines favor the 4-CF₃ regioisomer in certain modified Combes reactions.[2]

Friedländer Synthesis

Problem: Formation of aldol (B89426) condensation side products, leading to a complex mixture and difficult purification.

Cause: The ketone reactant can undergo self-condensation under the reaction conditions, particularly with base catalysis.[1]

Solution:

  • Switch Catalyst: Changing from a base to an acid catalyst will prevent the base-catalyzed aldol self-condensation of the ketone.[1]

  • Use an Imine Analog: To avoid aldol condensation, especially under alkaline conditions, one can use an imine analog of the o-aminoaryl aldehyde or ketone.[3]

  • Milder Conditions: Using milder reaction conditions, such as employing a gold catalyst, can allow the reaction to proceed at lower temperatures, thus minimizing self-condensation.[3]

  • Slow Addition: Slowly adding the ketone to the reaction mixture can also help to minimize this side reaction.[1]

Problem: Poor regioselectivity when using an unsymmetrical ketone.

Cause: Cyclization can occur on either side of the carbonyl group of the unsymmetrical ketone, leading to a mixture of quinoline isomers.

Solution:

  • Catalyst Selection: The use of an appropriate amine catalyst or an ionic liquid can favor the formation of one regioisomer over the other.[3]

  • Directing Groups: Introducing a phosphoryl group on the α-carbon of the ketone can also effectively control regioselectivity.[3]

Data Presentation

Table 1: Comparison of Yields for Skraup Synthesis under Various Conditions

Aniline DerivativeOxidizing AgentModerator/CatalystReaction ConditionsYield (%)Reference
AnilineNitrobenzeneFerrous Sulfate145-170°C, 6h~14-47[4]
o-Nitroaniline---17[4]
o-Bromoaniline---75[4]
AnilineIodineSulfuric Acid100-150°C90.7-92.8[5]

Table 2: Comparison of Yields for Friedländer Synthesis with Different Catalysts

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
p-TsOHSolvent-free (Microwave)1205-15 minExcellent[6]
KOHEthanol (B145695)RefluxSeveral hoursVaries[6]
IodineSolvent-free--Effective[3]
Gold catalyst-Milder temperature-Improved[3]
Acetic AcidAcetic Acid (Microwave)1605 minExcellent[7]
[bmim]BF₄ (Ionic Liquid)[bmim]BF₄1003-6up to 93

Experimental Protocols

Key Experiment: Skraup Synthesis of Quinoline (Modified)

This protocol is adapted from a reliable source and includes the use of ferrous sulfate to moderate the reaction.

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser, place aniline, nitrobenzene, ferrous sulfate heptahydrate, and glycerol.

  • Slowly and cautiously add concentrated sulfuric acid with cooling and swirling.

  • Heat the mixture gently in a fume hood. The reaction is exothermic and may become vigorous. If so, remove the heat source until the reaction subsides.

  • After the initial vigorous reaction subsides, continue to heat the mixture under reflux for an additional 3-5 hours.

  • Allow the mixture to cool.

  • Carefully pour the cooled reaction mixture into a large volume of cold water.

  • Make the solution strongly basic with sodium hydroxide (B78521) to liberate the free quinoline base.

  • Steam distill the mixture. The quinoline will co-distill with water.

  • Collect the distillate until it is no longer milky.

  • Separate the oily quinoline layer from the aqueous layer.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to recover dissolved quinoline.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.

  • Purify the crude quinoline by vacuum distillation.

Key Experiment: Friedländer Synthesis (Acid-Catalyzed)

This is a general procedure for an acid-catalyzed Friedländer synthesis.

Materials:

  • 2-Aminobenzaldehyde (B1207257) (or 2-aminoaryl ketone)

  • Ketone (with an α-methylene group)

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Ethanol (or other suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminobenzaldehyde (1.0 mmol) in ethanol (10 mL).

  • Add the ketone (1.1 mmol) and a catalytic amount of p-TsOH (e.g., 10 mol%).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Add water (20 mL) and extract the product with a suitable organic solvent like dichloromethane (B109758) (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • The crude product can be purified by crystallization or column chromatography.

Mandatory Visualization

Troubleshooting_Quinoline_Synthesis start Low Yield or Side Product Formation synthesis_type Identify Quinoline Synthesis Method start->synthesis_type skraup Skraup synthesis_type->skraup dvm Doebner-von Miller synthesis_type->dvm combes Combes synthesis_type->combes friedlander Friedländer synthesis_type->friedlander skraup_issue Vigorous Reaction? Tar Formation? skraup->skraup_issue dvm_issue Polymer Formation? dvm->dvm_issue combes_issue Mixture of Regioisomers? combes->combes_issue friedlander_issue Aldol Condensation? Poor Regioselectivity? friedlander->friedlander_issue skraup_sol Add Moderator (FeSO₄) Control Temp. & Addition skraup_issue->skraup_sol Yes dvm_sol Two-Phase System Optimize Catalyst dvm_issue->dvm_sol Yes combes_sol Adjust Sterics on Diketone Change Aniline Substituents combes_issue->combes_sol Yes friedlander_sol Change Catalyst (Acidic) Slow Ketone Addition Use Amine Catalyst for Reg. friedlander_issue->friedlander_sol Yes

Caption: Troubleshooting workflow for common quinoline synthesis issues.

Experimental_Workflow_Quinoline_Synthesis start Start reagent_prep Reagent Preparation & Purification start->reagent_prep reaction_setup Reaction Setup (Solvent, Catalyst, Temp.) reagent_prep->reaction_setup reaction_monitoring Monitor Reaction (TLC) reaction_setup->reaction_monitoring workup Reaction Workup (Quenching, Extraction) reaction_monitoring->workup purification Purification (Distillation, Recrystallization, Chromatography) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for quinoline synthesis.

References

Technical Support Center: 2,4-Dihydroxyquinoline Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-Dihydroxyquinoline (also known as 2,4-Quinolinediol or 4-Hydroxy-2(1H)-quinolinone) synthesis and scale-up. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during its production. This compound is a versatile intermediate in the pharmaceutical and agrochemical industries.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing this compound?

A1: Several methods exist, with the most prevalent being the Conrad-Limpach synthesis, Camps cyclization, and variations involving the cyclization of aniline (B41778) and malonic acid derivatives.[2][3]

  • Conrad-Limpach Synthesis: This involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline.[4][5]

  • Camps Cyclization: This is the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone, which can yield quinolin-4-ones or quinolin-2-ones depending on the conditions.[2]

  • Malonic Acid Derivative Cyclization: This route involves reacting an aniline derivative with a malonic acid ester. The resulting intermediate, an aryl malonic acid amide ester, is then cyclized, often using a dehydrating agent like polyphosphoric acid (PPA).[6][7]

  • Isatin-based Synthesis: A newer method involves the reaction of isatin (B1672199) with chloroacetyl chloride, followed by hydrolysis to yield this compound, reportedly with good yields.[8][9]

Q2: My this compound product exists in different tautomeric forms. Which is the most stable?

A2: this compound can exist in several tautomeric forms, including the 2,4-diol, 4-hydroxy-2-quinolone, and 2-hydroxy-4-quinolone forms. While often depicted as the diol, it is believed that the 4-hydroxy-2(1H)-quinolinone (keto) form is the predominant and more stable tautomer.[4][6]

Q3: What are the primary challenges when scaling up the Conrad-Limpach synthesis?

A3: The main challenge is the high temperature required for the cyclization step, typically around 250°C.[4][10] At this temperature, side reactions and degradation can occur, leading to lower yields and impurity formation. Maintaining consistent heat transfer in a large reactor can also be difficult, potentially causing batch-to-batch variability.[11]

Q4: Are there greener or more sustainable methods for synthesis?

A4: Yes, research is moving towards more environmentally friendly processes. Microwave-assisted synthesis has been explored to accelerate reactions and improve yields.[2] Solvent-free methods, sometimes utilizing solid acid catalysts like Hβ zeolite, are also being developed to reduce waste and simplify product work-up.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.

Issue 1: Low Yield in Cyclization Step

Question: I am experiencing significantly lower yields than reported in the literature during the thermal cyclization of my intermediate. What could be the cause and how can I fix it?

Answer: Low yields during cyclization are a common problem, especially during scale-up. The primary causes are often incomplete reaction, side reactions, or product degradation due to harsh conditions.

Possible Causes & Solutions:

  • Insufficient Temperature (for thermal cyclizations): The Conrad-Limpach reaction requires very high temperatures (~250°C) for the electrocyclic ring closure.[4][10] Ensure your reactor can achieve and maintain this temperature uniformly.

  • Sub-optimal Reaction Medium: For high-temperature cyclizations, the absence of a suitable solvent can lead to poor heat transfer and localized overheating, causing degradation. Limpach reported that using an inert, high-boiling solvent like mineral oil can dramatically increase yields, in some cases up to 95%.[4]

  • Ineffective Cyclizing Agent (for chemical cyclizations): When using chemical cyclizing agents like Polyphosphoric Acid (PPA), the activity of the agent is critical.

    • PPA Quality: The ratio of P₂O₅ to H₃PO₄ in PPA affects its efficacy. A molar ratio of 0.4 to 0.6 is reported to be particularly effective.[7]

    • Reaction Temperature: For PPA-mediated cyclization, the optimal temperature range is typically 100-150°C. Temperatures that are too low will result in a slow or incomplete reaction, while temperatures that are too high can reduce selectivity and increase by-product formation.[6][7]

  • Presence of Water: Intermediates, such as the cyclization precursor precipitated from an aqueous solution, may contain substantial amounts of water. This can interfere with dehydrating cyclizing agents like PPA. Ensure intermediates are thoroughly dried before the cyclization step.[6]

Troubleshooting workflow for low cyclization yield.

Issue 2: High Levels of Impurities in the Final Product

Question: My final product shows significant impurities after purification. How can I identify and mitigate them?

Answer: Impurity formation is a critical issue in pharmaceutical manufacturing. The source can be raw materials, side reactions, or degradation.

Common Impurities & Mitigation Strategies:

  • Unreacted Starting Materials: If the reaction is incomplete, starting materials like aniline or malonic acid derivatives will contaminate the product.

    • Solution: Increase reaction time, optimize temperature, or adjust the stoichiometry of reactants. Ensure the catalyst or cyclizing agent is active and used in the correct amount.

  • Isomeric By-products: In the Conrad-Limpach synthesis, reacting aniline with a β-ketoester can lead to a 2-hydroxyquinoline (B72897) isomer (Knorr synthesis product) if the temperature is too high during the initial condensation, causing the aniline to attack the ester group instead of the keto group.[4]

    • Solution: Maintain moderate temperatures during the initial formation of the Schiff base before proceeding to the high-temperature cyclization step.

  • By-products from the Cyclizing Agent: Some cyclization methods using malonic acid in certain solvents can produce chlorine gas as a hazardous by-product.[6]

    • Solution: Switch to a more robust method, such as using an aryl malonic acid amide ester with polyphosphoric acid, which avoids this issue.[6][7]

  • Degradation Products: High reaction temperatures or strong acidic/basic conditions can degrade both reactants and products.

    • Solution: Explore milder reaction conditions. For example, catalytic methods or microwave-assisted synthesis can often proceed at lower temperatures and shorter reaction times, minimizing degradation.[2]

Quantitative Data Summary

The choice of synthesis method significantly impacts reaction conditions and achievable yields.

Table 1: Comparison of Yields for this compound Synthesis Methods

Synthesis MethodKey ReagentsTypical ConditionsReported YieldReference(s)
Classic Camps-type CyclizationN-acetylanthranilic acid esters, SodiumToluene or xylene, reflux28-40%[8]
Isatin-based SynthesisIsatin, Chloroacetyl chloride, KOHAqueous reflux78%[8]
Conrad-Limpach (unoptimized)Aniline, β-ketoester~250°C, no solvent< 30%[4]
Conrad-Limpach (optimized)Aniline, β-ketoester~250°C, in mineral oilup to 95%[4]
PPA-mediated Cyclization of Aryl Malonic Acid EstersAryl malonic acid amide ester, PPA130-150°C67-79%[6][7]

Experimental Protocols

Protocol: PPA-Mediated Synthesis of this compound Derivatives

This protocol is adapted from a patented method for the one-step cyclization of an aryl malonic acid amide ester, which offers high yields and selectivity.[6][7]

Objective: To synthesize a this compound derivative via cyclization of the corresponding aryl malonic acid amide ester using polyphosphoric acid (PPA).

Materials:

  • Aryl malonic acid amide ester (e.g., methyl ester of (2,3-dimethylphenyl) malonic acid amide)

  • Polyphosphoric acid (PPA), preferably with a P₂O₅/H₃PO₄ molar ratio of 0.4-0.6

  • Inert solvent (optional, e.g., toluene, xylene)

  • Reaction vessel with mechanical stirrer and temperature control

  • Ice water for quenching

  • Filtration apparatus

Procedure:

  • Preparation: In a suitable reaction vessel, add the aryl malonic acid amide ester.

  • Addition of PPA: Add polyphosphoric acid to the starting material. A typical ratio is 5-10 mL of PPA per 1.0 g of the ester.[7] Since PPA also acts as the solvent, no other solvent is required unless desired for specific process conditions.

  • Reaction: Heat the mixture with stirring to a temperature between 100°C and 150°C. The optimal temperature for high selectivity is typically in this range.[6] Maintain the temperature for 2-4 hours, monitoring the reaction progress by a suitable method (e.g., TLC, HPLC).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the viscous reaction mixture into a beaker of ice water with vigorous stirring to precipitate the product.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with water to remove any residual PPA. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).[8]

Experimental workflow for PPA-mediated synthesis.

References

Technical Support Center: Interpreting NMR Spectra of 2,4-Dihydroxyquinoline and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the NMR spectra of 2,4-dihydroxyquinoline and its derivatives. The inherent tautomerism of this class of compounds often leads to complex spectra, and this guide aims to clarify common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why does the NMR spectrum of my this compound sample show more peaks than expected?

A1: this compound exists as a mixture of tautomers in solution. The three primary forms are the 2,4-quinolinediol (B147529), 4-hydroxy-2(1H)-quinolone, and 2-hydroxy-4(1H)-quinolone forms. The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and pH. The presence of multiple tautomers in solution will result in a more complex NMR spectrum, with distinct sets of peaks for each species.

Q2: Which tautomer of this compound is typically dominant in solution?

A2: In many common NMR solvents, such as DMSO-d6, the 4-hydroxy-2(1H)-quinolone tautomer is the predominant form. This is due to the stability conferred by the amide and conjugated system. However, the equilibrium can shift based on the solvent's polarity and hydrogen-bonding capabilities.

Q3: How can I identify the different tautomers in my NMR spectrum?

A3: Distinguishing between tautomers relies on characteristic chemical shifts. For instance, the 4-hydroxy-2(1H)-quinolone tautomer will exhibit a characteristic amide N-H proton signal and a vinyl C-H proton signal. In contrast, the 2,4-quinolinediol form would lack an N-H proton but show two hydroxyl O-H protons. Careful analysis of both ¹H and ¹³C NMR spectra, along with 2D NMR experiments like HSQC and HMBC, can help in assigning the signals to the correct tautomeric form.

Q4: My aromatic proton signals are broad and poorly resolved. What could be the cause?

A4: Peak broadening in the aromatic region can be due to several factors:

  • Intermediate Tautomeric Exchange: If the rate of interconversion between tautomers is on the same timescale as the NMR experiment, it can lead to broadened peaks.

  • Sample Aggregation: At higher concentrations, intermolecular interactions such as π-π stacking can occur, leading to peak broadening.[1]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.

  • Poor Shimming: An inhomogeneous magnetic field will result in broad spectral lines.

Q5: How does the choice of NMR solvent affect the spectrum of this compound?

A5: The solvent plays a crucial role in determining the position of the tautomeric equilibrium.[2] Polar, protic solvents can stabilize different tautomers through hydrogen bonding compared to nonpolar, aprotic solvents. It is essential to be consistent with the solvent used for comparative studies. Running the experiment in different deuterated solvents can sometimes help to resolve overlapping signals and identify exchangeable protons.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpected number of peaks Presence of multiple tautomers; Impurities from synthesis.Confirm the tautomeric forms by comparing with literature data for similar compounds. Run 2D NMR experiments (COSY, HSQC, HMBC) to aid in structure elucidation. Purify the sample further if synthetic impurities are suspected.
Broad signals for exchangeable protons (OH, NH) Chemical exchange with residual water in the solvent; Intermediate rate of tautomeric exchange.Use freshly opened or properly dried deuterated solvent. Add a small amount of D₂O to the NMR tube; exchangeable protons will disappear or decrease in intensity. Varying the temperature of the NMR experiment can sometimes sharpen these signals.
Poorly resolved aromatic multiplets Signal overlap; Strong coupling effects.Use a higher field NMR spectrometer for better signal dispersion. Try a different deuterated solvent (e.g., benzene-d6) which can induce different chemical shifts due to aromatic solvent-induced shifts (ASIS).
Inconsistent chemical shifts between samples Difference in sample concentration; Variation in temperature or pH.Maintain consistent concentrations for all samples in a study. Ensure the NMR spectrometer is properly temperature-calibrated. For pH-sensitive compounds, consider using a buffered NMR solvent.
Absence of expected signals Low solubility of the compound; Very broad signals that are lost in the baseline.Test the solubility in various deuterated solvents before preparing the NMR sample. Adjust the spectral window and processing parameters to look for very broad peaks.

Data Presentation

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for the predominant tautomer of this compound, 4-hydroxy-2(1H)-quinolone, in DMSO-d6.

Table 1: ¹H NMR Data for 4-Hydroxy-2(1H)-quinolone in DMSO-d6

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-35.77s-
H-57.83m-
H-67.16m-
H-77.51m-
H-87.30m-
N-H11.18s-
O-H12.90s-

Table 2: ¹³C NMR Data for 4-Hydroxy-2(1H)-quinolone in DMSO-d6

CarbonChemical Shift (ppm)
C-2163.57
C-398.18
C-4162.43
C-4a115.10
C-5121.04
C-6122.62
C-7130.82
C-8114.95
C-8a139.13

Note: The original data presented chemical shifts in Hz; these have been converted to ppm for standardization. The assignments are based on the referenced literature and may require further confirmation with 2D NMR for unambiguous assignment.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy

  • Solubility Test: Before preparing the NMR sample, test the solubility of approximately 1-2 mg of the this compound derivative in 0.1 mL of various deuterated solvents (e.g., DMSO-d6, CDCl₃, Methanol-d4) in a small vial.

  • Weighing the Sample: Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. If necessary, gently warm the vial or use a vortex mixer to aid dissolution.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This is crucial to avoid poor shimming and broad lines.

  • Transfer to NMR Tube: Carefully transfer the solution to the NMR tube, ensuring a sample height of approximately 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: Acquisition of 1D ¹H and ¹³C NMR Spectra

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width (SW): 12-16 ppm, centered around 7 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds.

    • Number of Scans (NS): 8-16.

  • ¹³C NMR Acquisition Parameters (Example for a 100 MHz spectrometer):

    • Pulse Program: Standard proton-decoupled pulse experiment (e.g., zgpg30).

    • Spectral Width (SW): 200-240 ppm, centered around 110 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 or more, depending on the sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum correctly.

    • Apply baseline correction.

    • Reference the spectrum. For ¹H NMR in DMSO-d6, the residual solvent peak is at 2.50 ppm. For ¹³C NMR, the DMSO-d6 peak is at 39.52 ppm.

Visualizations

Tautomerism 2,4-Quinolinediol 2,4-Quinolinediol 4-Hydroxy-2(1H)-quinolone 4-Hydroxy-2(1H)-quinolone 2,4-Quinolinediol->4-Hydroxy-2(1H)-quinolone Keto-enol tautomerization 2-Hydroxy-4(1H)-quinolone 2-Hydroxy-4(1H)-quinolone 2,4-Quinolinediol->2-Hydroxy-4(1H)-quinolone less common 4-Hydroxy-2(1H)-quinolone->2,4-Quinolinediol 4-Hydroxy-2(1H)-quinolone->2-Hydroxy-4(1H)-quinolone Amide-imidic acid tautomerization 2-Hydroxy-4(1H)-quinolone->4-Hydroxy-2(1H)-quinolone

Caption: Tautomeric forms of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Solubility_Test Solubility_Test Weigh_Sample Weigh_Sample Solubility_Test->Weigh_Sample Dissolve Dissolve Weigh_Sample->Dissolve Filter Filter Dissolve->Filter Transfer_to_Tube Transfer_to_Tube Filter->Transfer_to_Tube Lock_Shim Lock_Shim Transfer_to_Tube->Lock_Shim Acquire_1H Acquire_1H Lock_Shim->Acquire_1H Acquire_13C Acquire_13C Acquire_1H->Acquire_13C Fourier_Transform Fourier_Transform Acquire_1H->Fourier_Transform Acquire_2D Acquire_2D Acquire_13C->Acquire_2D Acquire_13C->Fourier_Transform Acquire_2D->Fourier_Transform Phasing Phasing Fourier_Transform->Phasing Baseline_Correction Baseline_Correction Phasing->Baseline_Correction Referencing Referencing Baseline_Correction->Referencing Integration Integration Referencing->Integration Structure_Elucidation Structure_Elucidation Integration->Structure_Elucidation

Caption: General experimental workflow for NMR analysis.

Troubleshooting_Tree Start Problem with NMR Spectrum Broad_Peaks Are peaks broad? Start->Broad_Peaks Extra_Peaks Unexpected peaks? Broad_Peaks->Extra_Peaks No Concentration Check concentration (Aggregation?) Broad_Peaks->Concentration Yes Tautomers Consider tautomers Extra_Peaks->Tautomers Yes Shimming Re-shim the instrument Concentration->Shimming Exchange Exchangeable protons? (Vary temperature or add D2O) Shimming->Exchange End Consult with NMR specialist Exchange->End Impurities Check for impurities (Purify sample) Tautomers->Impurities Solvent_Peak Residual solvent peak? Impurities->Solvent_Peak Solvent_Peak->End

Caption: Decision tree for troubleshooting common NMR issues.

References

Technical Support Center: Mass Spectrometry of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the mass spectrometry fragmentation patterns of quinolines. It is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for the analysis of quinoline-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary fragmentation pathway for the parent quinoline (B57606) molecule under Electron Ionization (EI)?

A1: Under electron ionization, the radical cation of quinoline (C₉H₇N⁺•) is formed. The primary and most characteristic fragmentation pathway is the loss of a neutral hydrogen cyanide (HCN) molecule.[1][2][3][4] This results in the formation of a C₈H₆⁺• fragment ion.[2][3] This C₈H₆⁺• ion has been suggested to be a mixture of phenylacetylene (B144264) and pentalene (B1231599) radical cations.[2][3] Further fragmentation of the C₈H₆⁺• ion can occur through the loss of acetylene (B1199291) (C₂H₂), leading to a C₆H₄⁺• fragment.[4]

Q2: How do different ionization techniques, such as Electron Ionization (EI) and Electrospray Ionization (ESI), affect the fragmentation of quinolines?

A2: EI and ESI are different ionization methods that can lead to distinct fragmentation patterns for quinolines.[5]

  • Electron Ionization (EI): This is a high-energy ionization technique that typically produces a radical cation (M⁺•) of the quinoline molecule. The high energy leads to extensive fragmentation, with the most common pathway being the loss of HCN.[1][2][3][4]

  • Electrospray Ionization (ESI): ESI is a softer ionization technique that usually generates a protonated molecule ([M+H]⁺).[5][6] Fragmentation in ESI is typically induced by collision-induced dissociation (CID) in the mass spectrometer. The fragmentation pathways of the protonated molecule can differ from those of the radical cation and are often influenced by the site of protonation.[6]

Q3: How do substituents on the quinoline ring influence the fragmentation pattern?

A3: Substituents on the quinoline ring have a significant impact on the fragmentation pathways.[4] The nature and position of the substituent can direct the fragmentation. For example:

  • Hydroxyquinolines: These compounds show a consistent fragmentation mechanism, although the stability of the molecular ion can vary among isomers.[7]

  • Methoxyquinolines: The fragmentation of monomethoxyquinolines can proceed through two general patterns, and the prevalence of each pattern depends on the isomer.[7] For instance, 8-methoxyquinoline (B1362559) exhibits a unique fragmentation involving the loss of all three methyl hydrogens.[7]

  • Quinoline-4-carboxylic acids: A primary fragmentation pathway for these compounds is the elimination of a carboxyl radical (•COOH), followed by the loss of HCN.[4] The loss of carbon dioxide (CO₂) to form an [M-CO₂]⁺• ion is also a significant fragmentation pathway.[4]

Q4: I am observing unexpected fragments in the mass spectrum of my quinoline derivative. What could be the cause?

A4: Unexpected fragments in the mass spectrum of a quinoline derivative can arise from several sources:

  • In-source fragmentation: This can occur in the ion source of the mass spectrometer, especially with thermally labile compounds or under high-energy ionization conditions.[8]

  • Contaminants: The presence of impurities in the sample or from the analytical system can lead to additional peaks in the mass spectrum.

  • Rearrangement reactions: Complex rearrangement reactions can occur in the gas phase, leading to the formation of unexpected fragment ions.[6]

  • Solvent or mobile phase adduction: In ESI, adducts with solvent molecules or mobile phase additives can form and subsequently fragment.

To troubleshoot, it is recommended to verify the purity of the sample, optimize the ion source conditions to minimize in-source fragmentation, and carefully analyze the isotopic pattern of the unexpected peaks.[9]

Troubleshooting Guides

Problem: Ambiguous Identification of a Quinoline Derivative Based on its Mass Spectrum

This guide provides a systematic approach to interpreting the mass spectrum of a quinoline derivative for unambiguous identification.

start Start: Ambiguous Mass Spectrum check_molecular_ion Identify Molecular Ion Peak ([M]⁺• or [M+H]⁺) start->check_molecular_ion check_substituent_loss Look for Loss of Known Substituents check_molecular_ion->check_substituent_loss check_quinoline_core_fragments Identify Characteristic Quinoline Fragments (e.g., loss of HCN) check_substituent_loss->check_quinoline_core_fragments perform_msms Perform MS/MS on Molecular Ion check_quinoline_core_fragments->perform_msms compare_to_database Compare Fragmentation Pattern to Spectral Databases perform_msms->compare_to_database Fragmentation Data Obtained failure Identification Unsuccessful Consider orthogonal techniques (NMR, IR) perform_msms->failure No Clear Fragmentation elucidate_structure Elucidate Structure Based on Fragmentation Pathway compare_to_database->elucidate_structure success Successful Identification elucidate_structure->success

Caption: Decision tree for interpreting quinoline derivative mass spectra.

Problem: Poor Signal Intensity or No Peaks Observed

This guide outlines steps to troubleshoot issues with signal intensity when analyzing quinoline compounds.

start Start: Poor/No Signal check_sample_prep Verify Sample Concentration & Purity start->check_sample_prep check_instrument_params Review Instrument Parameters (Ionization Source, Detector) check_sample_prep->check_instrument_params tune_and_calibrate Tune and Calibrate Mass Spectrometer check_instrument_params->tune_and_calibrate check_for_leaks Inspect for System Leaks tune_and_calibrate->check_for_leaks Parameters Optimized clean_ion_source Clean Ion Source check_for_leaks->clean_ion_source signal_restored Signal Restored clean_ion_source->signal_restored If Signal Improves consult_specialist Consult Instrument Specialist clean_ion_source->consult_specialist If No Improvement

Caption: Troubleshooting workflow for poor signal intensity in mass spectrometry.

Data Presentation

Table 1: Common EI Fragmentation of Unsubstituted Quinoline

Ion Descriptionm/zProposed Structure
Molecular Ion129C₉H₇N⁺•
Loss of H128C₉H₆N⁺
Loss of HCN102C₈H₆⁺•
Loss of HCN and H101C₈H₅⁺
Loss of HCN and C₂H₂76C₆H₄⁺•

Data compiled from multiple sources.[4][10][11][12]

Table 2: Illustrative Fragmentation of Substituted Quinolines

CompoundMolecular Ion (m/z)Key Fragment Ion (m/z)Neutral Loss
4-Methoxyquinoline159116CH₃ + CO
8-Methoxyquinoline159129CH₂O
2-Hydroxyquinoline145117CO
Quinoline-4-carboxylic acid173128•COOH

This table provides examples and the fragmentation can be more complex.[4][7]

Experimental Protocols

Protocol 1: Analysis of Quinoline Derivatives by GC-EI-MS
  • Sample Preparation:

    • Dissolve the quinoline derivative in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.

    • If necessary, perform derivatization to increase volatility (e.g., silylation of hydroxyl groups).

  • Gas Chromatography (GC) Conditions:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injection: Inject 1 µL of the sample solution in split or splitless mode, depending on the sample concentration.

    • Temperature Program:

      • Initial temperature: 50-100°C, hold for 1-2 minutes.

      • Ramp: 10-20°C/min to a final temperature of 250-300°C.

      • Hold at the final temperature for 5-10 minutes.

    • Carrier Gas: Helium with a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Ion Source Temperature: 200-250°C.

    • Transfer Line Temperature: 250-280°C.

  • Data Analysis:

    • Identify the peak corresponding to the quinoline derivative in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion and characteristic fragment ions.

    • Compare the obtained spectrum with spectral libraries (e.g., NIST) for confirmation.

Protocol 2: Analysis of Quinoline Derivatives by LC-ESI-MS/MS
  • Sample Preparation:

    • Dissolve the quinoline derivative in a solvent compatible with the mobile phase (e.g., methanol (B129727) or acetonitrile) to a concentration of 10-100 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: Use a reversed-phase C18 column.

    • Mobile Phase:

      • A: Water with 0.1% formic acid.

      • B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: Start with a low percentage of B, and gradually increase to elute the compound of interest.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • MS1 Scan: Scan a mass range that includes the expected protonated molecule ([M+H]⁺).

    • MS2 (Tandem MS) Parameters:

      • Select the [M+H]⁺ ion as the precursor ion.

      • Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.

      • Scan for the resulting product ions.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Temperature: 300-350°C.

    • Drying Gas Flow: 8-12 L/min.

  • Data Analysis:

    • Identify the precursor ion in the MS1 spectrum.

    • Analyze the product ion spectrum (MS2) to identify the fragmentation pattern.

    • Use the fragmentation data to confirm the structure of the quinoline derivative.

Mandatory Visualizations

quinoline Quinoline (m/z 129) loss_hcn Loss of HCN (-27 Da) quinoline->loss_hcn c8h6 C₈H₆⁺• (m/z 102) loss_hcn->c8h6 loss_c2h2 Loss of C₂H₂ (-26 Da) c8h6->loss_c2h2 c6h4 C₆H₄⁺• (m/z 76) loss_c2h2->c6h4

Caption: Primary EI fragmentation pathway of quinoline.

cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis dissolve Dissolve Sample derivatize Derivatize (if needed) dissolve->derivatize inject Inject Sample derivatize->inject separate Separate Analytes inject->separate ionize Ionize (EI, 70 eV) separate->ionize analyze Analyze Fragments ionize->analyze detect Detect Ions analyze->detect identify_peak Identify Peak in TIC detect->identify_peak extract_spectrum Extract Mass Spectrum identify_peak->extract_spectrum interpret Interpret Spectrum extract_spectrum->interpret

Caption: Experimental workflow for GC-EI-MS analysis of quinolines.

References

Optimizing reaction conditions for the cyclization of aryl malonic acid amide esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the intramolecular cyclization of aryl malonic acid amide esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed experimental protocols, and comparative data to help optimize this crucial synthetic transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the cyclization of aryl malonic acid amide esters, a reaction often employed in the synthesis of heterocyclic scaffolds such as 4-hydroxyquinolines.

Q1: My cyclization reaction is showing low to no product formation. What are the primary causes?

A1: Low conversion is a frequent challenge and can stem from several factors:

  • Insufficient Base Strength or Quantity: The reaction, a form of intramolecular condensation similar to the Dieckmann condensation, requires a sufficiently strong base to deprotonate the α-carbon of the malonate. Ensure you are using at least one full equivalent of a suitable base.

  • Base Degradation: Alkoxide and hydride bases are highly sensitive to moisture. Using old or improperly stored base, or failing to maintain anhydrous (dry) reaction conditions, will neutralize the base and halt the reaction.

  • Low Reaction Temperature: Many of these cyclizations require elevated temperatures to proceed at a reasonable rate. Thermal energy is often necessary to overcome the activation barrier for the intramolecular cyclization. Some thermal cyclizations of related arylmalonates require temperatures exceeding 250°C.

  • Poor Substrate Reactivity: Electron-donating groups on the N-aryl ring can deactivate the amide carbonyl towards nucleophilic attack, slowing down the cyclization. Conversely, highly reactive substrates might be prone to decomposition under harsh conditions.

Q2: I'm observing multiple side products. What are the most common ones and how can I minimize them?

A2: Side product formation can significantly lower the yield of your desired cyclic product. Key side reactions include:

  • Intermolecular Condensation: If the reaction concentration is too high, the enolate of one molecule can react with the ester or amide of another molecule, leading to dimer or polymer formation. Running the reaction under high-dilution conditions can favor the desired intramolecular pathway.

  • Amide Hydrolysis: If there is residual water in the reaction and a strong base like sodium hydroxide (B78521) is used or formed in situ, the amide bond can be hydrolyzed, leading to the corresponding carboxylic acid and aniline (B41778) derivatives. Ensure strictly anhydrous conditions.

  • Transesterification: If using

Technical Support Center: Purity Confirmation of Synthesized 2,4-Dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the purity of synthesized 2,4-Dihydroxyquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques to confirm the purity of synthesized this compound?

A1: The primary techniques for purity confirmation of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. A melting point determination can also serve as a preliminary indicator of purity.

Q2: What are some common impurities I might encounter when synthesizing this compound?

A2: Common impurities often depend on the synthetic route employed. For instance, in the Conrad-Limpach or Gould-Jacobs reactions, which utilize anilines and diethyl malonate or related esters, potential impurities include:

  • Unreacted starting materials (e.g., aniline (B41778), diethyl malonate).

  • Reaction intermediates that have not fully cyclized.

  • Byproducts from side reactions, such as malondianilides, which can form at lower temperatures[1].

  • In some specific syntheses, byproducts like mono(2,3-dimethylphenyl) malonic acid amide and 2,3-xylidine have been reported for a derivative, suggesting that analogous impurities could form depending on the specific aniline used[2][3].

Q3: My HPLC chromatogram shows multiple peaks. What could be the issue?

A3: Multiple peaks in an HPLC chromatogram suggest the presence of impurities. These could be unreacted starting materials, byproducts, or degradation products. It is also possible that the peaks are a result of issues with the HPLC method itself, such as a contaminated column or mobile phase. Refer to the HPLC troubleshooting guide below for more detailed information.

Q4: How can I interpret the NMR spectrum of my this compound sample?

A4: The 1H and 13C NMR spectra of this compound will show characteristic chemical shifts for the protons and carbons in the molecule. For the sodium salt of this compound in DMSO-d6, characteristic 1H NMR peaks have been reported around 10.4, 7.88, 7.22, 7.07, 6.88, and 5.00 ppm[4]. The presence of unexpected peaks may indicate impurities. A detailed interpretation guide is provided in the experimental protocols section.

Q5: What is the expected mass spectrum for this compound?

A5: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (161.16 g/mol ). Fragmentation patterns can also provide structural information. Common fragmentation patterns for quinoline (B57606) derivatives include the loss of CO and HCN[5][6].

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Suggested Solution
No peaks observed Incorrect detector wavelength; No sample injected; System leak.Set the detector to a wavelength where this compound absorbs (e.g., 289 nm, 326 nm)[7]. Ensure the autosampler is functioning correctly. Check for leaks in the system.
Broad or tailing peaks Column contamination; Inappropriate mobile phase pH.Flush the column with a strong solvent. Adjust the pH of the mobile phase; for quinoline compounds, an acidic pH (e.g., 3.6) can improve peak shape[8].
Ghost peaks Impurities in the mobile phase or from previous injections.Use high-purity solvents and freshly prepared mobile phase. Run a blank gradient to identify the source of the ghost peaks.
Shifting retention times Inconsistent mobile phase composition; Temperature fluctuations.Ensure accurate mobile phase preparation and proper mixing. Use a column oven to maintain a consistent temperature.
Synthesis and Purification
Problem Potential Cause Suggested Solution
Low yield of this compound Incomplete reaction; Suboptimal reaction temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). Optimize the reaction temperature; Conrad-Limpach cyclization often requires high temperatures (around 250 °C)[9].
Product is difficult to purify Presence of closely related impurities or starting materials.Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be effective. Column chromatography may be necessary for difficult separations.
Product appears discolored Presence of colored impurities or degradation products.Purify by recrystallization, potentially with the addition of activated charcoal to remove colored impurities.

Experimental Protocols and Data

High-Performance Liquid Chromatography (HPLC)

This protocol is a recommended starting point and may require optimization.

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (min) % Solvent B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 289 nm or 326 nm[7]. A UV-Vis spectrum of a pure sample can help determine the optimal wavelength[10].

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 10 mL of methanol (B129727) to prepare a 100 µg/mL stock solution. Further dilute as necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation (1H and 13C NMR):

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).

    • Filter the solution through a glass wool plug into a clean NMR tube.

  • Analysis:

    • Acquire 1H and 13C NMR spectra.

    • Compare the obtained spectra with known spectra of this compound or with predicted chemical shifts. The aromatic protons typically appear between 7 and 8.5 ppm, while the hydroxyl protons can be broad and their position can vary.

Expected 1H NMR Chemical Shifts (for the sodium salt in DMSO-d6) [4]

Assignment Chemical Shift (ppm)
A 10.4
B 7.876
C 7.220
D 7.066
E 6.882

| F | 5.004 |

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Analysis (Electrospray Ionization - ESI):

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in both positive and negative ion modes to determine the best ionization.

    • Look for the molecular ion peak [M+H]+ at m/z 162.05 or [M-H]- at m/z 160.04.

Predicted Mass Spectrometry Data

Parameter Value
Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
[M+H]+ 162.05

| [M-H]- | 160.04 |

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Analysis:

    • Acquire the FTIR spectrum, typically in the range of 4000-400 cm-1.

    • Identify characteristic peaks for the functional groups present in this compound.

Characteristic FTIR Peaks [11][12][13]

Wavenumber (cm-1) Assignment
3200-3550 (broad) O-H stretching (hydroxyl groups)
~3050 Aromatic C-H stretching
~1650 C=O stretching (keto tautomer)
1500-1600 Aromatic C=C stretching

| 1200-1300 | C-N stretching |

Experimental Workflows and Logical Relationships

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_chromatography Chromatographic Purity cluster_spectroscopy Structural Confirmation cluster_results Final Purity Assessment Synthesized_Product Synthesized this compound Melting_Point Melting Point Determination Synthesized_Product->Melting_Point TLC TLC Analysis Synthesized_Product->TLC HPLC HPLC Analysis TLC->HPLC HPLC_Pure Single Peak (>99%) HPLC->HPLC_Pure Purity Indicated HPLC_Impure Multiple Peaks HPLC->HPLC_Impure Impurities Detected NMR NMR Spectroscopy (1H, 13C) HPLC_Pure->NMR Further_Purification Further Purification Needed HPLC_Impure->Further_Purification MS Mass Spectrometry NMR->MS FTIR FTIR Spectroscopy MS->FTIR Purity_Confirmed Purity Confirmed FTIR->Purity_Confirmed

Overall workflow for the purity confirmation of synthesized this compound.

Troubleshooting_Logic Impure_Sample Impure Sample Detected (e.g., by HPLC, TLC) Identify_Impurity Identify Impurity Source Impure_Sample->Identify_Impurity Unreacted_SM Unreacted Starting Materials Identify_Impurity->Unreacted_SM Side_Products Reaction Byproducts Identify_Impurity->Side_Products Degradation Degradation Products Identify_Impurity->Degradation Purification_Strategy Select Purification Strategy Unreacted_SM->Purification_Strategy Side_Products->Purification_Strategy Degradation->Purification_Strategy Recrystallization Recrystallization Purification_Strategy->Recrystallization If crystalline with different solubility Column_Chromatography Column Chromatography Purification_Strategy->Column_Chromatography If structurally similar Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Logical relationship for troubleshooting an impure sample of this compound.

References

Validation & Comparative

A Comparative Guide to the Biological Evaluation of Synthetic 2,4-Dihydroxyquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic 2,4-dihydroxyquinoline analogs, detailing their biological activities with supporting experimental data. The information is intended to assist researchers in navigating the therapeutic potential of this promising class of compounds.

Overview of this compound Analogs

The quinoline (B57606) scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, antibacterial, antifungal, and enzyme inhibitory activities.[1] Among these, this compound and its analogs represent a significant area of research due to their versatile biological effects. These compounds can be synthesized through various methods, with the cyclization of aryl malonic acid amide esters using polyphosphoric acid being a notable approach.[2][3]

Comparative Biological Activity

The biological efficacy of synthetic this compound analogs varies significantly with their structural modifications. The following tables summarize the quantitative data from various studies, showcasing the anticancer, antibacterial, and antifungal activities of these compounds.

Anticancer Activity

The antiproliferative properties of this compound analogs have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit 50% of cell viability, are presented below.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Quinoline-chalcone derivative 12eMGC-803 (Gastric)1.38[4]
Quinoline-chalcone derivative 12eHCT-116 (Colon)5.34[4]
Quinoline-chalcone derivative 12eMCF-7 (Breast)5.21[4]
Quinoline-based dihydrazone 3bMCF-7 (Breast)7.016[5][6]
Quinoline-based dihydrazone 3cMCF-7 (Breast)7.05[5][6]
Quinoline-based dihydrazone derivatives (general)Various7.01 - 34.32[5][6]
Hydroquinone-chalcone-pyrazoline hybrid 4MCF-7 (Breast)28.8 - 124.6[7]
Hydroquinone-chalcone-pyrazoline hybrid 4HT-29 (Colon)28.8 - 124.6[7]
Antibacterial and Antifungal Activity

Several this compound analogs have demonstrated potent activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) and IC50 values are summarized below.

Compound/AnalogMicroorganismMIC (µg/mL)IC50 (µg/mL)Reference
2-Alkyl-4-hydroxyquinoline 1Staphylococcus aureus128-[8]
2-Alkyl-4-hydroxyquinoline 1Enterococcus faecalis128-[8]
2-Alkyl-4-hydroxyquinoline 1Escherichia coli64-[8]
2-Alkyl-4-hydroxyquinoline 2Various pathogenic bacteria16 - 32-[8]
Brominated 4-hydroxy-2-quinolone 3j (nonyl side chain)Aspergillus flavus-1.05[9][10]
Unsubstituted 4-hydroxy-2-quinolone 3aAspergillus flavus-70.97[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections outline the protocols for key experiments cited in the evaluation of this compound analogs.

Synthesis of this compound Derivatives

A general method for the synthesis of this compound derivatives involves the cyclization of an aryl malonic acid amide ester.[2]

Procedure:

  • An aryl malonic acid amide ester derivative is mixed with polyphosphoric acid. The ratio of the reactants can be optimized for specific derivatives.

  • The mixture is heated to a temperature ranging from 50°C to 200°C.

  • The reaction is stirred for a specified period, for example, two hours at 130°C, until completion.

  • Upon completion, the reaction mixture is cooled and then poured into ice water to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried to yield the this compound derivative.

  • Further purification can be achieved by recrystallization from a suitable solvent.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The this compound analogs are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the compound dilutions. A vehicle control (medium with solvent) is also included.

  • Incubation: The plate is incubated for a period of 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, a solution of MTT (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours.

  • Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the compounds against bacterial and fungal strains is typically determined using a broth microdilution method.

Procedure:

  • Preparation of Inoculum: Bacterial or fungal colonies are suspended in a suitable broth to a specific turbidity, corresponding to a known concentration of microorganisms.

  • Compound Dilution: The this compound analogs are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, or a specific temperature and duration for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

The following diagrams illustrate key processes and pathways involved in the biological evaluation of this compound analogs.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Mechanism of Action start Starting Materials (e.g., Aryl Malonic Acid Amide Ester) synthesis Chemical Synthesis (e.g., Cyclization) start->synthesis purification Purification (e.g., Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization anticancer Anticancer Assays (e.g., MTT Assay) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., MIC Determination) characterization->antimicrobial enzyme Enzyme Inhibition Assays characterization->enzyme data Determine IC50/MIC Values anticancer->data antimicrobial->data enzyme->data moa Mechanism of Action Studies (e.g., Apoptosis, Signaling Pathways) data->moa sar Structure-Activity Relationship (SAR) moa->sar

Experimental workflow for the evaluation of this compound analogs.

signaling_pathway cluster_akt Akt/mTOR Pathway cluster_jnk JNK Pathway cluster_apoptosis Apoptosis quinolone This compound Analog akt Akt quinolone->akt Inhibits jnk JNK quinolone->jnk Activates mtor mTOR akt->mtor Activates caspase9 Caspase-9 jnk->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis_outcome Apoptosis parp->apoptosis_outcome

Proposed mechanism of action involving key signaling pathways.

Mechanism of Action

The anticancer activity of certain quinoline derivatives is attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.[5][6] This process is often mediated through the modulation of key signaling pathways. For instance, some analogs have been shown to activate the JNK (c-Jun N-terminal kinase) signaling pathway, which can promote apoptosis.[11] Concurrently, these compounds may inhibit the pro-survival Akt/mTOR pathway.[12] The activation of initiator caspases, such as caspase-9, leads to a cascade that activates executioner caspases, like caspase-3, ultimately resulting in the cleavage of proteins such as PARP and the execution of apoptosis.[13] The ability of these compounds to induce apoptosis through multiple pathways makes them attractive candidates for further development as anticancer agents.

References

Unveiling the Arsenal: A Comparative Analysis of 2,4-Dihydroxyquinoline and Other PQS Quorum Sensing Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the battle against Pseudomonas aeruginosa hinges on disrupting its sophisticated communication networks. One of the most critical of these is the Pseudomonas Quinolone Signal (PQS) quorum sensing system, a key regulator of virulence and biofilm formation. This guide provides a comparative analysis of 2,4-Dihydroxyquinoline (DHQ), a native signaling molecule, and other prominent PQS inhibitors, supported by experimental data and detailed protocols to aid in the development of novel anti-virulence strategies.

The PQS system, governed by the transcriptional regulator PqsR, represents a prime target for antimicrobial drug discovery. While numerous inhibitors have been identified, their efficacy and mechanisms of action vary significantly. This comparison focuses on DHQ, a metabolic byproduct of the PQS pathway that can also activate PqsR, alongside a selection of well-characterized synthetic and natural inhibitors.

Performance Comparison of PQS Quorum Sensing Inhibitors

The inhibitory potency of various compounds against the PQS system is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce a specific biological activity by 50%. The following table summarizes the IC50 values for a range of PqsR inhibitors, primarily from studies utilizing P. aeruginosa reporter strains (PAO1 and PA14) that express a reporter gene under the control of a PqsR-dependent promoter. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Compound ClassCompoundTargetAssay SystemIC50 (µM)Reference
Natural Product (Agonist) This compound (DHQ)PqsRE. coli LacZ ReporterActivator[1]
Benzamide-Benzimidazole M64PqsRP. aeruginosa PAO1 Reporter0.3[2]
M64PqsRP. aeruginosa PA14 Reporter1.2[2]
Quinazolinone Compound 1 PqsRP. aeruginosa PAO1-L Reporter13.1 ± 0.6[3][4]
Compound 28 PqsRP. aeruginosa PAO1-L Reporter0.8[4]
Compound 29 PqsRP. aeruginosa PAO1-L Reporter0.6[4]
Compound 31 PqsRP. aeruginosa PAO1-L Reporter0.6[4]
Compound 61 ((R)-enantiomer)PqsRP. aeruginosa PAO1-L Reporter1.0[3][4][5]
Compound 62 ((S)-enantiomer)PqsRP. aeruginosa PAO1-L Reporter7.0[3][4]
Thiazole-containing Quinazolinone Compound 18 PqsRP. aeruginosa Reporter< 0.3[6]
Compound 19 PqsRP. aeruginosa Reporter< 0.3[6]
(2-nitrophenyl)methanol derivative Compound 53 PqsDEnzyme Inhibition Assay3.2[7]
Compound 54 PqsDEnzyme Inhibition Assay7.9[7]
Catechol-based ester Compound 55 PqsDEnzyme Inhibition Assay8.6[7]
Compound 56 PqsDEnzyme Inhibition Assay7.9[7]

Note: this compound (DHQ) is a natural ligand and activator of PqsR. While it can compete with other ligands, it does not have a traditional inhibitory IC50 value. Its effect is dose-dependent activation of the PqsR reporter strain[1]. The other compounds listed are antagonists of PqsR or inhibitors of enzymes in the PQS biosynthesis pathway.

Signaling Pathways and Experimental Workflows

To understand the mechanism of inhibition, it is crucial to visualize the PQS signaling pathway and the experimental workflows used to evaluate potential inhibitors.

PQS_Signaling_Pathway cluster_synthesis PQS Biosynthesis cluster_regulation Regulation pqsA PqsA pqsB PqsB pqsA->pqsB pqsC PqsC pqsB->pqsC pqsD PqsD pqsC->pqsD HHQ HHQ pqsD->HHQ DHQ This compound (DHQ) pqsD->DHQ pqsE PqsE pqsH PqsH PQS PQS pqsH->PQS anthranilate Anthranilate anthranilate->pqsA HHQ->pqsH PqsR PqsR (MvfR) HHQ->PqsR activates PQS->PqsR activates DHQ->PqsR activates Virulence_Genes Virulence Genes (e.g., pyocyanin (B1662382), elastase) PqsR->Virulence_Genes induces pqs_operon pqsABCDE operon PqsR->pqs_operon induces

PQS Quorum Sensing Signaling Pathway in Pseudomonas aeruginosa.

The diagram above illustrates the biosynthesis of the PQS signaling molecules HHQ and PQS from anthranilate, involving the PqsABCD and PqsH enzymes. PqsD is also responsible for the production of DHQ. These signaling molecules then bind to and activate the transcriptional regulator PqsR, which in turn upregulates the expression of the pqsABCDE operon (a positive feedback loop) and various virulence factors.

Experimental_Workflow cluster_screening Screening & Validation cluster_outcome Outcome Virtual_Screening Virtual Screening (Molecular Docking) Reporter_Assay PqsR Reporter Gene Assay (IC50 Determination) Virtual_Screening->Reporter_Assay Candidate Selection Pyocyanin_Assay Pyocyanin Production Inhibition Assay Reporter_Assay->Pyocyanin_Assay Validate Phenotypic Effect Biofilm_Assay Biofilm Formation Inhibition Assay Pyocyanin_Assay->Biofilm_Assay Assess Anti-Biofilm Activity ITC Isothermal Titration Calorimetry (Binding Affinity) Biofilm_Assay->ITC Confirm Direct Binding Lead_Compound Lead Compound Identification ITC->Lead_Compound Characterize Thermodynamics

Typical Experimental Workflow for Evaluating PQS Inhibitors.

This workflow outlines a common strategy for identifying and characterizing novel PQS inhibitors. It begins with computational methods to predict binding, followed by a series of in vitro assays to determine inhibitory activity against the PqsR reporter, virulence factor production (pyocyanin), and biofilm formation. Finally, biophysical techniques like Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding to the target protein and determine the thermodynamic parameters of the interaction.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the comparative evaluation of PQS inhibitors. Below are methodologies for key assays.

PqsR Reporter Gene Assay (E. coli)

This assay utilizes a non-pathogenic E. coli strain engineered to express PqsR and a reporter gene (e.g., lacZ or lux) under the control of a PqsR-dependent promoter.

1. Bacterial Strains and Plasmids:

  • E. coli host strain (e.g., DH5α) transformed with two plasmids:

    • A plasmid constitutively expressing PqsR.

    • A reporter plasmid containing a PqsR-inducible promoter (e.g., the pqsA promoter) fused to a reporter gene (e.g., pEAL08-2 with a lacZ reporter)[1].

2. Culture Conditions:

  • Grow the reporter strain overnight at 37°C in LB broth supplemented with appropriate antibiotics for plasmid maintenance.

  • The following day, dilute the overnight culture 1:100 into fresh LB broth with antibiotics.

3. Assay Procedure:

  • To the wells of a 96-well microtiter plate, add the diluted bacterial culture.

  • Add the PQS agonist (e.g., PQS or HHQ) at a fixed concentration to induce reporter gene expression.

  • Add varying concentrations of the test inhibitor compounds (and DHQ for comparison of activation). Include a solvent control (e.g., DMSO).

  • Incubate the plate at 37°C with shaking for a defined period (e.g., 6-8 hours).

4. Data Analysis:

  • Measure the reporter gene activity. For a lacZ reporter, this involves cell lysis and a colorimetric assay using ONPG (o-nitrophenyl-β-D-galactopyranoside). For a lux reporter, measure luminescence using a plate reader.

  • Normalize the reporter activity to bacterial growth (OD600).

  • Plot the normalized reporter activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Pyocyanin Production Inhibition Assay

Pyocyanin is a blue-green pigment and a key virulence factor of P. aeruginosa whose production is regulated by the PQS system.

1. Bacterial Strain and Culture Conditions:

  • Use a P. aeruginosa strain known to produce pyocyanin (e.g., PAO1 or PA14).

  • Grow an overnight culture in a suitable medium, such as King's A medium or LB broth.

2. Assay Procedure:

  • Dilute the overnight culture to a starting OD600 of approximately 0.05 in fresh medium.

  • Add varying concentrations of the test inhibitors to the cultures. Include a solvent control.

  • Incubate the cultures at 37°C with shaking for 18-24 hours.

3. Pyocyanin Extraction and Quantification:

  • Centrifuge the cultures to pellet the bacterial cells.

  • Transfer the supernatant to a new tube and add chloroform (B151607) at a 1:0.6 (supernatant:chloroform) ratio. Vortex to extract the blue pyocyanin into the chloroform layer.

  • Transfer the chloroform layer to a new tube and add 0.2 M HCl at a 1:1 ratio. Vortex to extract the pyocyanin into the acidic aqueous layer, which will turn pink.

  • Measure the absorbance of the pink aqueous layer at 520 nm.

  • Calculate the pyocyanin concentration by multiplying the A520 by 17.072.

4. Data Analysis:

  • Normalize the pyocyanin concentration to bacterial growth (OD600).

  • Calculate the percentage of pyocyanin inhibition for each inhibitor concentration relative to the solvent control.

  • Plot the percentage inhibition against the inhibitor concentration to determine the IC50 value.

Biofilm Formation Inhibition Assay

This assay assesses the ability of inhibitors to prevent the formation of biofilms by P. aeruginosa.

1. Bacterial Strain and Culture Conditions:

  • Use a P. aeruginosa strain capable of forming robust biofilms (e.g., PAO1 or PA14).

  • Grow an overnight culture in a suitable medium, such as LB broth or Tryptic Soy Broth (TSB).

2. Assay Procedure:

  • Dilute the overnight culture in fresh medium to a starting OD600 of approximately 0.05.

  • In a 96-well flat-bottom microtiter plate, add the diluted bacterial culture and varying concentrations of the test inhibitors. Include a solvent control and a media-only control.

  • Incubate the plate statically (without shaking) at 37°C for 24-48 hours to allow for biofilm formation.

3. Biofilm Quantification (Crystal Violet Staining):

  • Carefully discard the planktonic (free-floating) bacteria from the wells.

  • Gently wash the wells with phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

  • Add 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Discard the crystal violet solution and wash the wells with water to remove excess stain.

  • Solubilize the stained biofilm by adding 30% acetic acid or 95% ethanol (B145695) to each well and incubate with gentle shaking.

  • Measure the absorbance of the solubilized crystal violet at a wavelength of 550-595 nm using a microplate reader.

4. Data Analysis:

  • Subtract the absorbance of the media-only control from all other readings.

  • Calculate the percentage of biofilm inhibition for each inhibitor concentration relative to the solvent control.

  • Plot the percentage inhibition against the inhibitor concentration to determine the IC50 value.

Conclusion

The comparative study of this compound and other PQS quorum sensing inhibitors reveals a diverse landscape of molecules with varying potencies and potential mechanisms of action. While DHQ acts as a natural agonist, a range of synthetic compounds, particularly benzamide-benzimidazoles and quinazolinones, have demonstrated potent antagonistic activity against PqsR in the low micromolar to nanomolar range. The provided experimental protocols offer a standardized framework for the evaluation of novel PQS inhibitors, facilitating the discovery and development of new anti-virulence therapies to combat the significant threat of Pseudomonas aeruginosa infections. The continued exploration of the structure-activity relationships of these inhibitors will be crucial in designing next-generation therapeutics with improved efficacy and pharmacological properties.

References

The Dual Role of 2,4-Dihydroxyquinoline in Quorum Sensing: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of molecules in bacterial communication is paramount. This guide addresses a common misconception regarding 2,4-Dihydroxyquinoline (DHQ) and provides a comparative analysis of its activity against established anti-quorum sensing (AQS) agents.

Contrary to the notion of it being an anti-quorum sensing compound, current scientific evidence reveals that this compound is an integral signaling molecule within the Pseudomonas aeruginosa quinolone signal (PQS) quorum-sensing system.[1][2][3] It functions not as an inhibitor, but as a molecule that binds to the PqsR receptor, activating the transcription of the pqs operon and thereby promoting virulence.[1][2][3] This guide will clarify the function of DHQ and compare its activity with true anti-quorum sensing compounds, such as the FDA-approved drugs Niclosamide (B1684120) and Clofoctol, providing valuable data and experimental context for future research.

Comparative Analysis of Quorum Sensing Modulators

To effectively evaluate potential AQS candidates, it is crucial to compare their performance against both a known QS signaling molecule like DHQ and established inhibitors. The following table summarizes key quantitative data from studies on DHQ, Niclosamide, and Clofoctol, focusing on their impact on virulence factor production and biofilm formation in Pseudomonas aeruginosa.

CompoundTarget PathwayBiofilm InhibitionPyocyanin (B1662382) InhibitionElastase InhibitionOther EffectsReference
This compound (DHQ) PqsR agonistPromotes virulence in C. elegans modelSustains pyocyanin production-Activates pqs operon transcription[1][2][3]
Niclosamide Las and Rhl systemsSignificant reduction at ≥200 μMStrong inhibitionStrong inhibitionSuppresses surface motility and rhamnolipid production[4][5][6]
Clofoctol Pqs systemSignificant reduction--Reduces P. aeruginosa pathogenic potential in animal models

Experimental Protocols for Validation

Accurate validation of a compound's effect on quorum sensing requires standardized and reproducible experimental protocols. Below are detailed methodologies for key assays used to assess both agonistic and antagonistic activities.

Biofilm Formation Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit the formation of biofilms.

Materials:

  • 96-well sterile microtiter plates

  • Bacterial culture (P. aeruginosa)

  • Appropriate growth medium (e.g., LB broth)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Inoculum Preparation: Grow an overnight culture of P. aeruginosa in the appropriate medium. Dilute the culture to a standardized optical density (e.g., OD600 of 0.02).

  • Plate Setup: Add 180 µL of the diluted bacterial suspension to each well of a 96-well plate. Add 20 µL of the test compound at various concentrations to the respective wells. Include a solvent control and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Gently remove the planktonic cells by washing the wells twice with PBS.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with PBS to remove excess stain.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

  • Quantification: Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.[7][8][9][10]

Violacein (B1683560) Inhibition Assay

This assay is commonly used to screen for AQS activity using the reporter strain Chromobacterium violaceum, which produces the purple pigment violacein in response to quorum sensing.

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) agar (B569324) and broth

  • Test compounds

  • 96-well plates

  • Microplate reader

Procedure:

  • Inoculum Preparation: Grow an overnight culture of C. violaceum in LB broth.

  • Assay Setup: In a 96-well plate, add LB broth and the test compound at desired concentrations. Inoculate with the C. violaceum culture.

  • Incubation: Incubate the plate at 30°C for 24 hours with shaking.

  • Violacein Extraction: After incubation, centrifuge the plate to pellet the bacterial cells. Discard the supernatant and add a suitable solvent (e.g., DMSO) to the pellet to extract the violacein.

  • Quantification: Measure the absorbance of the extracted violacein at 585 nm. A reduction in absorbance compared to the control indicates inhibition of quorum sensing.[11][12][13][14]

Visualizing the Pathways and Processes

To further aid in the understanding of the mechanisms involved, the following diagrams illustrate the P. aeruginosa PQS quorum sensing pathway and a typical experimental workflow for validating AQS compounds.

PQS_Signaling_Pathway cluster_pqs PQS System LasI LasI C12_HSL 3-oxo-C12-HSL LasI->C12_HSL Synthesizes LasR LasR RhlR RhlR LasR->RhlR Activates PqsR PqsR LasR->PqsR Activates C12_HSL->LasR Binds to RhlI RhlI C4_HSL C4-HSL RhlI->C4_HSL Synthesizes Virulence Virulence Factors (Pyocyanin, Elastase, Biofilm) RhlR->Virulence C4_HSL->RhlR Binds to pqsABCD pqsABCD HHQ HHQ pqsABCD->HHQ Synthesizes DHQ 2,4-DHQ pqsABCD->DHQ Synthesizes PqsH PqsH PqsR->Virulence PQS PQS HHQ->PQS Converted by PqsH PQS->PqsR Binds to DHQ->PqsR Binds to

Caption: The interconnected quorum sensing pathways in P. aeruginosa.

AQS_Validation_Workflow start Start: Identify Potential AQS Compound mic Determine Minimum Inhibitory Concentration (MIC) start->mic reporter_strain Violacein Inhibition Assay (e.g., C. violaceum) mic->reporter_strain Use sub-MIC concentrations pathogen_screen Screen against Pathogen (e.g., P. aeruginosa) reporter_strain->pathogen_screen If active virulence_assays Virulence Factor Assays (Pyocyanin, Elastase, etc.) pathogen_screen->virulence_assays biofilm_assay Biofilm Inhibition Assay (Crystal Violet) pathogen_screen->biofilm_assay mechanism Mechanism of Action Studies (e.g., Gene Expression, Binding Assays) virulence_assays->mechanism biofilm_assay->mechanism end Conclusion: Validated AQS Compound mechanism->end

Caption: A generalized workflow for the validation of anti-quorum sensing compounds.

References

2,4-Dihydroxyquinoline and PQS: A Comparative Analysis of PqsR Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions within bacterial quorum sensing systems is paramount for designing effective anti-virulence strategies. In Pseudomonas aeruginosa, a notorious opportunistic pathogen, the PqsR receptor is a key transcriptional regulator controlling virulence factor production and biofilm formation. Its activation by the native ligand, the Pseudomonas Quinolone Signal (PQS), is a critical step in this signaling cascade. This guide provides a detailed comparison of the binding affinity of 2,4-dihydroxyquinoline (DHQ), another endogenous quinolone, to PqsR relative to PQS, supported by experimental data and methodologies.

PqsR Binding Affinity: Quantitative Comparison

Experimental evidence indicates that while both PQS and DHQ can bind to the PqsR receptor, their affinities differ significantly. PQS, the primary autoinducer of the PQS system, demonstrates a considerably higher binding avidity for PqsR compared to DHQ. This stronger interaction translates to PQS being a more potent activator of PqsR-mediated gene expression.

CompoundApparent Dissociation Constant (Kd) with PqsRMethodReference
PQS Not explicitly quantified in the same study as DHQ, but is established as the high-affinity native ligand.[1][2]Reporter Gene Assay[1]
This compound (DHQ) ~ 40 µMElectrophoretic Mobility Shift Assay (EMSA)[1]

The PqsR Signaling Pathway

The PqsR protein is a LysR-type transcriptional regulator that plays a central role in the pqs quorum sensing system of P. aeruginosa. The binding of a ligand, such as PQS, to PqsR induces a conformational change in the protein, enabling it to bind to the promoter region of the pqsABCDE operon. This binding event activates the transcription of this operon, leading to the biosynthesis of more PQS and other alkyl-quinolones (AQs), thus creating a positive feedback loop. This signaling cascade ultimately results in the production of various virulence factors and the formation of biofilms.

PqsR_Signaling_Pathway cluster_synthesis AQ Biosynthesis cluster_regulation PqsR Regulation cluster_output Downstream Effects pqsABCDE pqsABCDE operon PqsABCD PqsABCD enzymes pqsABCDE->PqsABCD HHQ HHQ PqsABCD->HHQ synthesis PqsH PqsH enzyme PQS PQS HHQ->PQS conversion HHQ->PQS PqsH PqsR_inactive Inactive PqsR PQS->PqsR_inactive binds DHQ DHQ DHQ->PqsR_inactive binds (lower affinity) PqsR_active Active PqsR-Ligand Complex pqsA_promoter pqsA promoter PqsR_active->pqsA_promoter activates transcription Virulence Virulence Factor Production PqsR_active->Virulence Biofilm Biofilm Formation PqsR_active->Biofilm pqsA_promoter->pqsABCDE upregulates

PqsR signaling pathway in P. aeruginosa.

Experimental Methodologies

The determination of binding affinities and the elucidation of the PqsR signaling pathway rely on a variety of sophisticated experimental techniques. Below are protocols for two key methods employed in the cited research.

Electrophoretic Mobility Shift Assay (EMSA) for PqsR-DNA Binding

This technique is used to qualitatively and quantitatively assess the binding of a protein (PqsR) to a specific DNA sequence (the pqsA promoter) in the presence of different ligands (PQS or DHQ).

Protocol:

  • Preparation of DNA Probe: A DNA fragment corresponding to the PqsR binding site within the pqsA promoter is synthesized and labeled with a detectable marker, such as a fluorescent dye or a radioactive isotope.

  • Protein Purification: The PqsR protein is expressed in a suitable host (e.g., E. coli) and purified to homogeneity.

  • Binding Reaction: The labeled DNA probe is incubated with purified PqsR protein in a binding buffer. Varying concentrations of the ligand (PQS or DHQ) are added to different reaction mixtures.

  • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

  • Detection: The position of the labeled DNA probe is visualized. If PqsR binds to the DNA, the complex will migrate more slowly through the gel than the free DNA probe, resulting in a "shifted" band.

  • Data Analysis: The intensity of the shifted and unshifted bands is quantified. By titrating the concentration of the ligand, the apparent dissociation constant (Kd) for the ligand-PqsR interaction can be determined by measuring the concentration of ligand required to achieve 50% binding of the DNA probe.[1]

PqsR-Based Reporter Gene Assay

This cell-based assay is used to measure the ability of a compound to activate or inhibit PqsR-dependent gene expression.

Protocol:

  • Construction of the Reporter Strain: A reporter gene (e.g., lux or lacZ) is placed under the control of a PqsR-dependent promoter, such as the pqsA promoter. This construct is then introduced into a suitable bacterial host, often a P. aeruginosa strain lacking the native pqs genes to avoid background signal, or a heterologous host like E. coli co-expressing PqsR.

  • Cell Culture and Treatment: The reporter strain is grown to a specific optical density. The cells are then treated with various concentrations of the test compounds (PQS, DHQ, or potential antagonists).

  • Incubation: The treated cells are incubated for a defined period to allow for gene expression.

  • Measurement of Reporter Activity: The activity of the reporter enzyme (e.g., luciferase or β-galactosidase) is measured. The level of reporter activity is directly proportional to the activation of the PqsR-dependent promoter.

  • Data Analysis: The reporter activity is plotted against the concentration of the test compound to generate dose-response curves. From these curves, parameters such as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists can be determined.

Experimental_Workflow cluster_emsa EMSA Workflow cluster_reporter Reporter Assay Workflow start_emsa Labeled pqsA Promoter DNA binding_reaction Incubation start_emsa->binding_reaction purified_pqsR Purified PqsR purified_pqsR->binding_reaction ligand PQS or DHQ ligand->binding_reaction gel PAGE binding_reaction->gel detection Detection of Shifted Bands gel->detection kd_calc Kd Determination detection->kd_calc start_reporter Reporter Strain (pqsA'-lux) culture Cell Culture start_reporter->culture treatment Treatment with PQS or DHQ culture->treatment incubation Incubation treatment->incubation measurement Luminescence Measurement incubation->measurement ec50_calc EC50/IC50 Determination measurement->ec50_calc

Workflow for binding affinity determination.

Logical Comparison of Binding Affinity

The differential binding affinity of PQS and DHQ for PqsR has significant implications for their roles in P. aeruginosa physiology and pathogenesis.

Logical_Comparison cluster_affinity Binding Affinity cluster_activation PqsR Activation cluster_consequence Biological Consequence PQS PQS PqsR PqsR Receptor PQS->PqsR DHQ DHQ DHQ->PqsR high_affinity High Affinity PqsR->high_affinity PQS low_affinity Low Affinity PqsR->low_affinity DHQ strong_activation Strong Activation high_affinity->strong_activation weak_activation Weak Activation low_affinity->weak_activation primary_autoinducer Primary Autoinducer strong_activation->primary_autoinducer secondary_modulator Potential Secondary Modulator weak_activation->secondary_modulator

Comparative logic of PQS and DHQ binding to PqsR.

References

In vitro antioxidant capacity of 2,4-Dihydroxyquinoline compared to known antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro antioxidant capacity of 2,4-dihydroxyquinoline against well-established antioxidants such as Ascorbic Acid (Vitamin C), Trolox (a water-soluble vitamin E analog), and Butylated Hydroxytoluene (BHT). Due to a lack of specific quantitative data for this compound in standard antioxidant assays, this document focuses on the reported antioxidant potential of the broader quinoline (B57606) class of compounds, alongside benchmark data for known antioxidants and detailed experimental protocols.

Overview of Antioxidant Activity

Comparative Data of Known Antioxidants

To provide a frame of reference, the following table summarizes typical in vitro antioxidant capacity values for Ascorbic Acid, Trolox, and BHT, as determined by common antioxidant assays. It is important to note that these values can vary depending on the specific experimental conditions.

AntioxidantDPPH IC50 (µg/mL)ABTS TEAC (Trolox Equivalents)FRAP (µM Fe(II)/g)
Ascorbic Acid 2 - 101.0 - 1.2~2000 - 10000
Trolox 3 - 81.0 (by definition)~1500 - 5000
BHT 10 - 500.5 - 0.8~1000 - 3000

Note: IC50 (half-maximal inhibitory concentration) indicates the concentration of an antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value signifies higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of Trolox. FRAP (Ferric Reducing Antioxidant Power) measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Experimental Protocols

Detailed methodologies for the three most common in vitro antioxidant capacity assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[1]

Principle: The DPPH radical is a stable free radical with a deep violet color in solution, showing a characteristic absorbance at approximately 517 nm. When an antioxidant is added, the DPPH radical is reduced to diphenylpicrylhydrazine, a colorless compound, leading to a decrease in absorbance. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).

  • Reaction mixture: A specific volume of the test sample (at various concentrations) is mixed with a fixed volume of the DPPH solution. A control is prepared with the solvent instead of the test sample.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color with a maximum absorbance at around 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's activity.

Procedure:

  • Generation of ABTS•+: A stock solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Reaction: A small volume of the test sample (at different concentrations) is added to a fixed volume of the ABTS•+ working solution.

  • Measurement: The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that would produce the same level of inhibition as the test sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[2]

Principle: At a low pH, the FRAP reagent, which contains a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex, is reduced to the ferrous form (Fe²⁺-TPTZ) by an antioxidant. This reduction results in the formation of an intense blue-colored complex with an absorbance maximum at 593 nm. The change in absorbance is directly proportional to the reducing power of the antioxidant.

Procedure:

  • Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of ferric chloride (FeCl₃) in a 10:1:1 ratio.

  • Reaction: A small volume of the test sample is added to a larger volume of the pre-warmed FRAP reagent.

  • Measurement: The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4 minutes) at 37°C.

  • Calculation: A standard curve is prepared using a known concentration of ferrous sulfate (B86663) (FeSO₄) or Trolox. The antioxidant capacity of the sample is then determined by comparing its absorbance with the standard curve and is expressed as µM Fe(II) equivalents or Trolox equivalents per gram of the sample.

Visualizing Antioxidant Mechanisms and Workflows

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical antioxidant assay workflow and the fundamental mechanism of radical scavenging.

Antioxidant_Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Reaction cluster_analysis Data Acquisition & Analysis Sample Test Compound (e.g., this compound) & Standards (e.g., Trolox) Mix Mix Sample/Standard with Reagent Sample->Mix Reagent Assay Reagent (DPPH, ABTS, or FRAP) Reagent->Mix Incubate Incubate (Time & Temp Specific) Mix->Incubate Measure Measure Absorbance (Spectrophotometer) Incubate->Measure Calculate Calculate % Inhibition or Reducing Power Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 or Equivalent Value Plot->IC50 Antioxidant_Mechanism Free Radical Free Radical Stable Molecule Stable Molecule Free Radical->Stable Molecule neutralized by Antioxidant Antioxidant Antioxidant->Free Radical donates electron/H+ Oxidized Antioxidant Oxidized Antioxidant Antioxidant->Oxidized Antioxidant becomes

References

Navigating the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 2,4-Dihydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of 2,4-dihydroxyquinoline derivatives, a class of compounds demonstrating significant potential in anticancer and antimicrobial applications. By examining their structure-activity relationships (SAR), this document aims to shed light on the key molecular features that govern their efficacy, offering valuable insights for the rational design of novel therapeutic agents.

The quinoline (B57606) scaffold is a prominent heterocyclic motif found in a wide array of pharmacologically active compounds. Among its numerous derivatives, those featuring hydroxyl groups at the 2 and 4 positions have garnered considerable attention for their diverse biological activities. These activities are intricately linked to the nature and position of various substituents on the quinoline core, influencing factors such as target binding affinity, cell permeability, and metabolic stability.

Comparative Analysis of Biological Activity: A Data-Driven Overview

To facilitate a clear comparison of the therapeutic potential of this compound derivatives, the following tables summarize their in vitro anticancer and antimicrobial activities. The data, presented as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values, are compiled from various studies and highlight the impact of different structural modifications on biological efficacy.

Anticancer Activity of this compound Derivatives

The cytotoxic effects of this compound derivatives have been evaluated against a range of human cancer cell lines. The IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are a key indicator of anticancer potency.

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
1a HHHA549 (Lung)> 50[1]
1b HHHMDA-MB (Breast)> 50[1]
2a HH3-((4-fluorophenyl)amino)-4-oxothiazolidin-2-ylA549 (Lung)0.0298[1]
2b HH3-((4-fluorophenyl)amino)-4-oxothiazolidin-2-ylMDA-MB (Breast)0.0338[1]
3a 6-methylH1H-1,2,3-triazol-4-ylmethoxyMCF-7 (Breast)1.2 ± 0.2[2]
3b 6-methylH1H-1,2,3-triazol-4-ylmethoxyPanc-1 (Pancreatic)1.4 ± 0.2[2]

Note: The presented data is a selection from various studies and is intended for comparative purposes. Direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.

Structure-Activity Relationship Insights (Anticancer):

Analysis of the available data suggests that the introduction of bulky heterocyclic substituents at the 3-position of the this compound core can significantly enhance anticancer activity. For instance, the thiazolidinone-containing derivative 2a and 2b demonstrated potent cytotoxicity against lung and breast cancer cell lines, with IC50 values in the nanomolar range.[1] Similarly, the incorporation of a triazole moiety, as seen in compounds 3a and 3b , resulted in low micromolar activity against breast and pancreatic cancer cells.[2] This indicates that these heterocyclic rings may play a crucial role in binding to biological targets.

Antimicrobial Activity of this compound Derivatives

The antimicrobial potential of this compound derivatives has been investigated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDR1R2Bacterial/Fungal StrainMIC (µg/mL)Reference
4a HC9H19Staphylococcus aureus> 100[3]
4b 6-BrC9H19Staphylococcus aureus25[3]
4c HC9H19Aspergillus flavus2.15[3]
4d 6-BrC9H19Aspergillus flavus1.05[3]

Note: The data presented is a selection from various studies and is intended for comparative purposes. Direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.

Structure-Activity Relationship Insights (Antimicrobial):

The antimicrobial activity of 4-hydroxy-2-quinolone analogs is significantly influenced by the nature of the substituents. A study on a series of these derivatives revealed that both the length of an alkyl chain at the C-3 position and the type of substituent on the benzene (B151609) ring have a dramatic impact on their antimicrobial activities.[3] For example, the presence of a nonyl side chain at C-3 and a bromine atom at the C-6 position (compound 4d ) resulted in exceptional antifungal activity against Aspergillus flavus, surpassing the efficacy of the standard drug amphotericin B.[3] This highlights the importance of lipophilicity and electronic effects in modulating the antimicrobial properties of these compounds.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, the MTT is metabolized by viable cells to form a purple formazan (B1609692) product.

  • Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Serial Dilution: The this compound derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Path to Discovery

To better illustrate the logical flow of research in this area, the following diagrams, generated using Graphviz, depict a typical experimental workflow for SAR studies and a representative signaling pathway that could be targeted by these compounds.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of this compound Derivatives screening Primary Screening (e.g., Cytotoxicity, Antimicrobial Assay) synthesis->screening sar_analysis Structure-Activity Relationship (SAR) Analysis screening->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis moa Mechanism of Action Studies (e.g., Enzyme Inhibition, Apoptosis Assay) lead_optimization->moa in_vivo In Vivo Studies (Animal Models) moa->in_vivo signaling_pathway EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Quinoline This compound Derivative Quinoline->EGFR Inhibition

References

A Comparative Guide to the Synthetic Routes of 2,4-Dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various synthetic methodologies for obtaining 2,4-dihydroxyquinoline, a crucial intermediate in the synthesis of various biologically active compounds. The following sections detail prominent synthetic routes, presenting quantitative data, step-by-step experimental protocols, and visual representations of the chemical transformations.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteStarting MaterialsKey Reagents/ConditionsReaction TimeYield (%)AdvantagesDisadvantages
Conrad-Limpach Synthesis Aniline (B41778), Diethyl malonateHigh temperature (~250 °C), Inert solvent (e.g., mineral oil)Several hoursUp to 95%[1]High yields, readily available starting materials.Harsh reaction conditions (high temperature).
Camps Cyclization Methyl anthranilate, Acetoacetic esterBase catalyst, Cyclization, DeacetylationNot specified75-80%[2]Good yields.Multi-step process.
Synthesis from Isatin Isatin, Chloroacetyl chloridePotassium hydroxideNot specified"Better results by simpler procedure"Simpler procedure compared to older methods.Lack of specific quantitative data in initial findings.
Polyphosphoric Acid (PPA) Catalyzed Cyclization Aryl malonic acid amide esterPolyphosphoric acid, 130-170 °C~2 hours75-79% (for derivatives)[3][4]Good yields, relatively short reaction time.Primarily reported for derivatives, requires preparation of the starting ester.
Microwave-Assisted Synthesis Aniline, Malonic acidPOCl₃, Microwave irradiation (600 W)50 seconds61% (for 2,4-dichloroquinoline)Extremely rapid, energy-efficient.Reported for a related but different product, may require specific microwave equipment.

Visualizing the Synthetic Pathways

The following diagrams illustrate the core chemical transformations for each major synthetic route to this compound.

graph Conrad_Limpach { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Aniline [label="Aniline"]; DiethylMalonate [label="Diethyl Malonate"]; Intermediate [label="β-Anilinoacrylate Intermediate", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="this compound", shape=box, style="rounded,bold", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Aniline -> Intermediate [label="+ Diethyl Malonate\n(Condensation)"]; Intermediate -> Product [label="High Temperature\n(~250 °C)\n(Cyclization)"]; }

Caption: Conrad-Limpach Synthesis Pathway.

graph Camps_Cyclization { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

N_AcetylanthranilicEster [label="N-Acetylanthranilic\nAcid Ester"]; Base [label="Base", shape=ellipse, fillcolor="#FFFFFF"]; CyclizedIntermediate [label="Cyclized Intermediate", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="this compound", shape=box, style="rounded,bold", fillcolor="#34A853", fontcolor="#FFFFFF"];

N_AcetylanthranilicEster -> CyclizedIntermediate [label="+ Base\n(Intramolecular Condensation)"]; CyclizedIntermediate -> Product [label="(Hydrolysis)"]; }

Caption: Camps Cyclization Pathway.

graph Isatin_Synthesis { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Isatin [label="Isatin"]; ChloroacetylChloride [label="Chloroacetyl Chloride"]; N_Chloroacetylisatin [label="N-(Chloroacetyl)isatin", shape=ellipse, fillcolor="#FFFFFF"]; KOH [label="KOH (aq)", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="this compound", shape=box, style="rounded,bold", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Isatin -> N_Chloroacetylisatin [label="+ Chloroacetyl Chloride"]; N_Chloroacetylisatin -> Product [label="+ KOH (aq)\n(Rearrangement)"]; }

Caption: Synthesis from Isatin Pathway.

graph PPA_Synthesis { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Aniline [label="Aniline"]; DiethylMalonate [label="Diethyl Malonate"]; ArylMalonicAmideEster [label="Aryl Malonic Acid\nAmide Ester", shape=ellipse, fillcolor="#FFFFFF"]; PPA [label="Polyphosphoric Acid\n(130-170 °C)", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="this compound", shape=box, style="rounded,bold", fillcolor="#FBBC05", fontcolor="#FFFFFF"];

Aniline -> ArylMalonicAmideEster [label="+ Diethyl Malonate"]; ArylMalonicAmideEster -> Product [label="+ PPA\n(Cyclization)"]; }

Caption: PPA-Catalyzed Synthesis Pathway.

Detailed Experimental Protocols

Conrad-Limpach Synthesis

This classical method involves the condensation of an aniline with a β-ketoester followed by thermal cyclization. The use of a high-boiling, inert solvent is crucial for achieving high yields.

Procedure:

  • Condensation: Aniline is reacted with diethyl malonate at room temperature. This initial reaction is a condensation that forms the corresponding β-anilinoacrylate intermediate.

  • Cyclization: The intermediate is then heated to approximately 250 °C in an inert solvent, such as mineral oil.[1] This high-temperature step induces an electrocyclic ring closure.

  • Work-up: After cooling, the reaction mixture is treated with a suitable solvent to precipitate the product, which is then collected by filtration and purified, typically by recrystallization.

Camps Cyclization (Improved Procedure)

This route provides a good yield of this compound through a multi-step process involving condensation, cyclization, and deacetylation.[2]

Procedure:

  • Condensation: Methyl anthranilate is condensed with acetoacetic ester in the presence of a base catalyst to form O-carbomethoxy N-acetoacetanilide.[2]

  • Cyclization: The resulting intermediate is then cyclized.

  • Deacetylation: The cyclized 3-acetyl quinoline (B57606) derivative undergoes deacetylation to yield the final product, this compound.[2] The overall yield is reported to be in the range of 75-80% based on the starting methyl anthranilate.[2]

Synthesis from Isatin

This method is reported to be a simpler and higher-yielding alternative to previous methods.

Procedure:

  • N-Acylation: Isatin is reacted with chloroacetyl chloride to form N-(chloroacetyl)isatin.

  • Rearrangement: The N-(chloroacetyl)isatin is then refluxed with aqueous potassium hydroxide. This step induces a rearrangement, leading to the formation of this compound.

  • Isolation: The product is precipitated by acidification of the reaction mixture and can be purified by recrystallization.

Polyphosphoric Acid (PPA) Catalyzed Cyclization

This method utilizes polyphosphoric acid as a catalyst for the cyclization of an aryl malonic acid amide ester.

Procedure:

  • Preparation of Starting Material: Aniline is reacted with a malonic acid ester to produce the corresponding aryl malonic acid amide ester.

  • Cyclization: The aryl malonic acid amide ester is heated with polyphosphoric acid at a temperature ranging from 130 °C to 170 °C for approximately 2 hours.[3][4]

  • Work-up: The reaction mixture is poured into water to precipitate the product, which is then isolated and purified. For a substituted derivative, this method has been reported to yield 75-79% of the product.[3][4]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) offers a significant acceleration of chemical reactions, leading to drastically reduced reaction times and often improved yields. While a specific protocol for the parent this compound is not detailed in the initial findings, a related synthesis of 2,4-dichloroquinoline (B42001) highlights the potential of this technology.

Procedure (for 2,4-dichloroquinoline):

  • Reaction Setup: A mixture of an aromatic amine, malonic acid, and phosphorus oxychloride (POCl₃) is prepared.

  • Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at 600 W for 50 seconds.

  • Work-up: After cooling, the mixture is poured into iced water and neutralized to precipitate the product. This rapid synthesis afforded 2,4-dichloroquinoline in 61% yield.

Green Chemistry Approaches

The development of environmentally benign synthetic routes is of growing importance. For the synthesis of quinoline derivatives, several green chemistry approaches have been explored, including:

  • Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ionic liquids, or deep eutectic solvents.

  • Catalysis: Employing reusable heterogeneous catalysts or biocatalysts to improve reaction efficiency and reduce waste.

  • Energy Efficiency: Utilizing energy-efficient methods like microwave irradiation or ultrasound to reduce reaction times and energy consumption.

While specific green protocols for the synthesis of the parent this compound are not extensively detailed in the initial search results, the principles of green chemistry can be applied to the existing methods. For instance, exploring solid acid catalysts to replace PPA or developing solvent-free microwave-assisted versions of the classical syntheses could lead to more sustainable production methods.

References

Comparative Analysis of 2,4-Dihydroxyquinoline and its Analog Complexes: A Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate three-dimensional structures of metal complexes is paramount for rational drug design and the development of novel therapeutic agents. This guide provides a comparative analysis of the crystal structures of complexes involving 2,4-dihydroxyquinoline and its close analog, 8-hydroxyquinoline (B1678124), offering insights into their coordination chemistry and structural diversity.

Comparative Crystallographic Data of Quinoline-Based Metal Complexes

The coordination of quinoline (B57606) derivatives to metal centers results in a diverse array of geometries and crystal packing arrangements. The tables below summarize key crystallographic parameters for representative Cobalt(II), Copper(II), Nickel(II), and Lanthanide(III) complexes with 8-hydroxyquinoline derivatives, illustrating the influence of the metal ion and substituents on the final structure.

Table 1: Comparative Crystallographic Data of Co(II), Cu(II), and Ni(II) Complexes with 8-Hydroxyquinoline Derivatives

Metal IonComplex FormulaCrystal SystemSpace GroupCoordination GeometryKey Bond Lengths (Å)Reference
Co(II) [Co(NOQ)2(C5H5N)2]C2H5OHMonoclinicP2₁/nDistorted OctahedralCo-O: ~2.07, Co-N: ~2.15[1][2][3]
[Co(BrQ)2(C5H5N)2]MonoclinicP2₁/cDistorted OctahedralCo-O: ~2.06, Co-N: ~2.14[1]
Cu(II) [Cu(terpy)(mq)]ClO4MonoclinicP2₁/cDistorted Square-PyramidalCu-N(terpy): ~2.00-2.20, Cu-N(mq): ~1.98, Cu-O: ~1.95[4]
Cu2(L1)4MonoclinicC2/cDinuclear, Square-PlanarCu-Cu: 3.146, Cu-N: ~1.95, Cu-O: ~1.93[5][6][7]
Ni(II) [Ni(CQ)2]MonoclinicP2₁/cSquare-PlanarNi-O: ~1.85, Ni-N: ~1.89[8]
NH2(CH3)2[Ni(CQ)3]·DMF·H2OMonoclinicP2₁/cOctahedralNi-O: ~2.06, Ni-N: ~2.09[8]

Note: NOQ = 5-nitro-8-hydroxyquinoline, BrQ = 5-bromo-8-hydroxyquinoline, terpy = 2,2′:6′,2′′-terpyridine, mq = 2-methyl-8-hydroxyquinoline, L1 = Schiff base from 2-carbaldehyde-8-hydroxyquinoline, CQ = 5-chloro-7-iodo-quinolin-8-ol. Data is representative and averaged from the cited sources.

Table 2: Comparative Crystallographic Data of Lanthanide(III) Complexes with 8-Hydroxyquinoline Derivatives

Lanthanide IonComplex FormulaCrystal SystemSpace GroupCoordination NumberCoordination GeometryReference
Sm(III) [Sm(L1)2][Sm(L1)(NO3)3]·CHCl3·2CH3OHTriclinicP-19Muffin[9]
Gd(III) [Gd(L1)2][Gd(L1)(NO3)3]·CHCl3·2CH3OHTriclinicP-19Muffin[9]
Eu(III) [Eu(L2)(NO3)2]2·CH3OHMonoclinicP2₁/c9Muffin[9]
La(III) [LaL3Phen]MonoclinicP2₁/c8Distorted Square Antiprism[10]

Note: L1 = 8-hydroxyquinoline-2-aldehyde-2-hydrazinopyridine, L2 = 8-hydroxyquinoline-2-aldehyde-2-hydrazimidazole, L = N-{bis[methyl(phenyl)amino]phosphoryl}benzenesulfonamidate, Phen = 1,10-phenanthroline. The coordination geometries for lanthanide complexes are often complex and are described by specific polyhedra.

Experimental Protocols

The determination of the crystal structures of these complexes relies on single-crystal X-ray diffraction (SC-XRD), a powerful analytical technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid.[11]

General Synthesis of 8-Hydroxyquinoline Metal Complexes

The synthesis of metal complexes with 8-hydroxyquinoline and its derivatives typically involves the reaction of a metal salt with the ligand in a suitable solvent. The general procedure is as follows:

  • Dissolution of Reactants : The metal salt (e.g., Co(NO₃)₂·6H₂O, CuCl₂, Ni(OAc)₂) and the 8-hydroxyquinoline derivative are dissolved in appropriate solvents, often polar solvents like ethanol, methanol, or DMF.[1][12][13]

  • Mixing and Reaction : The ligand solution is added to the metal salt solution, often with stirring and sometimes under reflux, for a period ranging from a few hours to several days.[14] The molar ratio of metal to ligand is a critical parameter that can influence the stoichiometry and structure of the resulting complex.[12][13]

  • Crystallization : Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of the solvent, vapor diffusion of a non-solvent, or hydrothermal methods.[1][9]

Single-Crystal X-ray Diffraction (SC-XRD) Protocol

The following outlines a general protocol for the characterization of organometallic compounds by SC-XRD:

  • Crystal Selection and Mounting : A suitable single crystal, free of significant defects, is selected under a microscope and mounted on a goniometer head.[11]

  • Data Collection : The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell parameters and the arrangement of atoms within the crystal lattice. The structure is then refined to obtain precise bond lengths, bond angles, and other geometric parameters.[15]

Workflow for Synthesis and Structural Analysis

The process of synthesizing and structurally characterizing this compound complexes can be visualized as a systematic workflow. This workflow ensures a logical progression from starting materials to a fully characterized and understood molecular structure.

Synthesis and Analysis Workflow Workflow for Synthesis and Crystal Structure Analysis of Quinoline Complexes start Starting Materials (this compound Derivative + Metal Salt) synthesis Complex Synthesis (Solvothermal, Reflux, etc.) start->synthesis Reaction isolation Isolation and Purification (Filtration, Washing) synthesis->isolation Product Formation crystallization Crystallization (Slow Evaporation, Vapor Diffusion) isolation->crystallization Purified Product sc_xrd Single-Crystal X-ray Diffraction (Data Collection) crystallization->sc_xrd Suitable Single Crystal structure_solution Structure Solution and Refinement sc_xrd->structure_solution Diffraction Data data_analysis Data Analysis (Bond Lengths, Angles, Packing) structure_solution->data_analysis Refined Structure publication Publication and Database Deposition (e.g., CCDC) data_analysis->publication Final Structural Information

Caption: A generalized workflow for the synthesis and structural elucidation of quinoline-based metal complexes.

Conclusion

The structural analysis of this compound complexes and their analogs reveals a rich and diverse coordination chemistry. The choice of metal ion, the nature of substituents on the quinoline ring, and the presence of co-ligands all play a crucial role in determining the final molecular geometry and crystal packing. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating a deeper understanding of the structure-property relationships of these important compounds and guiding the design of new molecules with tailored biological activities. Further dedicated studies on a systematic series of this compound complexes are warranted to build a more comprehensive and directly comparative crystallographic database.

References

Safety Operating Guide

Safe Disposal of 2,4-Dihydroxyquinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical compounds are fundamental to ensuring laboratory safety and environmental stewardship. 2,4-Dihydroxyquinoline and its derivatives require careful handling due to their potential hazards. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with standard laboratory safety protocols.

Hazard Assessment and Safety Precautions

While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not always be accessible, data from its GHS classification and analogous quinoline (B57606) compounds establish a clear hazard profile.[1][2][3][4] It is classified as a substance that causes skin and serious eye irritation.[4][5] Therefore, it is imperative to handle this compound as a hazardous chemical waste.

Key potential hazards associated with quinoline derivatives include:

  • Toxicity: May be harmful or toxic if swallowed.[2][3]

  • Irritation: Causes skin and serious eye irritation.[4][5]

  • Environmental Hazards: Some quinoline compounds are recognized as being very toxic to aquatic life with long-lasting effects.[2]

  • Other Potential Hazards: Certain quinoline derivatives are suspected of causing genetic defects or may pose reproductive toxicity risks.[2][3]

Due to these risks, this compound waste must never be disposed of down the drain or in regular municipal trash.[1][6]

Hazard Data Summary

The following table summarizes the GHS classification for this compound and provides representative hazard data from related quinoline compounds to guide safe handling and disposal procedures.

Hazard CategoryGHS ClassificationHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][5]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[4][5]
Acute Toxicity, Oral (Guideline)Category 3 (from related compounds)H301: Toxic if swallowed[2]
Skin Sensitization (Guideline)Category 1 (from related compounds)H317: May cause an allergic skin reaction[2]
Reproductive Toxicity (Guideline)Category 1B (from related compounds)H360: May damage fertility or the unborn child[2]
Aquatic Hazard, Chronic (Guideline)Category 1 (from related compounds)H410: Very toxic to aquatic life with long lasting effects[2]

Personal Protective Equipment (PPE)

Before handling this compound waste, all personnel must be equipped with the appropriate PPE to minimize exposure risks.

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side-shields or chemical safety goggles.[3]OSHA 29 CFR 1910.133 or EN 166[3]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).[2][3]EN 374[3][6]
Body Laboratory coat (long-sleeved).[2][3]---
Respiratory Work should be conducted in a chemical fume hood or a well-ventilated area to prevent dust inhalation.[1][2] If ventilation is inadequate or dust generation is likely, a NIOSH/MSHA or EN 149 approved respirator should be used.[3][7]OSHA 29 CFR 1910.134 or EN 149[3][7]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to prevent its release into the environment.[1][6] All waste must be collected, properly labeled, and disposed of through an approved hazardous waste management program.[1]

Step 1: Waste Identification and Segregation

  • Identify: All waste streams containing this compound must be identified. This includes unused or expired pure compounds, solutions, reaction byproducts, and contaminated labware (e.g., pipette tips, gloves, weighing paper, and absorbent pads).[1][3]

  • Segregate: Keep this compound waste separate from other incompatible chemical waste streams to prevent dangerous reactions.[1]

Step 2: Waste Collection

  • Solid Waste:

    • Collect pure solid this compound and contaminated disposable materials in a dedicated, sealable, and chemically compatible hazardous waste container.[2][3]

    • The container must be clearly labeled (see Step 3).

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous liquid waste container.[2][8]

    • Do not mix with other waste streams unless approved by your institution's safety office.[9]

  • Contaminated Glassware:

    • Decontaminate reusable glassware by rinsing with a suitable solvent (e.g., acetone, ethanol).[2]

    • The initial rinsate must be collected and disposed of as hazardous liquid waste.[2][8]

Step 3: Labeling and Storage

  • Labeling: Clearly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[2][8] Also, list any other components and their approximate concentrations.

  • Storage:

    • Keep the waste container tightly closed and sealed when not in use.[3][9]

    • Store the container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.[1][9]

    • Ensure the storage area is away from incompatible materials and foodstuffs.[10]

Step 4: Disposal Request and Documentation

  • Institutional Procedures: Strictly follow your institution's specific procedures for hazardous waste disposal.[1]

  • Schedule Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[3][9]

  • Documentation: Maintain accurate records detailing the amount of waste generated and the date of disposal, in accordance with institutional and local regulations.[3]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate spill area and ensure the area is well-ventilated.[8]

  • Control and Contain: While wearing appropriate PPE, control the spread of the spill.

    • For solid spills , carefully sweep or scoop the material to avoid generating dust.[8]

    • For liquid spills , use an inert, non-combustible absorbent material such as vermiculite, sand, or dry lime to contain and absorb the liquid.[8]

  • Collect Waste: Place all contaminated absorbent material, cleaning supplies, and any contaminated PPE into a sealable, clearly labeled hazardous waste container.[8]

  • Decontaminate: Thoroughly clean the spill area with a suitable solvent, followed by soap and water.[3][8] Collect all cleaning materials as hazardous waste.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G start Identify this compound Waste Stream ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Disposal waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Powder, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store Sealed Container in Designated Accumulation Area collect_solid->storage collect_liquid->storage contact_ehs Contact EHS for Pickup & Follow Institutional Protocol storage->contact_ehs end Waste Disposed contact_ehs->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.